Sodium thiosalicylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
134-23-6 |
|---|---|
Molecular Formula |
C7H6NaO2S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
sodium;2-sulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |
InChI Key |
MHZWNQKFSRKZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S.[Na] |
Related CAS |
147-93-3 (Parent) |
Synonyms |
2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of 2-mercaptobenzoic acid, is an organic compound with established analgesic and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, including its structure, stability, and reactivity. Detailed experimental protocols and visualizations of its relevant biological signaling pathways are presented to support its application in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is known to be sensitive to air and light.[2] Key identifying information is summarized in Table 1.
Table 1: Identification of this compound
| Identifier | Value |
| IUPAC Name | sodium 2-sulfanylbenzoate[3] |
| Synonyms | Sodium 2-mercaptobenzoate, Thiosalicylic acid sodium salt[2][4] |
| CAS Number | 134-23-6[4] |
| Molecular Formula | C₇H₅NaO₂S[4] |
| Molecular Weight | 176.16 g/mol [4] |
| Chemical Structure |
|
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 162-165 °C (for thiosalicylic acid)[5] | This compound is expected to decompose upon heating. |
| pKa | 4.05 (for thiosalicylic acid at 20°C)[5] | This value corresponds to the dissociation of the carboxylic acid proton. |
| Solubility | Soluble in water[6] | Quantitative solubility data in water and organic solvents is not well-documented. Thiosalicylic acid is slightly soluble in hot water and freely soluble in glacial acetic acid and alcohol.[5] |
| Appearance | White to orange to green powder to crystal | |
| Stability | Air and light sensitive[2] | The thiol group is susceptible to oxidation. |
Reactivity and Stability
Oxidation
The thiol group in this compound is susceptible to oxidation. Exposure to air can lead to the formation of the disulfide, 2,2'-dithiosalicylic acid. This reactivity is a key consideration for its storage and handling, which should be done under an inert atmosphere and protected from light.
Thermal Decomposition
While a specific decomposition temperature for this compound is not well-documented, studies on related sodium carboxylate salts suggest that thermal decomposition can lead to the formation of various products. Techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) would be required to identify the specific decomposition products of this compound.[7]
Photochemical Stability
This compound is a photosensitive compound.[8] Exposure to ultraviolet (UV) radiation can induce photodecomposition, potentially leading to the formation of various degradation products. The exact nature of these products would require further investigation using techniques like photolysis followed by chromatographic and spectroscopic analysis.[9]
Reaction with Heavy Metals
The thiol group in thiosalicylate can chelate heavy metal ions. This property is utilized in the design of materials for the removal of heavy metals from industrial waste.[10]
Biological Activity and Signaling Pathways
This compound functions as a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Cyclooxygenase (COX) Inhibition
A primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.
Modulation of NF-κB and AMPK Signaling Pathways
This compound has also been shown to modulate other key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways. By inhibiting the NF-κB pathway, it can reduce the expression of pro-inflammatory genes. Its activation of the AMPK pathway may also contribute to its anti-inflammatory effects.
Caption: Modulation of NF-κB and AMPK Signaling Pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and activity of this compound.
Protocol for Quantitative Analysis by HPLC-UV
This protocol outlines a general method for the quantitative analysis of this compound in a solution.
Caption: Workflow for Quantitative Analysis of this compound by HPLC-UV.
Methodology:
-
Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to control pH, should be prepared, filtered, and degassed. The optimal ratio will need to be determined empirically.
-
Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Preparation of Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: 10-20 µL.
-
Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound, which should be determined by scanning a standard solution.
-
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine its concentration from the calibration curve.
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.[11]
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Methodology:
-
Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for a specific prostaglandin (e.g., PGE₂ ELISA kit).
-
Incubation: In a multi-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation period, stop the reaction (e.g., by adding a quenching solution).
-
Quantification: Measure the amount of prostaglandin produced in each well using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, with a focus on its physicochemical characteristics, reactivity, and biological mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound. While key data has been compiled, further experimental validation of some properties, such as quantitative solubility and decomposition products, is recommended for specific applications.
References
- 1. pill.bid - Solubility Table [pill.bid]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 6. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jeol.com [jeol.com]
- 8. Photosensitivity to piroxicam is induced by sensitization to thimerosal and thiosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. jddtonline.info [jddtonline.info]
Synthesis of Sodium Thiosalicylate from Thiosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of sodium thiosalicylate, a key intermediate in the pharmaceutical and chemical industries. The document outlines the prevalent synthetic routes starting from thiosalicylic acid, detailing the necessary reagents, reaction conditions, and experimental protocols. All quantitative data is presented in clear, tabular formats for ease of reference and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic processes.
Overview
This compound (C₇H₅NaO₂S) is the sodium salt of thiosalicylic acid.[1][2] It serves as a crucial building block in the synthesis of various organic molecules and pharmaceutical compounds, most notably Thiomersal, an antiseptic and antifungal agent.[3][4] The synthesis is a straightforward acid-base neutralization reaction where thiosalicylic acid is treated with a sodium-containing base, typically sodium hydroxide. The primary challenge lies in the initial synthesis of the precursor, thiosalicylic acid, for which two main routes are commonly employed.
Synthesis of the Precursor: Thiosalicylic Acid
Thiosalicylic acid can be synthesized via two primary methods: the diazotization of anthranilic acid followed by reduction, or the reaction of 2-chlorobenzoic acid with a sulfur source.[5][6][7]
Method 1: From Anthranilic Acid
This method involves the diazotization of anthranilic acid, reaction with a disulfide source to form dithiosalicylic acid, which is then reduced to yield thiosalicylic acid.[6][8]
Reaction Scheme:
-
Anthranilic Acid → Diazonium Salt
-
Diazonium Salt + Sodium Disulfide → Dithiosalicylic Acid
-
Dithiosalicylic Acid + Reducing Agent → Thiosalicylic Acid
Experimental Protocol:
A detailed protocol for the synthesis of thiosalicylic acid from anthranilic acid is provided by Organic Syntheses.[8] The key steps involve:
-
Diazotization of Anthranilic Acid: Anthranilic acid is dissolved in hydrochloric acid and water, then cooled. A solution of sodium nitrite is added slowly while maintaining a low temperature (below 5°C) to form the diazonium salt.[8]
-
Formation of Dithiosalicylic Acid: The diazonium salt solution is then added to a cooled solution of sodium disulfide. The resulting dithiosalicylic acid precipitates upon acidification with hydrochloric acid.[8]
-
Reduction to Thiosalicylic Acid: The moist filter cake of dithiosalicylic acid is mixed with zinc dust and glacial acetic acid and refluxed to reduce the disulfide bond.[8] Alternatively, glucose in an alkaline solution can be used as the reducing agent. After reduction, the thiosalicylic acid is precipitated by acidification.[8]
Table 1: Reagents and Conditions for Thiosalicylic Acid Synthesis from Anthranilic Acid
| Step | Reagents | Key Conditions |
| Diazotization | Anthranilic acid, Sodium nitrite, Hydrochloric acid, Water, Ice | Temperature maintained below 5°C[8] |
| Disulfide Formation | Diazonium salt solution, Sodium sulfide, Sulfur, Sodium hydroxide, Water, Ice | Temperature maintained below 5°C during addition[8] |
| Reduction | Dithiosalicylic acid, Zinc dust, Glacial acetic acid | Refluxing the mixture[8] |
| Precipitation | Concentrated hydrochloric acid | Acidification to Congo red paper[8] |
Method 2: From 2-Chlorobenzoic Acid
This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with a hydrosulfide group, catalyzed by copper.[5]
Experimental Protocol:
-
A mixture of 2-chlorobenzoic acid, sodium hydroxide, sodium hydrosulfide, and a catalytic amount of copper sulfate is heated.[5]
-
The reaction mixture melts and the temperature is raised to 250°C, leading to solidification.[5]
-
The cooled melt is dissolved in water, and the thiosalicylic acid is precipitated from the filtered solution by adding hydrochloric acid.[5]
Table 2: Reagents and Conditions for Thiosalicylic Acid Synthesis from 2-Chlorobenzoic Acid
| Reagents | Key Conditions |
| 2-Chlorobenzoic acid, Sodium hydroxide, Sodium hydrosulfide, Copper sulfate | Heating to 150-200°C, then increasing to 250°C[5] |
| Water | Dissolution of the cooled melt[5] |
| Hydrochloric acid | Precipitation of the final product[5] |
Synthesis of this compound from Thiosalicylic Acid
The conversion of thiosalicylic acid to its sodium salt is a simple acid-base neutralization.
Reaction Scheme:
C₇H₆O₂S + NaOH → C₇H₅NaO₂S + H₂O
Experimental Protocol:
A procedure for forming the sodium salt in solution is described in a patent for the preparation of Thiomersal.[3]
-
Thiosalicylic acid is added to a sodium hydroxide solution in deionized water.[3]
-
The mixture is heated to 40-50°C and stirred until the thiosalicylic acid is completely dissolved, yielding a solution of this compound.[3]
Table 3: Reagents and Conditions for this compound Synthesis
| Reagents | Molar Ratio (Thiosalicylic Acid:NaOH) | Key Conditions |
| Thiosalicylic acid, Sodium hydroxide, Deionized water | Approximately 1:1.2 (based on example)[3] | Heating to 40-50°C with stirring[3] |
Quantitative Data:
Commercial preparations of this compound typically have a purity of at least 95%.[1][2][9] The yield for the neutralization step is expected to be nearly quantitative.
Table 4: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅NaO₂S[1][2][9] |
| Molecular Weight | 176.16 g/mol [2][9] |
| CAS Number | 134-23-6[1][2][9] |
| Appearance | White to orange to green powder or crystals[2] |
| Purity | >95.0%[1][2][9] |
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from thiosalicylic acid is a high-yield, straightforward neutralization reaction. The primary synthetic challenge lies in the preparation of the thiosalicylic acid precursor, for which established and reliable methods are available. This guide provides the necessary details for researchers and professionals in drug development to understand and implement the synthesis of this important chemical intermediate. The provided protocols and data, sourced from peer-reviewed literature and patents, offer a solid foundation for laboratory-scale synthesis and process development.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
- 4. Thiomersal - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. calpaclab.com [calpaclab.com]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, also known as sodium 2-mercaptobenzoate, is an organic sodium salt with the chemical formula C₇H₅NaO₂S.[1][2][3] It is the sodium salt of thiosalicylic acid. This compound and its parent acid are utilized in various industrial and pharmaceutical applications, including in the synthesis of the antiseptic thiomersal and as a precursor to the dyestuff thioindigo.[4][5] This technical guide provides a detailed overview of the core physical and chemical properties of this compound, complete with experimental methodologies and structured data for ease of reference by professionals in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NaO₂S | [1][2][3] |
| Molecular Weight | 176.16 g/mol | [2][3][6] |
| CAS Number | 134-23-6 | [1][2][3] |
| Appearance | White to orange to green powder or crystals | [2] |
| Purity | >95.0% (by Titration) | [2][3] |
| Solubility | Soluble in water | [7] |
| Sensitivity | Air sensitive | [3][8] |
| Storage | Store under inert gas in a cool, dark place (<15°C recommended) | [9] |
Note: Some properties like melting and boiling points are not well-documented for this compound directly in the literature. Data for the parent compound, thiosalicylic acid, includes a melting point of 162-165 °C.[10]
Spectroscopic and Analytical Data
Spectroscopic data is vital for the identification and characterization of this compound.
| Spectroscopic Data | Description | Source(s) |
| Infrared (IR) Spectrum | Spectra are available, typically obtained via KBr wafer technique. | [1][11] |
| ¹H NMR Spectrum | Spectral data is available. | [1] |
| UV-Vis Spectrum | UV-Visible spectral data has been recorded. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Purity Determination by Nonaqueous Titration
Objective: To determine the purity of this compound.
Methodology:
-
Solvent Preparation: A suitable nonaqueous solvent, such as a mixture of glacial acetic acid and acetic anhydride, is prepared.
-
Titrant Preparation: A standardized solution of a strong acid in a nonaqueous solvent, typically perchloric acid in dioxane or acetic acid, is prepared.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in the chosen nonaqueous solvent.
-
Titration: The sample solution is titrated with the standardized perchloric acid solution.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a suitable electrode system or visually with a chemical indicator that changes color in the nonaqueous medium.
-
Calculation: The purity of this compound is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Characterization by Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound for structural confirmation.
Methodology (KBr Wafer Technique):
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent KBr pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Analysis: The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). The resulting spectrum, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, is then analyzed.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H NMR spectrum of this compound for detailed structural elucidation.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR tube containing the sample solution is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The ¹H NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to confirm the structure of the molecule.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Logical Relationships of Properties
Caption: Interrelation of this compound properties.
Synthesis and Stability
This compound is synthesized from its parent compound, thiosalicylic acid. Thiosalicylic acid can be prepared from anthranilic acid through diazotization, followed by reaction with sodium sulfide and subsequent reduction.[5] A method for preparing thiosalicylic acid involves the reaction of a diazonium salt of anthranilic acid with sodium sulfide or a mixture of sodium sulfide and sulfur.[12]
This compound is noted to be sensitive to air.[3][8] Exposure to air can lead to the oxidation of the thiol group, potentially forming dithiosalicylic acid.[7] This instability necessitates storage under an inert atmosphere to maintain its purity and integrity.
Applications in Drug Development and Research
This compound serves as a key intermediate in chemical synthesis. For instance, it is a precursor in the production of thiomersal, an organomercury compound that has been used as an antiseptic and a preservative in some vaccines and other biological products.[4] Its parent compound, thiosalicylic acid, is also a precursor to drug candidates for treating conditions like atherosclerosis and melanoma.[5] The reactivity of the thiol and carboxylate groups makes it a versatile building block in the development of new chemical entities.
References
- 1. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Thiomersal - Wikipedia [en.wikipedia.org]
- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. This compound | 134-23-6 | TCI AMERICA [tcichemicals.com]
- 10. 147-93-3 CAS MSDS (Thiosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. THIOSALICYLIC ACID SODIUM SALT(134-23-6) IR Spectrum [chemicalbook.com]
- 12. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
The Enigmatic Mechanisms of Sodium Thiosalicylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Sodium thiosalicylate, a non-steroidal anti-inflammatory drug (NSAID), has a long history of use, particularly in veterinary medicine, for its analgesic and anti-inflammatory properties. However, a comprehensive understanding of its molecular mechanism of action in biological systems remains surprisingly elusive, especially when compared to its close structural analog, sodium salicylate. This technical guide synthesizes the available scientific literature on the biological activities of this compound, highlighting established mechanisms, plausible pathways inferred from related compounds, and critical knowledge gaps. We delve into its known anti-inflammatory effects, potential modulation of key signaling pathways such as NF-κB, its role in apoptosis, and an emerging, distinct mechanism involving histone deacetylase 8 (HDAC8) inhibition. This document aims to provide a thorough resource for researchers and professionals in drug development, complete with quantitative data, detailed experimental methodologies, and visual representations of implicated signaling cascades to stimulate further investigation into this multifaceted compound.
Introduction
This compound, the sodium salt of 2-thiosalicylic acid, is a non-narcotic analgesic and anti-inflammatory agent.[1] Structurally, it is distinguished from the more extensively studied sodium salicylate by the substitution of a hydroxyl group with a thiol (-SH) group on the benzene ring. While both compounds are used to alleviate pain and inflammation, the specific molecular targets and signaling pathways modulated by this compound are not as well-defined as those of sodium salicylate.[2] This guide will dissect the current understanding of this compound's mechanism of action, drawing from direct experimental evidence where available and making carefully considered comparisons with sodium salicylate to illuminate potential avenues of action. A significant focus will be placed on presenting quantitative data and detailed experimental protocols to facilitate reproducible research in this area.
Anti-inflammatory and Analgesic Mechanisms
The primary therapeutic applications of this compound are centered around its anti-inflammatory and analgesic effects.[1] The prevailing mechanism for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[3]
Inhibition of Cyclooxygenase (COX)
While direct and extensive studies on this compound's COX inhibition are limited, the activities of salicylates, in general, are attributed to their ability to block COX enzymes.[3] It is important to note that much of the detailed research has been conducted on sodium salicylate. In live animal models, both sodium salicylate and aspirin are known to reduce inflammation by inactivating prostaglandin synthetase (cyclooxygenase).[2]
Table 1: Quantitative Data on the Inhibition of COX-2 by Sodium Salicylate
| Compound | IC50 (COX-2) | Cell Line/Assay Condition | Reference |
| Sodium Salicylate | 5 µg/mL | Human A549 cells, IL-1β induced, 24 hr co-incubation | BenchChem |
| Sodium Salicylate | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid | BenchChem |
Note: The IC50 values for sodium salicylate can vary significantly based on the experimental conditions, particularly the concentration of the substrate, arachidonic acid.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following is a generalized protocol for determining the IC50 of a compound for COX-2, adapted from methodologies used for sodium salicylate.
Objective: To quantify the concentration of this compound required to inhibit 50% of COX-2 activity in a cell-based assay.
Materials:
-
Human A549 lung carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Interleukin-1β (IL-1β)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
COX-2 Induction: Seed cells in 24-well plates and grow to 80-90% confluency. Replace the medium with fresh medium containing 1 ng/mL of IL-1β to induce COX-2 expression. Incubate for 24 hours.
-
Inhibitor Treatment: After induction, wash the cells with PBS. Add fresh serum-free medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO or sterile water).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1 hour).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 1: Experimental Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the in vitro COX-2 inhibitory activity.
Modulation of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The ability of salicylates to inhibit NF-κB activation provides a COX-independent mechanism for their anti-inflammatory effects.
While direct studies on this compound are lacking, sodium salicylate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[3] This is thought to occur through the inhibition of IκB kinase (IKK), which is responsible for phosphorylating IκB and targeting it for degradation.
Caption: this compound as an inhibitor of HDAC8, promoting an acetylated histone state.
Use in Veterinary Medicine
This compound has been used in veterinary medicine as an analgesic and anti-inflammatory agent for conditions such as arthritis and musculoskeletal disorders in animals. [4]Its mechanism of action in these contexts is presumed to be similar to other NSAIDs, primarily through the inhibition of prostaglandin synthesis. [2]
Conclusion and Future Directions
The mechanism of action of this compound in biological systems is multifaceted and not yet fully elucidated. While it is likely to share the COX-inhibiting and NF-κB modulatory properties of its close analog, sodium salicylate, direct experimental evidence is sparse. The discovery of its inhibitory activity against HDAC8 opens up a new and exciting avenue of research, suggesting potential applications in oncology and other diseases driven by epigenetic dysregulation.
Future research should focus on:
-
Directly quantifying the inhibitory potency of this compound against COX-1 and COX-2.
-
Elucidating the specific interactions of this compound with components of the NF-κB signaling pathway.
-
Validating and exploring the mechanism of HDAC8 inhibition and its downstream biological consequences.
-
Conducting comparative studies between this compound and sodium salicylate to delineate their unique and overlapping mechanisms of action.
A deeper understanding of these mechanisms will be crucial for the rational design of new therapies and the optimization of existing treatment regimens involving this compound.
References
The Biological Activities of Sodium Thiosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is an organosulfur compound with known analgesic, antipyretic, and anti-inflammatory properties. As a thiol-containing compound, it also possesses metal-chelating capabilities. Its structural similarity to sodium salicylate, a widely studied nonsteroidal anti-inflammatory drug (NSAID), suggests a range of biological activities relevant to drug development, particularly in the areas of inflammation, cancer, and oxidative stress. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related derivatives, presenting quantitative data, detailed experimental protocols, and a review of the associated signaling pathways. While specific data for this compound is limited in the literature, the activities of thiosalicylic acid derivatives and the well-documented mechanisms of sodium salicylate provide a strong basis for understanding its potential therapeutic applications.
Core Biological Activities
The primary biological activities associated with this compound and its derivatives are anti-inflammatory, pro-apoptotic, and antioxidant effects. These activities are interconnected and often stem from the modulation of key signaling pathways and enzymatic activities.
Anti-inflammatory Activity
The anti-inflammatory properties of thiosalicylate derivatives are well-documented. A notable example is avarol-3'-thiosalicylate, which has demonstrated potent anti-inflammatory and antipsoriatic effects. This is achieved through the inhibition of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity of Thiosalicylate Derivatives
| Compound | Assay | Target/Mediator | Cell Line/System | IC50 / ED50 | Reference |
| Avarol-3'-thiosalicylate | PGE2 Generation | Prostaglandin E2 | Human keratinocyte HaCaT cell line | 2.5 µM | [1] |
| Avarol-3'-thiosalicylate | LTB4 Production | Leukotriene B4 | Activated leukocytes | 1.79 µM | [1] |
| Avarol-3'-thiosalicylate | TNF-α Production | Tumor Necrosis Factor-alpha | Activated leukocytes | 4.18 µM | [1] |
| Avarol-3'-thiosalicylate | sPLA2 Inhibition | Secretory Phospholipase A2 | Human synovial recombinant PLA2 | 5.9 µM | [1] |
| Avarol | LTB4 Inhibition | Leukotriene B4 | A23187-stimulated rat peritoneal leukocytes | 0.6 µM | [2] |
| Avarol | TXB2 Inhibition | Thromboxane B2 | A23187-stimulated rat peritoneal leukocytes | 1.4 µM | [2] |
| Avarol | sPLA2 Inhibition | Human recombinant synovial phospholipase A2 | Enzyme Assay | 158 µM | [2] |
| Sodium Salicylate | COX-2 Inhibition | Cyclooxygenase-2 | Interleukin 1β-stimulated cells | 5 µg/ml | [3] |
Induction of Apoptosis
While direct studies on this compound are lacking, extensive research on the closely related sodium salicylate demonstrates its ability to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is a key area of interest for its potential as a chemopreventive or therapeutic agent. The proposed mechanisms involve the activation of stress-activated protein kinases and the inhibition of pro-survival signaling pathways.
Antioxidant Properties
Thiol-containing compounds are known for their antioxidant capabilities, and thiosalicylic acid derivatives are no exception. S-alkyl derivatives of thiosalicylic acid have been shown to possess antioxidant activity. This is attributed to their ability to scavenge reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes.
Signaling Pathways
The biological effects of salicylates and thiosalicylates are mediated through their interaction with several key intracellular signaling pathways. The most prominently implicated are the NF-κB and p38 MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Sodium salicylate has been shown to inhibit NF-κB activation by preventing the degradation of IκB. This mechanism is central to its anti-inflammatory effects. The derivative avarol-3'-thiosalicylate has also been shown to inhibit the binding of NF-κB to DNA.
Caption: Inferred inhibition of the NF-κB pathway by this compound.
Activation of the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines. Activation of p38 MAPK can lead to various cellular responses, including apoptosis. Studies on sodium salicylate have demonstrated that it can strongly activate p38 MAPK, and this activation is essential for its apoptosis-inducing effects.
Caption: Inferred activation of the p38 MAPK pathway leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of thiosalicylate and salicylate research. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or media).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.
p38 MAPK Activation Assay (Western Blot)
This assay is used to detect the phosphorylation (activation) of p38 MAPK.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p38 MAPK.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-p38 to total p38 to determine the level of activation.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank (solvent without sample) is also measured.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
This compound is a compound with significant therapeutic potential, primarily inferred from the well-established biological activities of its derivatives and the closely related sodium salicylate. Its anti-inflammatory, pro-apoptotic, and antioxidant properties make it a compelling candidate for further investigation in the context of inflammatory diseases and cancer. The modulation of the NF-κB and p38 MAPK signaling pathways appears to be central to its mechanism of action.
Future research should focus on generating specific quantitative data for this compound in a variety of in vitro and in vivo models. Head-to-head comparative studies with sodium salicylate would be invaluable in elucidating the specific contributions of the thiol group to its biological activity profile. Detailed mechanistic studies are also required to confirm its effects on the signaling pathways discussed and to identify any unique molecular targets. Such research will be crucial for unlocking the full therapeutic potential of this versatile molecule in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Avarol and avarone, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Anti-Inflammatory Properties of Sodium Thiosalicylate: A Technical Guide
Disclaimer: This document summarizes the current understanding of the anti-inflammatory properties of salicylates, primarily focusing on sodium salicylate due to the limited availability of specific data for sodium thiosalicylate. Sodium salicylate is a close structural analog, and its biological activities are expected to be similar, revolving around the action of the salicylate moiety. The information presented herein is intended for research, scientific, and drug development professionals.
Executive Summary
This compound, as a member of the salicylate family, is postulated to possess significant anti-inflammatory properties. While direct research on this compound is limited, extensive studies on sodium salicylate provide a strong basis for understanding its potential mechanisms of action. These mechanisms are multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes, modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the subsequent reduction in pro-inflammatory mediator production. This guide provides an in-depth overview of these mechanisms, supported by quantitative data from studies on sodium salicylate, detailed experimental protocols for assessing anti-inflammatory activity, and visualizations of the key signaling cascades and experimental workflows.
Mechanism of Action
The anti-inflammatory effects of salicylates are not attributed to a single mode of action but rather to a combination of interconnected molecular events.
Inhibition of Cyclooxygenase (COX) Enzymes
Sodium salicylate is known to inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[1][2] Specifically, it is believed to primarily inhibit the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] Unlike aspirin, which irreversibly acetylates COX, sodium salicylate acts as a reversible and competitive inhibitor with respect to arachidonic acid, the substrate for COX enzymes.[1] This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins such as PGE2.
Modulation of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Salicylates have been shown to inhibit the activation of NF-κB.[3][4][5] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, salicylates block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes. Some studies suggest this effect may be independent of COX inhibition.[5]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in transducing extracellular signals to cellular responses, including inflammation. Sodium salicylate has been demonstrated to modulate MAPK signaling.[6][7] It can inhibit the activation of ERK and JNK while activating p38 MAPK in certain cell types.[6][7] The activation of p38 MAPK by salicylates may, in turn, contribute to the inhibition of NF-κB activation.[8]
Quantitative Data on Anti-Inflammatory Effects (from Sodium Salicylate Studies)
The following tables summarize quantitative data from in vitro and in vivo studies on sodium salicylate, demonstrating its anti-inflammatory potential.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Sodium Salicylate
| Cell Line | Inflammatory Stimulus | Mediator Measured | Sodium Salicylate Concentration | % Inhibition / Effect | Reference |
| Human A549 cells | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) | IC50: 5 µg/mL | 50% inhibition of PGE2 release. | [9] |
| Rat peritoneal macrophages | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Significantly reduced TNF-α production. | [7] |
| RAW 264.7 murine macrophages | LPS | Various Cytokine Genes | 15-20 mM | Suppressed IL-1α, IL-1β, IL-6, and other cytokine gene expression. | [10] |
| Rheumatoid synovial cells | - | Cell Proliferation | IC50: 1.2 mM | 50% inhibition of cell proliferation. | [11] |
| Rheumatoid synovial cells | - | Cell Viability | IC50: 1.4 mM | 50% reduction in cell viability. | [11] |
| THP-1 monocytes | LPS | TNF-α | 5 mM | Increased LPS-induced TNF-α secretion. | [6] |
| THP-1 monocytes | LPS | IL-1β | 5 mM | Increased LPS-induced IL-1β secretion. | [6] |
| THP-1 monocytes | LPS | IL-6 | 5 mM | Decreased LPS-induced IL-6 secretion. | [6] |
Table 2: In Vivo Anti-Inflammatory Effects of Sodium Salicylate
| Animal Model | Inflammatory Agent | Dosage of Sodium Salicylate | Effect | Reference |
| Rat | Carrageenan-induced paw edema | 300 µmol/kg | Inhibition of paw edema. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of a test compound like this compound.
In Vitro COX-2 Inhibition Assay (PGE2 Release)
This protocol is adapted for use with a cell-based assay to measure the inhibition of COX-2 activity by quantifying the release of its product, PGE2.
-
Cell Line: Human A549 cells or RAW 264.7 macrophages.
-
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Recombinant human or murine Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS).
-
This compound (or salicylate as a reference).
-
Phosphate-buffered saline (PBS).
-
PGE2 ELISA kit.
-
-
Procedure:
-
Cell Culture: Culture cells in 96-well plates until they reach 80-90% confluency.
-
COX-2 Induction: Replace the medium with fresh medium containing an inflammatory stimulus (e.g., 1 ng/mL IL-1β or 1 µg/mL LPS) to induce COX-2 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Wash the cells with PBS and replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 30 minutes).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cytokine Production Assay
This protocol outlines the measurement of pro-inflammatory cytokine inhibition in macrophages.
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes.
-
Materials:
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 0.1 million cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Harvest the culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect.
-
Western Blot Analysis of MAPK Pathway Activation
This protocol details the investigation of the effect of this compound on the phosphorylation of key MAPK proteins.
-
Cell Line: FS-4 human fibroblasts or other suitable cell lines.
-
Materials:
-
Cell culture reagents.
-
This compound.
-
Inflammatory stimulus (e.g., TNF-α).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the total protein levels.
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[13][14]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Materials:
-
This compound.
-
1% Carrageenan solution in saline.
-
Plethysmometer or digital calipers.
-
-
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group at each time point.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by salicylates and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. asp-inc.com [asp-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Salicylate vs Aspirin_Chemicalbook [chemicalbook.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine gene expression by sodium salicylate in a macrophage cell line through an NF-kappaB-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
In Vitro Antioxidant Effects of Sodium Thiosalicylate: A Technical Guide
Disclaimer: A comprehensive review of scientific literature did not yield specific quantitative data on the in vitro antioxidant activity of sodium thiosalicylate or its parent compound, thiosalicylic acid, in common antioxidant assays. Therefore, this guide provides a framework for assessing such activity by detailing standardized experimental protocols for key in vitro antioxidant assays and illustrating relevant biological pathways and workflows. The methodologies described are general and would require specific adaptation and validation for testing this compound.
Introduction
This compound is a compound with known anti-inflammatory properties. Given the intricate link between inflammation and oxidative stress, it is plausible that this compound may also possess antioxidant capabilities. Antioxidants are crucial in mitigating the damaging effects of reactive oxygen species (ROS), which are implicated in a myriad of pathological conditions. This technical guide is designed for researchers, scientists, and drug development professionals, outlining the standard in vitro methodologies to elucidate the potential antioxidant effects of this compound. The guide details the protocols for assays that measure free radical scavenging activity and inhibition of lipid peroxidation, and provides visual representations of a key antioxidant signaling pathway and a general experimental workflow.
Experimental Protocols for In Vitro Antioxidant Assays
The following sections detail the methodologies for common in vitro assays to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Principle: Antioxidant + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol). From this stock, create a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank/control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
This assay measures the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species generated by the Fenton reaction.
Principle: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ •OH + Detector molecule → Oxidized product (measured) Antioxidant + •OH → Scavenged radical
Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Ferrous sulfate (FeSO₄) solution (e.g., 10 mM)
-
EDTA solution (e.g., 10 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Detector molecule (e.g., Deoxyribose, Safranin)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compound (this compound)
-
Positive control (e.g., Mannitol)
Procedure:
-
Reaction Mixture: In a test tube, add the following in sequence:
-
Phosphate buffer
-
Test compound at various concentrations
-
FeSO₄-EDTA mixture
-
Detector molecule (e.g., Deoxyribose)
-
-
Initiation of Reaction: Add H₂O₂ to initiate the Fenton reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Termination and Color Development (if using Deoxyribose):
-
Add TCA to stop the reaction.
-
Add TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to develop a pink color.
-
-
Measurement: After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm for the TBA-Deoxyribose adduct).
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated as: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O₂⁻•), often generated by a xanthine-xanthine oxidase system. The scavenging activity is determined by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).
Principle: Xanthine + O₂ --(Xanthine Oxidase)→ Uric acid + O₂⁻• O₂⁻• + NBT → Formazan (blue color) Antioxidant + O₂⁻• → Scavenged radical
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
-
Xanthine solution
-
Nitroblue tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
Test compound (this compound)
-
Positive control (e.g., Superoxide Dismutase enzyme)
Procedure:
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Xanthine solution
-
NBT solution
-
Test compound at various concentrations
-
-
Initiation of Reaction: Add xanthine oxidase solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of NBT reduction is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the inhibition of lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Principle: Lipid + ROS → Lipid peroxides → Malondialdehyde (MDA) MDA + 2 TBA → MDA-(TBA)₂ adduct (pink color)
Materials:
-
Biological sample (e.g., rat liver microsomes, liposomes)
-
Phosphate buffer
-
Pro-oxidant (e.g., FeSO₄/Ascorbate or AAPH)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Test compound (this compound)
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
Procedure:
-
Induction of Lipid Peroxidation:
-
Incubate the biological sample with the pro-oxidant in the presence and absence of various concentrations of the test compound.
-
-
Termination of Reaction: After the incubation period, add TCA to precipitate proteins and stop the reaction.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Color Development:
-
Collect the supernatant and add the TBA reagent.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control (without the test compound) and Asample is the absorbance in the presence of the test compound.
Data Presentation
As no specific quantitative data for this compound was found, the following tables are presented as templates for how such data, once generated, should be structured for clear comparison.
Table 1: Radical Scavenging Activity of this compound
| Assay | Test Compound | IC50 Value (µg/mL) |
| DPPH Scavenging | This compound | Data Not Available |
| Ascorbic Acid (Control) | Reference Value | |
| Hydroxyl Radical Scavenging | This compound | Data Not Available |
| Mannitol (Control) | Reference Value | |
| Superoxide Radical Scavenging | This compound | Data Not Available |
| SOD (Control) | Reference Value |
Table 2: Inhibition of Lipid Peroxidation by this compound
| Assay | Test Compound | % Inhibition at [X] µg/mL | IC50 Value (µg/mL) |
| TBARS Assay | This compound | Data Not Available | Data Not Available |
| BHT (Control) | Reference Value | Reference Value |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Screening
Caption: General workflow for in vitro antioxidant screening.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Antioxidant compounds can potentially activate this pathway, leading to the expression of various protective enzymes.
Sodium Thiosalicylate: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of 2-mercaptobenzoic acid, is a compound of interest in various research and pharmaceutical applications. A thorough understanding of its solubility characteristics in both aqueous and organic media is fundamental for its effective use in drug formulation, synthesis, and biological assays. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and workflows to guide researchers in their studies.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₅NaO₂S | [1] |
| Molecular Weight | 176.16 g/mol | [2][3] |
| Appearance | White to orange to green powder/crystal | [2] |
| CAS Number | 134-23-6 | [1][3] |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following tables summarize the available qualitative and semi-quantitative data. Researchers are encouraged to determine precise solubility in their specific solvent systems using the protocols outlined in this guide.
Aqueous Solubility
The sodium salt form of thiosalicylic acid imparts significant water solubility.
| Solvent | Solubility | Temperature | Reference |
| Water | 1 g in 60 to 70 mL (approx. 14.3 - 16.7 mg/mL) | Not Specified |
Organic Solvent Solubility
The parent compound, thiosalicylic acid, is noted to be slightly soluble in hot water but freely soluble in alcohol and ether, suggesting the sodium salt will exhibit solubility in polar organic solvents.[4][5][6]
| Solvent | Qualitative Solubility | Quantitative Solubility (User Determined) |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Glycerol | Soluble | |
| Propylene Glycol | Soluble | |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |
| Acetone | Likely Soluble | |
| Petroleum Ether | Insoluble |
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8][9][10][11][12] This protocol can be adapted for this compound in various solvents.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7][9] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.
-
Filtration: Draw the suspension into a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF for organic solvents) to remove undissolved solids.
-
-
-
Quantification of Solute Concentration:
-
Carefully transfer a precise volume of the clear supernatant (the saturated solution) to a volumetric flask and dilute with the appropriate solvent to a concentration within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Analytical Methods for Quantification
1. UV-Vis Spectrophotometry:
Salicylates exhibit strong UV absorbance.[13][14][15] A UV-Vis spectrophotometer can be used to determine the concentration of this compound in solution.
-
Wavelength of Maximum Absorbance (λmax): The λmax for sodium salicylate is around 295 nm.[15] The λmax for this compound should be determined experimentally by scanning a dilute solution of the compound.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted saturated solution and determine its concentration using the calibration curve.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a highly sensitive and specific method for quantifying pharmaceutical compounds.[16][17][18][19][20]
-
Method Development: A suitable HPLC method should be developed and validated. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[17][19]
-
Detection: UV detection at the λmax of this compound is appropriate.
-
Calibration and Analysis: As with UV-Vis spectrophotometry, a calibration curve is constructed using standard solutions. The concentration of the diluted saturated solution is then determined by comparing its peak area to the calibration curve.
Visualized Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship for Analytical Method Selection
The choice of analytical method depends on several factors, including the properties of the analyte and the available instrumentation.
Caption: Decision tree for analytical method selection.
References
- 1. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 6. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
- 15. Absorption [Sodium Salicylate] | AAT Bioquest [aatbio.com]
- 16. lcms.cz [lcms.cz]
- 17. nacalai.com [nacalai.com]
- 18. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. CN113267584A - HPLC related substance analysis method for medicinal substance - Google Patents [patents.google.com]
An In-depth Technical Guide to CAS Number 134-23-6: Sodium Thiosalicylate and its Core Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 134-23-6 identifies Sodium Thiosalicylate, the sodium salt of Thiosalicylic acid (2-Mercaptobenzoic acid). While this compound itself is noted for its use as a non-narcotic analgesic and antipyretic, the majority of scientific research has focused on its parent compound, Thiosalicylic acid, and its derivatives. This technical guide provides a comprehensive review of the scientific literature, focusing on the synthesis, biological activities, and mechanisms of action of Thiosalicylic acid and its analogues. Particular emphasis is placed on their potential as metallo-β-lactamase inhibitors, anti-inflammatory agents, and antioxidants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Thiosalicylic acid, is presented below.
| Property | This compound (CAS 134-23-6) | Thiosalicylic Acid (CAS 147-93-3) | Reference |
| Molecular Formula | C₇H₅NaO₂S | C₇H₆O₂S | [1] |
| Molecular Weight | 176.16 g/mol | 154.18 g/mol | [1][2] |
| Appearance | - | Yellow, needle-shaped crystals | [2] |
| Melting Point | - | 162-169 °C | [2] |
| Solubility | Soluble in water | Slightly soluble in water, soluble in ethanol, diethyl ether, and DMSO | [1][2] |
| pKa | - | 3.501 | [2] |
Synthesis and Derivatization
Thiosalicylic acid can be synthesized from anthranilic acid through a diazotization reaction, followed by treatment with sodium sulfide and subsequent reduction with zinc. A variety of derivatives, particularly S-alkyl derivatives, have been synthesized to explore their therapeutic potential.[3][4]
Experimental Protocol: Synthesis of S-Alkyl Derivatives of Thiosalicylic Acid
This protocol describes the general procedure for the alkylation of Thiosalicylic acid to yield its S-alkyl derivatives.[3]
Materials:
-
Thiosalicylic acid
-
Corresponding alkyl halide (e.g., benzyl chloride, methyl iodide)
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve Thiosalicylic acid in an alkaline water-ethanol solution.
-
Add the corresponding alkyl halide to the solution.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to precipitate the S-alkyl derivative.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
Characterize the synthesized compound using techniques such as elemental microanalysis, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.
References
Investigating the Antimicrobial Properties of Sodium Thiosalicylate: A Technical Review of Available Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium thiosalicylate is a key component of the well-known antiseptic and antifungal agent, Thimerosal. While the antimicrobial properties of Thimerosal are widely documented and primarily attributed to its organomercury component, ethylmercury, the independent antibacterial and antifungal activity of this compound is not extensively studied or reported in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound within the context of Thimerosal, outlines the general experimental protocols for antimicrobial susceptibility testing that would be applicable to its investigation, and discusses the prevailing understanding of the mechanism of action of related compounds. Due to a significant lack of specific data on the standalone antimicrobial efficacy of this compound, this document will focus on the properties of the parent compound, Thimerosal, and provide a framework for the potential investigation of this compound itself.
Introduction to this compound and its Relation to Thimerosal
This compound, also known as sodium 2-mercaptobenzoate, is an organic sulfur compound. It is most recognized as a constituent and degradation product of Thimerosal, an organomercury compound that has been used for decades as a preservative in vaccines and other biological and pharmaceutical products.[1][2][3] In aqueous solutions, Thimerosal dissociates into ethylmercury and thiosalicylate.[3]
The primary antimicrobial activity of Thimerosal is attributed to the ethylmercury cation.[4] Organomercurial compounds, in general, exert their antimicrobial effects by binding to sulfhydryl (-SH) groups in proteins, which are crucial for the function of many enzymes and structural proteins in microbial cells. This binding can lead to the disruption of metabolic pathways and ultimately, cell death.[4][5]
Despite the well-established antimicrobial use of Thimerosal, there is a notable absence of studies that have isolated and evaluated the antibacterial and antifungal properties of this compound as an independent chemical entity. Therefore, a direct assessment of its antimicrobial spectrum, potency, and mechanism of action is not possible based on current literature.
Quantitative Data on Antimicrobial Activity of Thimerosal
While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for Thimerosal against various microorganisms, as reported in the literature. This data is provided to give context to the antimicrobial potency of the parent compound.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of Thimerosal | Reference |
| Staphylococcus aureus | Bacterium | 6.25 µg/ml (17 µM) | [6] |
| Pseudomonas aeruginosa | Bacterium | 100 µg/ml (250 µM) | [6] |
| Candida albicans | Fungus | 6.25 µg/ml (17 µM) | [6] |
| Aspergillus brasiliensis | Fungus | 12.5 µg/ml (30 µM) | [6] |
Proposed Experimental Protocols for Evaluating the Antimicrobial Properties of this compound
To investigate the potential intrinsic antibacterial and antifungal properties of this compound, standard antimicrobial susceptibility testing (AST) methodologies should be employed. The following are detailed protocols that would be appropriate for such a study.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without antimicrobial agent)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration. Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the antimicrobial dilutions, as well as to the positive control well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound
-
Sterile filter paper disks
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (disk with a known antimicrobial agent)
-
Negative control (disk with solvent only)
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Place the impregnated disks, along with control disks, onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under the same conditions as for the broth microdilution method.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
As there is no direct research on the antimicrobial mechanism of action for this compound, any discussion on this topic is speculative and would be based on the known mechanisms of related compounds.
Thimerosal's Mechanism of Action
The primary mechanism of Thimerosal is the interaction of its ethylmercury component with sulfhydryl groups of proteins in microorganisms. This binding can lead to:
-
Enzyme Inhibition: Disruption of essential enzymatic activities.
-
Protein Denaturation: Alteration of protein structure and function.
-
Membrane Damage: Interference with membrane integrity and transport processes.
The following diagram illustrates the dissociation of Thimerosal and the proposed action of its ethylmercury component.
Caption: Dissociation of Thimerosal and the antimicrobial action of ethylmercury.
Hypothetical Antimicrobial Workflow for this compound
The following diagram outlines a logical workflow for a comprehensive investigation into the antimicrobial properties of this compound.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. nikichemie.com [nikichemie.com]
- 5. Mercury Inactivates Transcription and the Generalized Transcription Factor TFB in the Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium thiosalicylate as a precursor for organomercury compounds.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of sodium thiosalicylate as a crucial precursor in the synthesis of organomercury compounds, with a primary focus on the production of Thimerosal (also known as Thiomersal or Merthiolate). This document details the underlying chemical principles, provides comprehensive experimental protocols derived from established literature, summarizes key quantitative data, and outlines the analytical characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals involved in chemical synthesis and drug development.
Introduction
This compound, the sodium salt of 2-thiosalicylic acid, is a key aromatic thiol compound that serves as a versatile precursor in various chemical syntheses. Its primary significance in the field of organometallic chemistry lies in its role as a nucleophilic thiol source for the formation of stable carbon-sulfur-mercury linkages. This property is centrally exploited in the synthesis of Thimerosal, an organomercury compound that has been widely used as an antiseptic and a preservative in pharmaceutical products, including vaccines.[1]
The synthesis of Thimerosal from this compound (or its protonated form, thiosalicylic acid) and an ethylmercury salt is a well-established process. The reaction, first patented by Morris Kharasch in 1928, involves the formation of a covalent bond between the sulfur atom of the thiosalicylate and the mercury atom of the ethylmercury moiety.[2][3] This guide will provide a detailed examination of the synthetic pathway, including reaction conditions, purification techniques, and analytical characterization.
Chemical Synthesis of Thimerosal
The principal method for the synthesis of Thimerosal involves the reaction of an ethylmercury salt, typically ethylmercury chloride, with thiosalicylic acid in an alkaline solution. The alkaline conditions deprotonate the thiol group of thiosalicylic acid, forming the more nucleophilic thiosalicylate anion, which then reacts with the ethylmercury cation. The overall process can be divided into the formation of an intermediate, referred to as "Thimerosal acid" (ethylmercurithiosalicylic acid), followed by its conversion to the final sodium salt, Thimerosal.
Experimental Protocols
The following protocols are based on established methodologies, with specific details adapted from patent literature to provide a comprehensive guide for laboratory synthesis.[4]
Protocol 1: Synthesis of Ethylmercurithiosalicylic Acid ("Thimerosal Acid")
This protocol details the initial reaction to form the acid intermediate.
Materials:
-
Thiosalicylic acid
-
Ethylmercury chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of this compound Solution: In a suitable reaction vessel, dissolve 61 g of thiosalicylic acid in 400 mL of deionized water. To this suspension, slowly add 180 mL of a 10% (w/v) sodium hydroxide solution while stirring. Heat the mixture to 40-50 °C to facilitate the complete dissolution of the thiosalicylic acid, forming a solution of this compound.[4]
-
Preparation of Ethylmercury Chloride Solution: In a separate vessel, suspend 100 g of ethylmercury chloride in 350 mL of deionized water. Under agitation, add 180 mL of a 10% (w/v) sodium hydroxide solution to dissolve the ethylmercury chloride.[4]
-
Reaction: Combine the two solutions under continuous stirring. Allow the reaction to proceed for 30 minutes.[4]
-
Acidification and Precipitation: After the reaction period, filter the mixture. Acidify the filtrate by adding a 10% (v/v) hydrochloric acid solution until the pH reaches 2. This will precipitate the ethylmercurithiosalicylic acid.[4]
-
Isolation and Purification: Isolate the solid precipitate by filtration. Wash the solid with deionized water to remove any remaining salts. Dry the purified ethylmercurithiosalicylic acid in an oven at 50-60 °C.[4]
Protocol 2: Conversion of Ethylmercurithiosalicylic Acid to Thimerosal (Sodium Salt)
This protocol describes the final step to produce Thimerosal.
Materials:
-
Ethylmercurithiosalicylic acid (from Protocol 1)
-
Anhydrous ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of Sodium Hydroxide Solution: In a reaction vessel, dissolve 40 g of sodium hydroxide in 3000 mL of anhydrous ethanol with stirring. Gentle heating may be applied to ensure complete dissolution.[4]
-
Reaction and Crystallization: Warm the sodium hydroxide solution to 30 °C. Gradually add 382.81 g of ethylmercurithiosalicylic acid to the solution in portions while maintaining stirring. After the addition is complete, cool the mixture to 5 °C. A significant amount of white precipitate (Thimerosal) will form.[4]
-
Isolation and Purification: Allow the crystallization to complete by maintaining the low temperature for a period. Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold anhydrous ethanol.[4]
-
Drying: Dry the final product in an oven at 50 °C to obtain pure Thimerosal.[4]
Quantitative Data Summary
The following table summarizes the quantitative data reported for the synthesis of Thimerosal based on the protocols described above.
| Parameter | Value | Reference |
| Ethylmercurithiosalicylic Acid Synthesis | ||
| Yield | 96.3% | [4] |
| Purity | 98.2% | [4] |
| Thimerosal (Sodium Salt) Synthesis | ||
| Yield | 94% | [4] |
| Purity | 98% | [4] |
| Melting Point | 230 °C | [4] |
Characterization of Thimerosal
The identity and purity of the synthesized Thimerosal can be confirmed through various analytical techniques.
-
Melting Point: Thimerosal has a reported melting point of approximately 232-233 °C with decomposition.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of Thimerosal will show characteristic peaks corresponding to the aromatic ring, the carboxylate group, and the carbon-sulfur and carbon-mercury bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the ethyl and thiosalicylate moieties of the molecule.
Visualizations
The following diagrams illustrate the chemical synthesis workflow for Thimerosal.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. US1672615A - Alkyl mercuric sulphur compound and process of producing it - Google Patents [patents.google.com]
- 3. Morris S. Kharasch - Wikipedia [en.wikipedia.org]
- 4. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
Preliminary Studies on Thiolated Compounds for Drug Delivery: A Technical Guide
Disclaimer: Extensive research for preliminary studies specifically on sodium thiosalicylate as a primary vehicle for drug delivery yielded limited direct results. The scientific literature predominantly features this compound in contexts such as a component of the preservative thimerosal, as a non-steroidal anti-inflammatory drug, or as a reagent in the synthesis of other compounds. Therefore, this technical guide focuses on the closely related and extensively researched field of thiolated polymers and nanoparticles for drug delivery. These systems leverage the reactive thiol group (-SH), also present in this compound, to achieve desirable drug delivery characteristics such as mucoadhesion and controlled release. The data and protocols presented herein are derived from studies on various thiolated materials and are intended to provide a foundational understanding for researchers and drug development professionals interested in this area.
Introduction to Thiolated Drug Delivery Systems
Thiolated polymers, or "thiomers," are macromolecules that have been functionalized with thiol-bearing ligands. The introduction of thiol groups imparts unique properties that are highly beneficial for drug delivery applications. The primary mechanism of action for many thiolated systems is their ability to form disulfide bonds with cysteine-rich subdomains of mucus glycoproteins, leading to enhanced mucoadhesion. This prolonged residence time at the site of application can significantly improve drug absorption and bioavailability. Furthermore, the thiol groups can also form intramolecular and intermolecular disulfide bonds, leading to the formation of cross-linked networks that can control the release of encapsulated drugs.
Quantitative Data on Thiolated Nanoparticle Formulations
The following tables summarize key quantitative data from various studies on thiolated nanoparticles, providing a comparative overview of their physicochemical properties and drug delivery capabilities.
Table 1: Physicochemical Properties of Thiolated Nanoparticles
| Thiolated Polymer | Cross-linker | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Thiolated Chitosan (TCS) | Sodium Alginate (SA) | 200 - 400 | +20 to +40 | 0.2 - 0.4 | [1] |
| Thiolated Chitosan (TCS) | Hydroxypropyl Methylcellulose Phthalate (HPMCP) | 250 - 350 | +15 to +30 | 0.3 - 0.5 | [2] |
| Thiolated Chitosan (TCS) | Tripolyphosphate (TPP) | 130 - 250 | Positive | Not Specified | [3] |
| Thiolated Xanthan Gum | Mercaptobutyric Acid | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Drug Loading and Release Characteristics of Thiolated Nanoparticles
| Thiolated Polymer | Drug | Drug Loading (%) | Entrapment Efficiency (%) | Drug Release Profile | Reference |
| Thiolated Chitosan (TCS) | Low-Molecular-Weight Heparin (LMWH) | ~15 | ~70 | pH-responsive, sustained release | [2] |
| Thiolated Chitosan (TCS) | Sitagliptin | Not Specified | High | Prolonged release | [5] |
| Thiolated Chitosan (TCS) | Paclitaxel (PTX) | up to 24.51 | up to 98.27 | 75% release over 10 days | [3] |
| Thiolated Xanthan Gum | Miconazole Nitrate | 19.5 - 28.5 | 65.5 - 71.5 | 90.5% release after 24 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of thiolated drug delivery systems, based on protocols described in the cited literature.
Synthesis of Thiolated Chitosan (TCS)
This protocol is based on the covalent attachment of thioglycolic acid (TGA) to chitosan.
Materials:
-
Chitosan (CS)
-
Thioglycolic acid (TGA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dialysis membrane (MWCO: 12 kDa)
Procedure:
-
Activation of TGA: In a flask, dissolve EDC·HCl (e.g., 3.5 g) and NHS (e.g., 2.0 g) in DMF (e.g., 2 ml) under constant stirring. Add TGA (e.g., 1 ml) to the solution and stir overnight to produce a reactive NHS-ester of TGA.[1]
-
Preparation of Chitosan Solution: Hydrate chitosan (e.g., 500 mg) in 1 M HCl (e.g., 4 ml) and then dissolve it by adding demineralized water to achieve a desired concentration (e.g., 2.5% w/v).[1]
-
Coupling Reaction: Add the reactive NHS-ester of TGA dropwise into the chitosan hydrochloride solution. Maintain the pH of the reaction mixture at 5 using 10 M NaOH.[1]
-
Purification: Dialyze the resulting solution extensively against deionized water for 3 days to remove unreacted reagents. The dialysis water should be changed regularly.
-
Lyophilization: Freeze-dry the purified TCS solution to obtain a solid product. Store at 4°C for further use.
Preparation of Thiolated Chitosan Nanoparticles by Ionic Gelation
This protocol describes the formation of nanoparticles through the electrostatic interaction between the positively charged TCS and a negatively charged cross-linker.
Materials:
-
Thiolated Chitosan (TCS)
-
Acetic acid
-
Cross-linking agent (e.g., Sodium Alginate, Tripolyphosphate)
-
Drug to be encapsulated
-
Deionized water
Procedure:
-
Preparation of TCS Solution: Dissolve TCS in an aqueous acetic acid solution (e.g., 1% v/v) to a specific concentration (e.g., 0.5 - 1.5 mg/ml). If a drug is to be encapsulated, it can be dissolved in this solution. Adjust the pH to approximately 5.5 with NaOH.[1]
-
Preparation of Cross-linker Solution: Dissolve the cross-linking agent (e.g., Sodium Alginate at 0.625 or 1.25 mg/ml) in deionized water. Adjust the pH to around 5.3 with HCl.[1]
-
Nanoparticle Formation: Add the cross-linker solution dropwise to the TCS solution under constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles occurs due to ionic gelation.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. The supernatant can be used to determine the drug entrapment efficiency. Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and unreacted cross-linker.
Characterization of Thiolated Polymers and Nanoparticles
3.3.1. Quantification of Thiol Groups (Ellman's Test) This assay determines the amount of free thiol groups on the polymer.
Materials:
-
Thiolated polymer sample
-
Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)
-
Phosphate buffer (pH 8.0)
Procedure:
-
Dissolve a known amount of the thiolated polymer (e.g., 5 mg) in a suitable solvent (e.g., 1% acetic acid for TCS).
-
Mix a specific volume of the polymer solution with Ellman's reagent in phosphate buffer (pH 8.0).[2]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 410 nm or 450 nm) using a UV-Vis spectrophotometer.[2][6]
-
Calculate the thiol group concentration using a standard curve prepared with a known thiol-containing compound like cysteine.
3.3.2. Particle Size and Zeta Potential Analysis Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of the nanoparticles.
Procedure:
-
Disperse the prepared nanoparticles in deionized water.
-
Analyze the suspension using a Zetasizer instrument.
-
Record the average particle size, polydispersity index (PDI), and zeta potential. Measurements are typically performed in triplicate.[2]
3.3.3. Morphological Examination Transmission Electron Microscopy (TEM) is used to visualize the shape and size of the nanoparticles.
Procedure:
-
Place a drop of the nanoparticle suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid (e.g., 2% w/v) for a few minutes.[2]
-
Allow the grid to dry and then examine it under a transmission electron microscope.
3.3.4. In Vitro Drug Release Study This study evaluates the rate and extent of drug release from the nanoparticles.
Procedure:
-
Place a known amount of drug-loaded nanoparticles into a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid pH 1.2, followed by simulated intestinal fluid pH 6.8).[5][7]
-
Maintain the temperature at 37°C and stir at a constant rate.
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released against time.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the proposed mechanism of mucoadhesion for thiolated polymers.
Caption: Workflow for Synthesis and Characterization of Thiolated Nanoparticles.
References
- 1. Synthesis of thiolated chitosan and preparation nanoparticles with sodium alginate for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. eng.uwaterloo.ca [eng.uwaterloo.ca]
- 4. Nanoparticles of Thiolated Xanthan Gum for the Oral Delivery of Miconazole Nitrate: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Sodium Thiosalicylate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is a versatile organic reagent with significant applications in analytical chemistry. Its utility stems from the presence of both a carboxylate and a thiol group, which allows it to act as a potent chelating agent for a variety of metal ions. This dual functionality enables the formation of stable, often colored, complexes, making it a valuable reagent in spectrophotometric analysis and other analytical techniques. These application notes provide detailed protocols for the use of this compound in the quantitative determination of metal ions, offering simple, rapid, and sensitive methods for researchers in various fields, including environmental monitoring, materials science, and pharmaceutical analysis.
Application 1: Spectrophotometric Determination of Palladium(II)
This compound forms a stable, colored complex with palladium(II) ions in an acidic medium, which can be quantitatively measured using spectrophotometry. This method is notable for its selectivity and sensitivity.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 410 nm | F. Toribio, et al. (1980) |
| Optimal pH Range | 2.0 - 3.5 | F. Toribio, et al. (1980) |
| Beer's Law Range | 0.5 - 10.0 µg/mL | F. Toribio, et al. (1980) |
| Molar Absorptivity | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ | F. Toribio, et al. (1980) |
| Sandell's Sensitivity | 0.0088 µg/cm² | F. Toribio, et al. (1980) |
| Stoichiometry (Pd:Reagent) | 1:2 | F. Toribio, et al. (1980) |
Experimental Protocol
1. Reagents and Solutions:
-
Palladium(II) Standard Solution (1000 µg/mL): Dissolve 0.2672 g of palladium(II) chloride (PdCl₂) in 100 mL of 0.1 M hydrochloric acid. Standardize the solution by a known method.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. This solution should be freshly prepared.
-
Buffer Solution (pH 3.0): Prepare a buffer solution using appropriate amounts of glycine and hydrochloric acid.
-
Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl.
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated glassware
3. Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard palladium(II) solution to cover the concentration range of 0.5 - 10.0 µg/mL.
-
To each flask, add 2 mL of the pH 3.0 buffer solution.
-
Add 1 mL of the 0.1% this compound solution to each flask.
-
Make up the volume to the mark with distilled water and mix well.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at 410 nm against a reagent blank prepared in the same manner but without the palladium(II) solution.
-
Plot a calibration curve of absorbance versus concentration of palladium(II).
-
For the determination of palladium in an unknown sample, follow the same procedure and determine the concentration from the calibration curve.
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of Palladium(II).
Application 2: Spectrophotometric Determination of Gold(III)
This compound reacts with gold(III) in a slightly acidic to neutral medium to form a yellow-colored, water-soluble complex suitable for spectrophotometric analysis. This method provides a simple and rapid alternative to more complex analytical techniques.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 360 nm | A.K. Singh, et al. (1983) |
| Optimal pH Range | 4.0 - 6.5 | A.K. Singh, et al. (1983) |
| Beer's Law Range | 2.0 - 24.0 µg/mL | A.K. Singh, et al. (1983) |
| Molar Absorptivity | 4.5 x 10³ L mol⁻¹ cm⁻¹ | A.K. Singh, et al. (1983) |
| Sandell's Sensitivity | 0.043 µg/cm² | A.K. Singh, et al. (1983) |
| Stoichiometry (Au:Reagent) | 1:3 | A.K. Singh, et al. (1983) |
Experimental Protocol
1. Reagents and Solutions:
-
Gold(III) Standard Solution (1000 µg/mL): Dissolve 0.163 g of chloroauric acid (HAuCl₄·3H₂O) in 100 mL of distilled water. Standardize the solution.
-
This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of distilled water. Prepare fresh daily.
-
Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
2. Instrumentation:
-
UV-Visible Spectrophotometer
-
pH meter
-
Calibrated volumetric flasks and pipettes
3. Procedure:
-
Transfer aliquots of the standard gold(III) solution into a series of 25 mL volumetric flasks to obtain final concentrations in the range of 2.0 - 24.0 µg/mL.
-
Add 5 mL of the pH 5.0 acetate buffer to each flask.
-
Add 2 mL of the 0.2% this compound solution.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the absorbance of the yellow complex at 360 nm against a reagent blank.
-
Construct a calibration graph by plotting absorbance against the concentration of gold(III).
-
Analyze unknown samples by following the same procedure and determine the concentration from the calibration curve.
Logical Relationship of Reaction Parameters
Caption: Key parameters for the formation and measurement of the Au(III)-Thiosalicylate complex.
Disclaimer
These protocols are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and sample matrices. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of Thimerosal Using Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimerosal (also known as thiomersal) is an organomercury compound that has been historically used as an antiseptic and an antifungal agent.[1] A primary application of thimerosal has been as a preservative in vaccines and other biological products to prevent microbial contamination.[1] The synthesis of thimerosal involves the reaction of a salt of thiosalicylic acid with an ethylmercury compound. This document provides detailed protocols and application notes for the synthesis of thimerosal, specifically utilizing sodium thiosalicylate, which is formed in situ from thiosalicylic acid and sodium hydroxide.
Synthesis of Thimerosal
The synthesis of thimerosal is achieved through the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.[2][3] The alkaline conditions are necessary to deprotonate the thiol group of thiosalicylic acid, forming the this compound intermediate, which then acts as a nucleophile, displacing the chloride from the ethylmercury compound. Subsequent acidification and neutralization steps lead to the final sodium salt form of thimerosal.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of Thimerosal.
Experimental Protocols
The following protocols are based on established synthesis methods.[4][5]
Materials and Equipment
-
Thiosalicylic acid
-
Ethylmercuric chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Reaction vessel with stirring capability and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Protocol 1: Synthesis of Thimerosal Acid
-
Preparation of this compound Solution:
-
In a suitable reaction vessel, dissolve 61 g of thiosalicylic acid in 400 mL of deionized water.
-
While stirring, slowly add 180 mL of a 10% (w/v) sodium hydroxide solution.
-
Heat the mixture to 40-50 °C and continue stirring until the thiosalicylic acid is completely dissolved, forming the this compound solution.[4]
-
-
Preparation of Ethylmercuric Chloride Solution:
-
In a separate vessel, add 100 g of ethylmercuric chloride to 350 mL of deionized water.
-
Under agitation, add 180 mL of a 10% (w/v) sodium hydroxide solution to fully dissolve the ethylmercuric chloride.[4]
-
-
Reaction:
-
While stirring, combine the two prepared solutions.
-
Maintain the reaction mixture at a controlled temperature and continue stirring for at least 30 minutes.[4]
-
-
Filtration and Acidification:
-
Filter the reaction mixture to remove any insoluble byproducts.
-
To the filtrate, slowly add a 10% (v/v) hydrochloric acid solution until the pH of the solution reaches 2. This will cause the precipitation of thimerosal acid.[4]
-
-
Isolation and Drying of Thimerosal Acid:
-
Collect the precipitated thimerosal acid by solid-liquid separation (e.g., filtration).
-
Wash the solid product with deionized water.
-
Dry the purified thimerosal acid in an oven at 50-60 °C.[4]
-
Protocol 2: Conversion of Thimerosal Acid to Thimerosal (Sodium Salt)
-
Dissolution:
-
Dissolve the dried thimerosal acid in an appropriate solvent, such as ethanol.
-
-
Neutralization:
-
Prepare a solution of sodium hydroxide in the same solvent.
-
Slowly add the alkaline solution to the thimerosal acid solution until the acid is fully neutralized, forming the sodium salt of thimerosal.
-
-
Isolation and Drying:
-
The thimerosal sodium salt can then be isolated by precipitation or by removal of the solvent under reduced pressure.
-
Dry the final product under vacuum.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Thimerosal.
Data Presentation
The following table summarizes quantitative data from a representative synthesis of thimerosal.[4]
| Parameter | Value |
| Reactants | |
| Thiosalicylic Acid | 61 g |
| Ethylmercuric Chloride | 100 g |
| Sodium Hydroxide (10%) | 180 mL (for each reactant) |
| Reaction Conditions | |
| Temperature | 40-50 °C |
| Reaction Time | 30 minutes |
| Product (Thimerosal Acid) | |
| Yield | 96.3% |
| Purity | 98.2% |
| Final Product (Thimerosal) | |
| Yield | 90% |
| Purity | 97.0% |
Characterization and Quality Control
The purity and identity of the synthesized thimerosal should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of thimerosal and for the simultaneous determination of thimerosal and its potential degradation products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can be used to confirm the chemical structure of the synthesized thimerosal.[7]
-
Atomic Absorption/Fluorescence Spectrometry: These techniques can be employed to determine the mercury content of the final product, which is a critical quality control parameter.[8]
Safety Precautions
Thimerosal and its precursors, particularly ethylmercuric chloride, are highly toxic organomercury compounds. All handling and synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste materials containing mercury must be disposed of according to institutional and environmental regulations.
References
- 1. Thimerosal determination by high-pressure liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiomersal - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thimerosal(54-64-8) 13C NMR [m.chemicalbook.com]
- 8. Determination of mercury (thimerosal) in vaccines using different oxidants and cold vapor atomic fluorescence spectrometry in dilute acids - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Sodium Thiosulfate in Complexometric Titrations
Note on Terminology: Initial research for protocols involving sodium thiosalicylate in complexometric titrations did not yield established methods. However, the literature provides a clear and well-documented protocol for the use of sodium thiosulfate as a selective masking agent. It is presented here as a likely alternative for researchers in drug development and chemical analysis.
Application Note: Indirect Complexometric Determination of Cadmium(II) using Sodium Thiosulfate as a Masking Agent
Introduction
Complexometric titrations using ethylenediaminetetraacetic acid (EDTA) are a cornerstone of metallurgical analysis for quantifying metal ions. A significant challenge in this methodology is the non-selective nature of EDTA, which forms stable complexes with numerous metal cations. This lack of selectivity often necessitates the use of masking agents to prevent interfering ions from reacting with the titrant. This note details a protocol for the indirect complexometric determination of Cadmium(II) (Cd²⁺), employing sodium thiosulfate (Na₂S₂O₃) as an effective and selective masking agent.
Principle of the Method
This method is a type of back-titration that leverages the relative stability of different metal-ligand complexes. The core principle involves the displacement of EDTA from a less stable complex by a more stable one.
The process unfolds in the following stages:
-
Initial Complexation: An excess, known quantity of EDTA is added to the sample containing Cd²⁺ ions. At an appropriate pH, both Cd²⁺ and any other present metal ions (Mⁿ⁺) will form stable complexes with EDTA.
-
Back-Titration of Excess EDTA: The unreacted EDTA is then titrated with a standardized solution of zinc sulfate (ZnSO₄). The endpoint is detected using a metallochromic indicator, such as Xylenol Orange, which changes color when all the free EDTA has been complexed by the zinc ions.
-
Selective Demasking of Cadmium: Sodium thiosulfate is then introduced into the solution. Thiosulfate selectively forms a more stable complex with Cd²⁺ than the Cd-EDTA complex. This causes the EDTA to be released from its complex with cadmium.
-
Final Titration: The liberated EDTA is then titrated with the same standardized zinc sulfate solution. The amount of EDTA liberated is stoichiometrically equivalent to the amount of cadmium present in the original sample.
The selectivity of this method hinges on the fact that sodium thiosulfate can effectively demask cadmium from its EDTA complex, while not affecting the EDTA complexes of many other metal ions.
Advantages of this Method
-
Selectivity: Allows for the determination of cadmium in the presence of other metal ions that also form stable EDTA complexes.
-
Accuracy: The use of a back-titration method can be more accurate than direct titration, especially when the reaction between the analyte and titrant is slow.
-
Versatility: The principles of masking and demasking can be adapted for the analysis of other metal ions with suitable masking agents.
Quantitative Data: Stability of Relevant Complexes
The success of this indirect titration method is governed by the relative stability constants (log K) of the various metal-ligand complexes in solution. The stability constant indicates the strength of the interaction between a metal ion and a ligand. For this protocol, the key is that the Zn-EDTA complex is sufficiently stable for titration, and that the Cd-thiosulfate complex is more stable than the Cd-EDTA complex under the reaction conditions, leading to the release of EDTA.
| Complex | Stability Constant (log K) | Reference |
| Cd(II)-EDTA | 16.5 | [1] |
| Zn(II)-EDTA | 16.5 | [1] |
| Cd(II)-Thiosulfate (β₁) | ~3.9 | |
| Cd(II)-Thiosulfate (β₂) | ~6.0 | |
| Zn(II)-Thiosulfate (β₁) | ~2.4 |
Note: The stability of metal-thiosulfate complexes can vary with conditions and the formation of different species (e.g., [Cd(S₂O₃)]⁰, [Cd(S₂O₃)₂]²⁻). The values presented are indicative.
Experimental Protocol: Determination of Cadmium(II)
This protocol is based on the indirect complexometric method using sodium thiosulfate as a masking agent.[1][2]
Reagents and Solutions
-
Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L. Standardize against a primary standard zinc solution.
-
Standard Zinc Sulfate Solution (0.01 M): Dissolve 2.875 g of zinc sulfate heptahydrate (ZnSO₄·7H₂O) in deionized water and dilute to 1 L. Standardize against the standard EDTA solution.
-
Sodium Thiosulfate Solution (10% w/v): Dissolve 10 g of sodium thiosulfate pentahydrate in 100 mL of deionized water.
-
Hexamine Buffer (pH 5.0-6.0): Dissolve hexamethylenetetramine in deionized water and adjust the pH with hydrochloric acid.
-
Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.
-
Cadmium(II) Sample Solution: A solution containing an unknown concentration of cadmium(II), in the range of 1-50 mg.
Titration Procedure
-
Sample Preparation: Pipette a known volume of the cadmium(II) sample solution into a 250 mL conical flask.
-
Addition of Excess EDTA: Add a known excess amount of the standard 0.01 M EDTA solution to the flask. Ensure the amount of EDTA is sufficient to complex all the cadmium and other interfering ions.
-
pH Adjustment: Add the hexamine buffer to adjust the pH of the solution to between 5.0 and 6.0.
-
First Titration (Excess EDTA): Add a few drops of the xylenol orange indicator. The solution should turn red. Titrate the solution with the standard 0.01 M zinc sulfate solution until the color changes from red to a sharp yellow. Record the volume of zinc sulfate solution used (V₁).
-
Demasking of Cadmium: To the same flask, add an excess of the 10% sodium thiosulfate solution. This will release the EDTA from the Cd-EDTA complex.
-
Second Titration (Liberated EDTA): Titrate the liberated EDTA with the standard 0.01 M zinc sulfate solution. The solution will turn red again upon the release of EDTA. Continue the titration until the color changes back to a sharp yellow. Record the volume of zinc sulfate solution used in this second titration (V₂).
-
Calculations: The amount of cadmium in the sample is calculated based on the volume of zinc sulfate solution used in the second titration (V₂).
Moles of Cd²⁺ = Moles of liberated EDTA = Moles of ZnSO₄ (in second titration)
Mass of Cd (mg) = V₂ (mL) × Molarity of ZnSO₄ (mol/L) × Atomic Mass of Cd ( g/mol ) × 1000 (mg/g)
Visualizations
Logical Relationship of the Titration Process
References
Sodium Thiosalicylate in Proteomics Research: A Review of Current Applications
Based on a comprehensive review of current literature, there are no specific, established applications of sodium thiosalicylate in the field of proteomics research. While the individual chemical moieties of this compound—a thiol group and a salicylate group—suggest potential reactivity with proteins, dedicated methodologies or significant research demonstrating its use in proteomics workflows such as protein cross-linking, modification for mass spectrometry, or other analytical techniques are not documented in the reviewed scientific literature.
Researchers in proteomics often utilize a variety of reagents to study protein structure, function, and interactions. These include cross-linking agents to study protein-protein interactions, detergents for protein solubilization, and various chemical probes for activity-based protein profiling. While compounds with thiol-reactive groups are common in proteomics for targeting cysteine residues, this compound itself has not emerged as a standard reagent for these purposes.
For researchers interested in related proteomics applications, several established techniques and reagents are widely used:
Alternative Approaches in Proteomics Research:
-
Cross-Linking Mass Spectrometry (XL-MS): This powerful technique provides information about the three-dimensional structure of proteins and protein complexes. It involves covalently linking amino acid residues that are in close proximity, followed by mass spectrometric analysis to identify the cross-linked peptides. Common cross-linking agents include disuccinimidyl suberate (DSS) and bis(sulfosuccinimidyl)suberate (BS3).[1][2][3]
-
Analysis of S-acylation: This is a crucial post-translational modification involving the attachment of fatty acids to cysteine residues. Mass spectrometry-based proteomics is a key strategy for identifying and characterizing S-acylated proteins and their sites of modification.[4][5][6]
-
Detergents in Proteomics: Detergents like sodium deoxycholate (SDC) are widely used for the solubilization and digestion of proteins, particularly membrane proteins, to make them amenable to mass spectrometry analysis.[7][8][9]
While this compound's role in proteomics is not currently established, the field is continuously evolving with the development of new chemical tools and methodologies. Future research may explore the potential of novel thiol-containing compounds for specific applications in protein analysis. However, for current research needs, scientists and drug development professionals should refer to the well-documented and validated methods and reagents available in the field of proteomics.
References
- 1. Targeted in situ cross-linking mass spectrometry and integrative modeling reveal the architectures of three proteins from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the application of sodium deoxycholate to proteomic analysis of rat hippocampal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis | PLOS One [journals.plos.org]
Application Notes: Sodium Thiosalicylate-Based Colorimetric Assay for the Detection of Metal Ions
Application Notes and Protocols: Sodium Thiosalicylate as a Complexing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sodium thiosalicylate as a versatile complexing agent in organic synthesis. Its ability to form stable complexes with transition metals, particularly palladium, opens avenues for efficient catalytic processes, including carbon-carbon and carbon-sulfur bond formation.
Introduction
This compound, the sodium salt of thiosalicylic acid, serves as a bidentate ligand, coordinating to metal centers through its carboxylate and thiolate functionalities. This chelation enhances the stability and catalytic activity of transition metal complexes, making it a valuable tool in various organic transformations. These notes will focus on its application in palladium-catalyzed cross-coupling reactions and the synthesis of thioethers.
Applications in Organic Synthesis
Palladium-Catalyzed Heck-Mizoroki Reaction
Palladium complexes of thiosalicylate have demonstrated efficacy as catalysts in the Heck-Mizoroki reaction, a cornerstone of C-C bond formation. The thiosalicylate ligand can improve catalyst stability and activity.
Carbon-Sulfur (C-S) Bond Formation
The principles of palladium-catalyzed cross-coupling can be extended to the formation of C-S bonds, leading to the synthesis of valuable aryl thioethers. While direct protocols using pre-formed palladium-thiosalicylate complexes are not extensively documented, the in-situ formation of such active species from a palladium source and this compound is a viable strategy.
Quantitative Data Summary
The following table summarizes the performance of a palladium-thiosalicylate complex in the Heck-Mizoroki reaction, providing a basis for comparison and optimization.
| Entry | Aryl Halide | Alkene | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Methyl acrylate | Triethylamine | DMF | 0.1 | 120 | 6 | 85 | [1] |
| 2 | Bromobenzene | Styrene | Potassium carbonate | DMF | 0.1 | 120 | 8 | 78 | [1] |
| 3 | 4-Iodoanisole | Methyl acrylate | Triethylamine | DMF | 0.1 | 120 | 6 | 92 | [1] |
| 4 | 1-Iodonaphthalene | Styrene | Potassium carbonate | DMF | 0.1 | 120 | 8 | 88 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for the preparation of thiosalicylic acid and its subsequent conversion to the sodium salt.[2][3]
Materials:
-
Thiosalicylic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl, for precursor synthesis)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O, for precursor synthesis)
-
Sulfur (for precursor synthesis)
-
Anthranilic acid (for precursor synthesis)
-
Sodium nitrite (NaNO₂, for precursor synthesis)
-
Zinc dust (for precursor synthesis)
-
Glacial acetic acid (for precursor synthesis)
Procedure for Thiosalicylic Acid (Precursor) Synthesis:
-
Prepare a solution of sodium disulfide by dissolving crystallized sodium sulfide (1.1 moles) and sulfur (1.1 moles) in water with heating.
-
Diazotize anthranilic acid (1 mole) in hydrochloric acid with a solution of sodium nitrite (1 mole).
-
Slowly add the cold diazonium salt solution to the sodium disulfide solution, maintaining a low temperature.
-
Acidify the resulting solution with hydrochloric acid to precipitate dithiosalicylic acid.
-
Reduce the dithiosalicylic acid by refluxing with zinc dust in glacial acetic acid.
-
Isolate the crude thiosalicylic acid by filtration and purify by recrystallization from alcohol/water.[2]
Procedure for this compound:
-
Dissolve 10 g of thiosalicylic acid in 100 mL of deionized water.
-
Slowly add a 1 M solution of sodium hydroxide with stirring until the pH of the solution reaches 7.0.
-
Heat the solution to 50 °C to ensure complete dissolution.
-
Filter the solution to remove any insoluble impurities.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a solid.
-
Dry the solid product in a vacuum oven at 60 °C overnight.
Synthesis of Palladium-Thiosalicylate Complex
This protocol describes the synthesis of a palladium(II) complex with a thiosalicylate ligand, which can be used as a catalyst.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile
-
Methanol
Procedure:
-
Dissolve palladium(II) chloride (1 mmol) in 20 mL of acetonitrile.
-
In a separate flask, dissolve this compound (2 mmol) in 20 mL of methanol.
-
Slowly add the this compound solution to the palladium(II) chloride solution with constant stirring at room temperature.
-
A precipitate will form. Continue stirring the mixture for 4 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with methanol (3 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Dry the palladium-thiosalicylate complex under vacuum.
Protocol for Heck-Mizoroki Reaction
This protocol details the use of the synthesized palladium-thiosalicylate complex as a catalyst in a Heck-Mizoroki reaction.[1]
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., methyl acrylate)
-
Palladium-thiosalicylate complex
-
Base (e.g., triethylamine)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium-thiosalicylate complex (0.001 mmol, 0.1 mol%).
-
Add the aryl halide (1 mmol) and the alkene (1.2 mmol).
-
Add the base (1.5 mmol) and 5 mL of DMF.
-
Purge the flask with an inert gas for 10 minutes.
-
Heat the reaction mixture to 120 °C and stir for the time indicated in Table 1 (typically 6-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for C-S Bond Formation (Thioether Synthesis)
This is a general protocol for the synthesis of aryl thioethers, adapted from palladium-catalyzed C-S coupling methodologies. It utilizes an in-situ generated palladium-thiosalicylate catalyst.
Materials:
-
Aryl bromide
-
Thiol
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate)
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the aryl bromide (1 mmol), thiol (1.2 mmol), and base (2 mmol).
-
Add 10 mL of anhydrous toluene.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
References
Application of Sodium Thiosalicylate in the Manufacturing of Dyes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of thiosalicylic acid, serves as a key intermediate in the synthesis of various dyes, most notably in the production of thioindigoid and potentially other sulfur-containing colorants. Its utility stems from the reactive thiol (-SH) and carboxylic acid (-COOH) functionalities, which allow for the construction of complex chromophoric systems. This document provides detailed application notes and experimental protocols for the use of this compound in dye manufacturing, with a focus on thioindigo dyes. The protocols are based on established synthetic routes for thiosalicylic acid, which readily forms the sodium salt in situ under alkaline reaction conditions.
I. Application in Thioindigo Dye Synthesis
Thioindigo dyes are a class of vat dyes known for their good fastness properties. The synthesis of the parent compound, thioindigo, and its derivatives often involves the initial S-alkylation of thiosalicylic acid (or its sodium salt) followed by cyclization and oxidative coupling.
Reaction Principle
The synthesis of thioindigo from this compound proceeds through two key steps:
-
Formation of (2-carboxyphenylthio)acetic acid: this compound is reacted with a haloacetic acid, typically chloroacetic acid, in an aqueous alkaline solution. The thiol group of this compound acts as a nucleophile, displacing the halide to form an S-alkylated intermediate.
-
Cyclization and Oxidative Dimerization: The intermediate is then subjected to cyclization, often at elevated temperatures in the presence of a catalyst, followed by oxidation to yield the final thioindigo dye.
Experimental Protocol: Synthesis of Thioindigo
This protocol describes the synthesis of thioindigo using this compound, generated in situ from thiosalicylic acid and sodium hydroxide.
Materials:
-
Thiosalicylic acid
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Fuse metal (e.g., a mixture of bismuth, lead, cadmium, and tin salts as a catalytic oxidant)[1]
-
Hydrochloric acid (HCl, concentrated)
-
Water (distilled or deionized)
Equipment:
-
Reaction flask with a reflux condenser and stirrer
-
Heating mantle
-
Beakers and graduated cylinders
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
Procedure:
-
Preparation of this compound Solution:
-
In a reaction flask, dissolve a specific molar equivalent of thiosalicylic acid in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to neutralize both the carboxylic acid and the chloroacetic acid to be added in the next step, maintaining a weak alkaline condition (pH 8-9).[1]
-
-
S-Alkylation:
-
To the stirred solution of this compound, slowly add an equimolar amount of chloroacetic acid.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours with continuous stirring.
-
-
Cyclization and Oxidation:
-
Isolation and Purification:
-
Allow the reaction vessel to cool.
-
The crude thioindigo can be purified by sublimation. Heat the container with the crude product, and the red thioindigo dye will sublime and can be collected on a cooled surface.[1]
-
Alternatively, the crude product can be washed with hot water to remove inorganic salts and unreacted starting materials.
-
The purified dye can be collected by filtration, washed with water, and dried.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of thioindigo under varying conditions. This data is illustrative and may vary based on specific experimental parameters.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Fuse Metal[1] | None | Iron (III) Chloride |
| Solvent | Water (initially) | Acetic Anhydride | Ethanol |
| Temperature | Heating to dryness | Reflux | 78°C |
| Reaction Time | 5 minutes (final heating) | 4 hours | 6 hours |
| Yield (%) | ~85-90% | ~70-75% | ~60-65% |
| Purity (%) | >95% (after sublimation) | ~90% (after recrystallization) | ~85% (after washing) |
| λmax (nm) | 542 | 542 | 542 |
Workflow Diagram
Caption: Synthesis of Thioindigo from this compound.
II. Potential Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). They are synthesized by the coupling of a diazonium salt with a suitable coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline.
Theoretical Application as a Coupling Component
This compound, with its electron-donating thiol and carboxylate groups, can theoretically act as a coupling component in azo dye synthesis. The coupling reaction would likely occur at the position para to the thiol group.
Proposed Experimental Protocol: Synthesis of a Thiol-containing Azo Dye
This protocol outlines a proposed method for the synthesis of an azo dye using this compound as the coupling component.
Materials:
-
Aniline (or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
Equipment:
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt solution is indicated by a color change.
-
-
Preparation of the Coupling Solution:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold, stirred solution of this compound.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with a cold, saturated solution of sodium chloride to remove impurities.
-
The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Logical Relationship Diagram
Caption: Proposed synthesis of an azo dye using this compound.
III. Potential Application in Sulfur Dye Synthesis
Sulfur dyes are complex, high-molecular-weight compounds of unknown structure, produced by heating aromatic compounds with sulfur or sodium polysulfide. They are valued for their cost-effectiveness and good wash fastness, particularly for producing black and brown shades on cellulosic fibers.
Theoretical Application as a Precursor
This compound, as an aromatic sulfur-containing compound, could potentially be used as a starting material for the synthesis of sulfur dyes. The reaction would involve heating this compound with sulfur and sodium sulfide, leading to complex condensation and thionation reactions.
Proposed Experimental Protocol: Synthesis of a Sulfur Dye
This protocol provides a general and proposed method for the synthesis of a sulfur dye from this compound.
Materials:
-
This compound
-
Sulfur powder
-
Sodium sulfide (Na₂S)
-
Water
Equipment:
-
High-temperature reaction vessel with a reflux condenser and stirrer
-
Heating source capable of reaching >200°C
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a high-temperature reaction vessel, mix this compound, sulfur powder, and sodium sulfide.
-
-
Thionation:
-
Heat the mixture gradually to a high temperature (typically in the range of 200-250°C).
-
Maintain the reaction at this temperature for several hours under reflux with constant stirring. The progress of the reaction can be monitored by observing the color change of the reaction mass.
-
-
Isolation of the Dye:
-
After the reaction is complete, cool the mixture.
-
The solid sulfur dye can be isolated by diluting the reaction mass with water and then precipitating the dye by acidification or aeration to oxidize any remaining sulfides.
-
Collect the precipitated dye by filtration, wash thoroughly with water to remove soluble impurities, and dry.
-
Experimental Workflow Diagram
Caption: General workflow for the proposed synthesis of a sulfur dye.
Conclusion
This compound is a versatile intermediate with a primary and well-established application in the synthesis of thioindigo dyes. While its use as a coupling component in azo dye synthesis and as a precursor for sulfur dyes is theoretically plausible, further research and experimental validation are required to establish practical protocols and determine the properties of the resulting dyes. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this compound in the manufacturing of a diverse range of colorants.
References
Application Notes and Protocols for Sodium Thiosalicylate Functionalized Ionic Liquids in Wastewater Remediation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium thiosalicylate functionalized ionic liquids (ILs) are a promising class of materials for the remediation of wastewater contaminated with heavy metals.[1][2][3] These task-specific ILs are designed to exhibit high affinity and selectivity for metal ions due to the chelating properties of the thiosalicylate anion, which contains both a soft thiolate and a hard carboxylate donor.[1][4] This unique structure allows for effective interaction with a variety of metal ions.[1][5] The negligible vapor pressure, high thermal stability, and tunability of ionic liquids make them an environmentally friendlier alternative to traditional volatile organic solvents for liquid-liquid extraction and adsorption processes.[2][5]
This document provides detailed application notes and experimental protocols for the synthesis and use of this compound functionalized ionic liquids in wastewater treatment, with a focus on the removal of heavy metals such as manganese (Mn) and lead (Pb).
Data Presentation
Table 1: Performance of Thiosalicylate-Functionalized Ionic Liquids in Heavy Metal Removal
| Ionic Liquid System | Target Pollutant | Support Matrix | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| 1-hexyl-3-methylimidazolium propionitrile thiosalicylate ([HIMP][TS]) | Manganese (Mn) | Polyvinyl alcohol (PVA)–alginate beads | 98.91 | 56 | pH 7.15, 60 min contact time, 38.26 g/L dosage | [2][6] |
| 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]) | Lead (Pb) | Activated Silica Gel (Si-TS-SSIL) | 99 | Not Reported | 120 min contact time | [7][8] |
| 1,3-dibutylimidazolium thiosalicylate ([BBIM][TS]) | Cr, Mn, Fe, Co, Ni, Cu, Zn | Liquid-liquid extraction | High (specific values not detailed) | Not Applicable | Room temperature | [5][9] |
| 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]) | Cr, Mn, Fe, Co, Ni, Cu, Zn | Liquid-liquid extraction | Higher than [BBIM][TS] (specific values not detailed) | Not Applicable | Room temperature | [5][9] |
Experimental Protocols
Protocol 1: Synthesis of 1-hexyl-3-methylimidazolium propionitrile thiosalicylate ([HIMP][TS])
This protocol describes the synthesis of the ionic liquid [HIMP][TS] via a two-step process.[2][6]
Materials:
-
1-hexylimidazole
-
3-chloropropionitrile
-
Thiosalicylic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Acetonitrile
-
Diethyl ether
Procedure:
Step 1: Synthesis of 1-hexyl-3-methylimidazolium propionitrile chloride ([HIMP][Cl])
-
React 1-hexylimidazole with 3-chloropropionitrile in an equimolar ratio.
-
The reaction mixture is typically stirred at an elevated temperature to ensure completion.
-
After the reaction, wash the resulting product with diethyl ether to remove any unreacted starting materials.
-
Remove the solvent using a rotary evaporator to obtain the [HIMP][Cl] ionic liquid.
Step 2: Anion Exchange to form [HIMP][TS]
-
Dissolve 0.06 moles of thiosalicylic acid and 0.06 moles of sodium hydroxide in 100 mL of methanol to form this compound in situ.
-
Once completely dissolved, add the synthesized [HIMP][Cl] to the mixture.
-
Stir the reaction mixture at 500 rpm and 25°C for 24 hours to facilitate the anion exchange.[2][6]
-
A byproduct, sodium chloride (NaCl), will precipitate out of the solution.
-
Add acetonitrile to the mixture and filter to remove the NaCl precipitate.[2][6]
-
Remove the solvent from the filtrate using a rotary evaporator to yield the final product, a clear, viscous yellow ionic liquid, [HIMP][TS].[6]
Protocol 2: Preparation of PVA-Alginate-[HIMP][TS] Beads for Manganese Removal
This protocol details the encapsulation of [HIMP][TS] into a polyvinyl alcohol (PVA)-alginate matrix to form beads for solid-phase extraction of manganese from wastewater.[2][6]
Materials:
-
[HIMP][TS] ionic liquid
-
Polyvinyl alcohol (PVA)
-
Sodium alginate
-
Calcium chloride (CaCl₂) solution (as a cross-linking agent)
Procedure:
-
Prepare a homogeneous aqueous solution of PVA and sodium alginate.
-
Disperse the [HIMP][TS] ionic liquid into the PVA-alginate solution and mix thoroughly to ensure uniform distribution.
-
Extrude the resulting mixture dropwise into a CaCl₂ solution. The droplets will form spherical beads upon contact with the cross-linking agent.
-
Allow the beads to cure in the CaCl₂ solution to ensure complete cross-linking.
-
Collect the formed PVA-alginate-[HIMP][TS] beads and wash them with deionized water to remove any excess CaCl₂.
-
Air-dry the beads for 24 hours before use. The final beads should have a smooth, pearl-like surface.[6]
Protocol 3: Manganese Removal from Wastewater using PVA-Alginate-[HIMP][TS] Beads
This protocol outlines the batch adsorption procedure for removing manganese from industrial wastewater.[2][6]
Materials:
-
PVA-alginate-[HIMP][TS] beads
-
Manganese-contaminated wastewater sample
-
pH meter
-
Shaker or magnetic stirrer
-
Atomic Absorption Spectrometer (AAS) for Mn concentration analysis
Procedure:
-
Take a known volume of the manganese-contaminated wastewater.
-
Adjust the initial pH of the wastewater to the optimal value of 7.15 using dilute HCl or NaOH.[2]
-
Add the PVA-alginate-[HIMP][TS] beads to the wastewater at an optimal dosage of 38.26 g/L.[2]
-
Agitate the mixture at a constant speed for the optimal contact time of 60 minutes.[2]
-
After the contact time, separate the beads from the wastewater by filtration.
-
Analyze the initial and final concentrations of manganese in the wastewater using an Atomic Absorption Spectrometer (AAS).
-
Calculate the removal efficiency using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial concentration and Cₑ is the final concentration of manganese.
Recyclability of Adsorbent: The used beads can be regenerated by washing with 0.5 M HCl to strip the adsorbed manganese.[2][6] The regenerated beads can be reused for multiple cycles with consistent removal efficiency.[2][6]
Visualizations
Caption: Synthesis workflow for [HIMP][TS] ionic liquid.
Caption: Wastewater remediation workflow using functionalized beads.
Caption: Logical relationship of the heavy metal adsorption mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Application of ionic liquids for the removal of heavy metals from wastewater and activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Manganese Removal Using Functionalised Thiosalicylate-Based Ionic Liquid: Water Filtration System Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A General Protocol for the Oxidative Coupling of Terminal Acetylenes with Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Reaction Scheme
The proposed reaction involves the coupling of a terminal alkyne with sodium thiosalicylate in the presence of a copper catalyst and an oxidant, typically air or oxygen, to afford the corresponding 2-(alkynylthio)benzoic acid.
General Reaction:
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal acetylene (1.0 equiv)
-
This compound (1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equiv)
-
A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (2.0 equiv)
-
An appropriate solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 equiv), the copper(I) iodide catalyst (0.05 - 0.1 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere, which is crucial for many copper-catalyzed reactions to prevent unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[2]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF or DMSO) to the flask. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution or a fine suspension of the reagents.
-
Addition of Acetylene: Add the terminal acetylene (1.0 equiv) to the reaction mixture dropwise via a syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) under an air or oxygen atmosphere (if required as the oxidant). The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(alkynylthio)benzoic acid.
Data Presentation
Since a specific protocol with quantitative data was not found, the following table presents hypothetical data for the coupling of phenylacetylene with this compound to illustrate how results could be structured. This data is for illustrative purposes only and does not represent actual experimental results.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | Et₃N | DMF | 80 | 12 | 75 |
| 2 | CuI (10) | Et₃N | DMF | 80 | 12 | 82 |
| 3 | CuI (5) | K₂CO₃ | DMSO | 100 | 24 | 68 |
| 4 | CuCl (5) | Et₃N | DMF | 80 | 12 | 70 |
Visualizations
Experimental Workflow Diagram:
Caption: A generalized workflow for the copper-catalyzed oxidative coupling of a terminal acetylene with this compound.
Proposed Catalytic Cycle Diagram:
While the precise mechanism for this specific reaction has not been detailed in the literature, a plausible catalytic cycle, based on related copper-catalyzed C-S coupling reactions, is proposed below.
Caption: A plausible catalytic cycle for the copper-catalyzed oxidative C-S coupling of a terminal alkyne and an aryl thiolate.
Safety Precautions
-
Copper salts can be toxic and should be handled with care.
-
Organic solvents like DMF and DMSO are flammable and can be harmful if inhaled or absorbed through the skin.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The described protocol offers a general framework for the oxidative coupling of terminal acetylenes with this compound to synthesize 2-(alkynylthio)benzoic acids. This method is based on established copper-catalyzed cross-coupling reactions. Researchers and drug development professionals can use this as a starting point for developing specific synthetic routes, with the understanding that optimization of reaction parameters will be crucial for achieving high yields and purity for different substrates. Further investigation into the precise mechanism of this transformation would be beneficial for broader application.
References
Application Notes and Protocols for Orthometallation of Aromatics Using Thiolate-Directed Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an alkyllithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG.[1][2][3] This methodology offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers.[2] The DMG, containing a heteroatom with a lone pair of electrons, coordinates to the lithium cation of the alkyllithium, thereby increasing the kinetic acidity of the proximal ortho-protons and facilitating their removal.[4]
While a wide array of DMGs have been explored, this document focuses on the application of sulfur-containing functionalities, specifically the potential use of a thiosalicylate (2-mercaptobenzoate) moiety, for directed ortho-lithiation. Although direct and detailed experimental protocols for sodium thiosalicylate are not extensively documented in the reviewed literature, the principles of DoM allow for the extrapolation of a viable synthetic approach based on related sulfur-containing aromatics such as thiophenol and its derivatives.[5][6] The carboxylate group is also a known DMG, suggesting a cooperative effect may be possible. This document provides a generalized protocol and application notes for the ortho-functionalization of aromatic compounds bearing a thiolate directing group, with a specific proposed application to this compound.
Reaction Principle and Workflow
The general principle involves the initial formation of a lithium thiolate, which then acts as the directing group. An alkyllithium reagent subsequently deprotonates the aromatic ring at the ortho position, forming a dianionic intermediate. This ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.
Caption: General workflow for thiolate-directed orthometallation.
Experimental Protocols
Note: The following protocols are generalized based on the principles of DoM for sulfur-containing aromatics. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and electrophile. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[7]
Protocol 1: General Ortho-Functionalization of an Aromatic Thiol
This protocol describes a general procedure for the ortho-functionalization of a generic aromatic thiol.
Materials:
-
Aromatic Thiol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (2.2 - 3.0 eq)
-
Electrophile (1.2 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aromatic thiol (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution to form the lithium thiolate. Stir for 30 minutes at -78 °C.
-
Add a second portion of n-butyllithium or sec-butyllithium (1.1 - 2.0 eq) dropwise to effect the ortho-lithiation. The reaction mixture may change color. Stir for 1-3 hours at -78 °C.
-
Slowly add the electrophile (1.2 - 1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Proposed Ortho-Functionalization of this compound
This protocol is a proposed method for the ortho-functionalization of this compound, based on the general principles of DoM.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (2.2 - 3.0 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, 2.2 - 3.0 eq)
-
Electrophile (1.2 - 1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask, add this compound (1.0 eq) and suspend it in anhydrous THF.
-
If using, add TMEDA (2.2 - 3.0 eq) to the suspension.
-
Cool the mixture to -78 °C.
-
Slowly add n-butyllithium or sec-butyllithium (2.2 - 3.0 eq) dropwise. The reaction mixture may become homogeneous. Stir for 2-4 hours at -78 °C.
-
Add the electrophile (1.2 - 1.5 eq) dropwise at -78 °C.
-
Stir at -78 °C for 1-2 hours and then allow the reaction to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ortho-functionalized thiosalicylic acid derivative as required.
Data Presentation: Substrate Scope and Representative Yields
The following table summarizes the types of electrophiles that can be used in thiolate-directed ortho-metalation reactions and provides hypothetical, yet expected, yield ranges based on analogous reactions with other directing groups. Actual yields will be substrate and electrophile dependent.
| Electrophile Class | Example Electrophile | Product Type | Expected Yield Range (%) |
| Alkyl Halides | Methyl iodide (CH₃I) | Alkylated Thiol | 60-85 |
| Carbonyls | Benzaldehyde (PhCHO) | Hydroxyalkylated Thiol | 70-90 |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid | 75-95 |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silylated Thiol | 80-95 |
| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthiolated Thiol | 65-80 |
Signaling Pathways and Logical Relationships
The mechanism of directed ortho-metalation involves a key coordination step between the directing group and the alkyllithium reagent. This interaction is crucial for the regioselectivity of the deprotonation.
Caption: Mechanism of thiolate-directed ortho-metalation.
Safety Considerations
-
Alkyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[8] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Reactions are typically conducted at low temperatures (-78 °C) to control reactivity and minimize side reactions.
-
Quenching of the reaction should be performed slowly and at low temperatures to manage the exothermic nature of the process.
Conclusion
The directed ortho-metalation of aromatic compounds using a thiolate as a directing group, including the proposed application to this compound, represents a powerful and regioselective method for the synthesis of polysubstituted aromatic compounds. While direct experimental data for this compound is limited in the available literature, the established principles of DoM provide a strong foundation for the development of successful synthetic protocols. The methodologies and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the rational design and synthesis of complex aromatic molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Thiosalicylate as a Preservative in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is a compound that has been noted in the context of pharmaceutical formulations, primarily as a degradation product of the organomercury preservative, thimerosal.[1] While thimerosal has a long history as an effective antiseptic and antifungal agent in multi-dose vaccines and other products, its use has declined in some regions due to concerns about mercury content.[1] This has led to an interest in the individual properties of its components, including this compound.
These application notes provide a framework for evaluating the potential of this compound as a primary antimicrobial preservative in pharmaceutical formulations. Due to a lack of extensive published data on its standalone efficacy, this document focuses on the essential experimental protocols required to determine its suitability and effective concentration.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅NaO₂S | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| CAS Number | 134-23-6 | [2] |
| Synonyms | Sodium 2-sulfanylbenzoate, Thiosalicylic acid sodium salt | [2] |
Potential Applications and Considerations
While not traditionally used as a standalone preservative, this compound's structural similarity to other salicylates suggests it may possess some antimicrobial properties. Salicylates, in general, can influence microbial processes. For instance, sodium salicylate has been shown to affect the virulence and antibiotic susceptibility of bacteria like Klebsiella pneumoniae and Staphylococcus aureus.[3][4] However, this does not directly translate to preservative efficacy.
Key considerations for evaluating this compound as a preservative:
-
Antimicrobial Spectrum: Its effectiveness against a broad range of bacteria and fungi relevant to pharmaceutical contamination must be established.
-
Effective Concentration: The minimum concentration that provides adequate preservation without impacting product stability or safety needs to be determined.
-
Formulation Compatibility: Its chemical and physical compatibility with active pharmaceutical ingredients (APIs) and other excipients is crucial.
-
Safety Profile: A thorough toxicological assessment is required to ensure its safety for the intended route of administration.
Experimental Protocols
To evaluate this compound as a potential preservative, a series of standardized tests must be performed. The following protocols are based on established pharmacopeial methods.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is a fundamental test to gauge the potency of a potential preservative.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404, Escherichia coli ATCC 8739)
-
Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Sterile saline or 0.1% peptone water
-
Spectrophotometer or plate reader
Methodology:
-
Preparation of Inoculum: Culture the test organisms on appropriate agar plates. Harvest the growth and suspend it in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in the appropriate sterile broth. Perform serial two-fold dilutions in the 96-well plate to cover a wide range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (broth and inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 18-24 hours for bacteria; 20-25°C for 48-72 hours for yeast).[6]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[7]
Diagram of the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol for Antimicrobial Effectiveness Testing (AET) - Challenge Test (Based on USP <51>)
The AET, or preservative challenge test, evaluates the performance of the preservative within the final product formulation over a period of time.[8][9]
Materials:
-
Final pharmaceutical formulation containing this compound at the desired concentration.
-
Test microorganisms (as listed in the MIC protocol).
-
Sterile containers for the product.
-
Appropriate neutralizing broth (to inactivate the preservative before plating).
-
Agar plates for microbial enumeration.
Methodology:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.[9]
-
Inoculation of Product: Divide the product into five separate containers. Inoculate each container with one of the five test organisms to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[9]
-
Initial Sampling (Day 0): Immediately after inoculation, remove an aliquot from each container, neutralize the preservative, and perform a plate count to determine the initial concentration of microorganisms.
-
Incubation: Store the inoculated product containers at a controlled temperature, typically 20-25°C, for 28 days.[9]
-
Time-Point Sampling: At specified intervals (e.g., 7, 14, and 28 days), remove aliquots from each container.
-
Enumeration: Neutralize the preservative in the aliquots and perform plate counts to determine the number of surviving microorganisms at each time point.
-
Evaluation: Compare the log reduction in microbial counts at each time point to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, EP).
USP <51> Acceptance Criteria for Injectable Products (Category 1)
| Time Point | Bacteria (e.g., S. aureus, P. aeruginosa) | Yeast & Mold (e.g., C. albicans, A. brasiliensis) |
| 7 Days | Not less than 1.0 log reduction from initial count | No increase from initial count |
| 14 Days | Not less than 3.0 log reduction from initial count | No increase from initial count |
| 28 Days | No increase from 14-day count | No increase from initial count |
| (Note: "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.) |
Diagram of the Antimicrobial Effectiveness Test (AET) Workflow
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of sodium salicylate on antibiotic susceptibility and synergy in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of sodium salicylate in Staphylococcus aureus quorum sensing, virulence, biofilm formation and antimicrobial susceptibility [frontiersin.org]
- 5. idexx.dk [idexx.dk]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols: Utilizing Sodium Thiosalicylate in Solid-Supported Ionic Liquid Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utilization of sodium thiosalicylate within solid-supported ionic liquid (SSIL) systems. The content covers established applications in environmental remediation and explores potential uses in catalysis and drug delivery, offering detailed protocols and data presentation to guide researchers in these fields.
Application Note I: Heavy Metal Sequestration from Aqueous Solutions
The functionalization of solid-supported ionic liquids with thiosalicylate moieties presents a highly effective method for the removal of heavy metal ions from contaminated water sources. The thiosalicylate group acts as a soft ligand, exhibiting a strong affinity for heavy metal cations, thereby enabling their selective extraction.
Quantitative Data Summary
The efficiency of a thiosalicylate-based SSIL, specifically 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate immobilized on activated silica gel (Si-TS-SSIL), for the removal of Lead(II) ions has been demonstrated. The key performance parameters are summarized in the table below.
| Parameter | Value | Conditions | Reference |
| Maximum Removal Efficiency of Pb(II) | >99% | pH 6, 25°C, 180 min contact time | [1] |
| Adsorption Capacity (q_e) | 45.45 mg/g | Initial Pb(II) concentration 200 mg/L | [1] |
| Optimal pH | 6 | - | [1] |
| Equilibrium Time | 180 min | - | [1] |
Experimental Protocols
1. Synthesis of 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]) Ionic Liquid
This protocol describes a two-step synthesis of the thiosalicylate-based ionic liquid.[1]
-
Step 1: Synthesis of [MTMSPI][Cl]
-
To a solution of 3-chloropropyltrimethoxysilane (25 mmol), add 1-methylimidazole (25 mmol).
-
Reflux the mixture at 80°C with stirring (400 rpm) for 72 hours in a silicone oil bath.
-
After cooling, decant the product with diethyl ether three times to remove unreacted starting materials.
-
Remove the remaining solvent using a rotary evaporator to obtain 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium chloride ([MTMSPI][Cl]).
-
-
Step 2: Anion Exchange to form [MTMSPI][TS]
-
To the synthesized [MTMSPI][Cl] (25 mmol), add this compound (25 mmol).
-
Stir the mixture at room temperature for 48 hours to facilitate the anion exchange.
-
Add acetonitrile to precipitate the sodium chloride byproduct.
-
Filter the mixture to remove the NaCl precipitate.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the clear and viscous [MTMSPI][TS] ionic liquid.
-
Dry the final product under high vacuum.
-
2. Preparation of Thiosalicylate-Based Solid-Supported Ionic Liquid (Si-TS-SSIL)
This protocol details the covalent immobilization of the [MTMSPI][TS] onto a silica support.[1]
-
Step 1: Activation of Silica Gel
-
Immerse 10 g of silica gel in 100 mL of 6 M HCl.
-
Reflux the mixture at 80°C with stirring (400 rpm) for 8 hours to activate the surface silanol groups.[2]
-
Filter the mixture and wash the activated silica gel with deionized water until the filtrate is neutral, followed by two washes with ethanol.
-
Dry the activated silica gel in a vacuum oven at 70°C.
-
-
Step 2: Immobilization of [MTMSPI][TS]
-
Dissolve 5 g of [MTMSPI][TS] in a mixture of 20 mL of methanol and 20 mL of toluene.
-
Add 10 g of the activated silica gel to the solution.
-
Reflux the mixture at 100°C for 48 hours with continuous stirring.
-
Filter the resulting solid and wash it thoroughly with dichloromethane to remove any physically adsorbed ionic liquid.
-
Dry the final product, Si-TS-SSIL, in a vacuum oven at 120°C overnight.
-
3. Protocol for Pb(II) Removal from Aqueous Solution
This protocol outlines the batch adsorption experiment for evaluating the performance of Si-TS-SSIL.
-
Prepare a stock solution of Pb(II) (e.g., 1000 mg/L) from a suitable lead salt (e.g., Pb(NO₃)₂).
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
Adjust the pH of the Pb(II) solution to the desired value (e.g., pH 6) using dilute HNO₃ or NaOH.
-
Add a known amount of Si-TS-SSIL (e.g., 0.25 g) to a specific volume of the Pb(II) solution (e.g., 50 mL).
-
Agitate the mixture at a constant speed (e.g., 400 rpm) at a controlled temperature (e.g., 25°C) for a specified contact time (e.g., 180 minutes).
-
Separate the solid adsorbent by filtration or centrifugation.
-
Analyze the final concentration of Pb(II) in the supernatant using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculate the removal efficiency and adsorption capacity.
Experimental Workflow
Caption: Workflow for the synthesis and application of Si-TS-SSIL for heavy metal removal.
Application Note II: Potential Catalytic Applications in Organic Synthesis
While direct experimental evidence for the use of thiosalicylate-based SSILs in catalysis is emerging, their structure suggests significant potential. The thiosalicylate anion can act as a ligand for transition metals, creating a solid-supported catalyst with the benefits of both homogeneous and heterogeneous catalysis.[3][4] The solid support allows for easy separation and recyclability of the catalyst, a key principle of green chemistry.
Proposed Signaling Pathway for a Catalytic Reaction
The thiosalicylate moiety can coordinate with a metal center (e.g., Palladium), which then participates in a catalytic cycle, such as a cross-coupling reaction.
References
- 1. Synthesis and Characterization of Novel Thiosalicylate-based Solid-Supported Ionic Liquid for Removal of Pb(II) Ions from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Infrared Spectroscopy Analysis of Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thiosalicylate, the sodium salt of thiosalicylic acid, is an organosulfur compound with applications in various fields, including pharmaceuticals and chemical synthesis. Infrared (IR) spectroscopy is a powerful analytical technique for the qualitative analysis of this compound, providing a unique molecular fingerprint that allows for its identification and the characterization of its functional groups. This application note provides a detailed protocol for the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy with a potassium bromide (KBr) pellet sample preparation method. It also presents an interpretation of the characteristic absorption bands based on available spectral data for analogous compounds.
Principle of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against the wavenumber (cm⁻¹) of the radiation. The positions, intensities, and shapes of the absorption bands in an IR spectrum provide valuable information about the molecular structure and functional groups present in the sample.
Experimental Protocol: FTIR Analysis using KBr Pellet Method
This protocol outlines the steps for preparing a solid sample of this compound for analysis by FTIR spectroscopy using the KBr pellet technique.
Materials and Equipment
-
This compound (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Sample Preparation
-
Drying: Ensure the potassium bromide (KBr) is thoroughly dry by heating it in an oven and storing it in a desiccator. Moisture can cause significant interference in the IR spectrum, primarily around 3400 cm⁻¹ and 1640 cm⁻¹.
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed KBr and this compound to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce particle size and ensure even distribution of the sample within the KBr matrix, which minimizes light scattering.
-
Pellet Formation:
-
Place a small amount of the ground mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Background Spectrum: Collect a background spectrum of a pure KBr pellet. This will be automatically subtracted from the sample spectrum to remove any contributions from the KBr and atmospheric water vapor and carbon dioxide.
-
Sample Spectrum: Acquire the infrared spectrum of the this compound KBr pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands of this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on the analysis of its functional groups and comparison with the spectral data of the closely related compound, sodium salicylate.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3000 | Medium | C-H stretching | Aromatic Ring |
| ~2550 | Weak | S-H stretching (if any residual unreacted thiosalicylic acid) | Thiol (-SH) |
| ~1590 - 1560 | Strong | Asymmetric COO⁻ stretching | Carboxylate |
| ~1480 - 1450 | Medium | C=C stretching | Aromatic Ring |
| ~1400 - 1380 | Strong | Symmetric COO⁻ stretching | Carboxylate |
| ~1150 | Medium | C-H in-plane bending | Aromatic Ring |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) | Aromatic Ring |
| ~700 | Medium | C-S stretching | Thioether/Thiophenol |
Interpretation of the Spectrum
The infrared spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.
-
Carboxylate Group (COO⁻): The most prominent features in the spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretch typically appears in the 1590-1560 cm⁻¹ region, while the symmetric stretch is found around 1400-1380 cm⁻¹. The large separation between these two bands is characteristic of the salt of a carboxylic acid.
-
Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The C-H stretching vibrations of the aromatic protons are observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring give rise to absorptions of medium intensity around 1480-1450 cm⁻¹. A strong band around 750 cm⁻¹ is indicative of the C-H out-of-plane bending for an ortho-disubstituted benzene ring.
-
Thiol Group (-S⁻): In this compound, the thiol group is deprotonated to form a thiolate. The C-S stretching vibration is expected to appear in the fingerprint region, typically around 700 cm⁻¹. A weak absorption band around 2550 cm⁻¹, characteristic of the S-H stretch, would indicate the presence of unreacted thiosalicylic acid.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the FTIR analysis of this compound.
Logical Relationships in Spectral Interpretation
Caption: Correlation of functional groups in this compound to their IR peaks.
Troubleshooting & Optimization
Sodium thiosalicylate stability and degradation pathways.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of sodium thiosalicylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The thiol group (-SH) of this compound is susceptible to oxidation, leading to the formation of a disulfide bond between two molecules. This results in the formation of 2,2'-dithiosalicylic acid (also known as dithiodibenzoic acid) as the main degradation product.[1] This oxidation can be accelerated by the presence of oxidizing agents, exposure to light, and elevated temperatures.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. It is known to be air-sensitive, indicating a susceptibility to oxidation.[2] For optimal stability, solutions should be freshly prepared, protected from light, and stored at cool temperatures. The pH of the solution can also play a role, as with many pharmaceutical salts, extremes in pH can potentially accelerate degradation.[3][4]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. Some suppliers recommend storing it under an inert gas like argon to prevent oxidation.[2] It is advisable to store it in a cool and dark place.
Q4: My this compound solution has developed a slight yellow tint. Is it still usable?
A4: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation. This may be due to the formation of 2,2'-dithiosalicylic acid or other minor degradation products. For sensitive and quantitative experiments, it is highly recommended to use a freshly prepared, colorless solution to ensure the accuracy and reproducibility of your results.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving involves high temperatures, which can significantly accelerate the thermal degradation of this compound.[5] To avoid potential degradation, sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions.
Stability and Degradation Summary
The following table summarizes the key factors affecting the stability of this compound and its primary degradation product.
| Factor | Effect on this compound Stability | Primary Degradation Product | Notes |
| Oxidation | Prone to oxidation, especially in the presence of air or oxidizing agents.[2] | 2,2'-Dithiosalicylic acid[1] | Store solid under inert gas and use freshly prepared solutions. |
| Light (Photostability) | Susceptible to photodegradation.[6][7][8] | 2,2'-Dithiosalicylic acid and potentially other photoproducts. | Store solutions in amber or opaque containers and protect from light during experiments. |
| Temperature (Thermal Stability) | Elevated temperatures accelerate degradation.[5] | Increased formation of 2,2'-Dithiosalicylic acid and other thermal degradants. | Store stock solutions at recommended cool temperatures (e.g., 2-8°C). Avoid autoclaving for sterilization. |
| pH | Extremes of pH may promote hydrolysis or other degradation pathways. Optimal stability is generally found in the mid-pH range.[9] | Varies depending on pH; may include hydrolysis of the carboxylate group under extreme conditions. | Buffer solutions to a stable pH range if the experimental conditions permit. |
Degradation Pathway
The primary degradation of this compound involves the oxidation of two molecules to form 2,2'-dithiosalicylic acid.
Oxidative degradation pathway of this compound.
Troubleshooting Guides
Guide 1: Inconsistent Assay Results
Problem: You are observing high variability in the quantification of this compound across different experiments or replicates.
| Possible Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh solutions of this compound for each experiment. Do not use stock solutions that have been stored for an extended period, especially if not protected from light and air. |
| Incomplete Dissolution | Ensure the this compound is completely dissolved in your solvent before use. Gentle warming or sonication may aid dissolution, but avoid excessive heat. |
| Pipetting Errors | Calibrate your pipettes regularly. Ensure proper pipetting technique to minimize volume errors. |
| Adsorption to Containers | Although less common for small molecules, consider if the compound is adsorbing to the surface of your storage containers, especially at low concentrations. Using low-adsorption plasticware or silanized glassware might help. |
| pH Fluctuation | If your experimental medium is unbuffered, pH changes could affect stability. Use a suitable buffer system if compatible with your assay. |
Guide 2: Unexpected Peaks in HPLC Analysis
Problem: During HPLC analysis of this compound, you observe unexpected peaks in your chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation Product | An additional peak with a different retention time could be 2,2'-dithiosalicylic acid or another degradant. Compare the chromatogram with a freshly prepared standard and a sample that has been intentionally stressed (e.g., exposed to light or a mild oxidant). |
| Contaminated Mobile Phase | Prepare fresh mobile phase. Ensure all solvents are HPLC grade and filtered before use. |
| Sample Matrix Interference | If analyzing a complex sample, components of the matrix may be co-eluting. Perform a spike-and-recovery experiment to assess matrix effects. Consider a more effective sample preparation method (e.g., solid-phase extraction). |
| Carryover from Previous Injection | Run a blank injection (mobile phase or sample solvent) after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on your autosampler. |
| Excipient Interference | In a formulated product, excipients may interfere with the analysis. Analyze a placebo formulation (containing all excipients except this compound) to identify any interfering peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified time (e.g., 24 hours). A control sample should be kept at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified time (e.g., 24 hours). A control sample should be kept at room temperature.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation:
-
Solid State: Store solid this compound in an oven at 80°C for 48 hours.
-
Solution State: Store an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolyzed samples.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for analysis.
-
Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Assess the mass balance and peak purity to ensure the specificity of the method.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of this compound and its primary degradation product, 2,2'-dithiosalicylic acid.
| Parameter | Recommendation |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A good starting point could be a 60:40 ratio of buffer to organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where both this compound and 2,2'-dithiosalicylic acid have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. A starting wavelength could be around 230-254 nm. |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile phase or a mixture of water and organic solvent similar to the mobile phase. |
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines. Validation should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.
-
Linearity: A linear relationship between concentration and detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. HPLC analysis of thimerosal and its degradation products in ophthalmic solutions with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Thermal Stability of Selected Electrode Materials and Electrolytes for Na-Ion Batteries [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. q1scientific.com [q1scientific.com]
- 9. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper storage and handling of air-sensitive sodium thiosalicylate.
Technical Support Center: Sodium Thiosalicylate
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving air-sensitive this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to air and should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2] The recommended storage temperature is in a cool, dark place, ideally below 15°C.[1] It is crucial to keep the container tightly sealed when not in use.
Q2: The this compound powder has changed color from white to a yellowish or greenish tint. Can I still use it?
A2: A color change often indicates degradation, likely due to oxidation from exposure to air.[1] For experiments where high purity is critical, it is strongly recommended to use a fresh, unopened container of the reagent. Using discolored this compound may lead to inconsistent and unreliable results.
Q3: What are the primary decomposition products of this compound?
A3: When exposed to air, the thiosalicylate anion can be oxidized to 2,2'-dithiosalicylic acid.[3] The presence of this and other impurities can interfere with experimental outcomes.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] If there is a risk of generating dust, a dust respirator should be used.[2] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood or a glove box.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure the reagent has been stored under an inert atmosphere and protected from light. - Use a fresh, unopened container of this compound. - Prepare solutions fresh for each experiment. |
| Difficulty dissolving the compound. | The compound may have partially oxidized, leading to less soluble impurities. | - Use a high-purity solvent and ensure it is degassed to remove dissolved oxygen. - Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Precipitate forms in the stock solution over time. | Degradation of the compound or reaction with residual air in the solvent or headspace. | - Prepare stock solutions fresh and use them promptly. - Store stock solutions under an inert atmosphere in a tightly sealed container. |
| Assay shows lower than expected activity. | The active thiol group may have been oxidized, reducing the compound's efficacy. | - Confirm the purity of the this compound before use. - Handle all solutions under an inert atmosphere where possible. |
Quantitative Stability Data
| Storage Condition | Temperature | Relative Humidity | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[4] |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[4] |
Experimental Protocols
Detailed Methodology: Handling of Air-Sensitive this compound
This protocol outlines the steps for preparing a stock solution of this compound under an inert atmosphere.
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 125°C overnight to remove any adsorbed moisture.[5] The hot glassware should be assembled and allowed to cool under a stream of dry nitrogen or argon.[5]
-
Inert Atmosphere Setup: The handling of solid this compound and the preparation of its solution should be performed in a glove box or using a Schlenk line to maintain an inert atmosphere.[6]
-
Weighing the Compound: Inside the glove box or under a positive pressure of inert gas, carefully weigh the desired amount of this compound.
-
Solvent Degassing: The solvent to be used for the solution should be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling a stream of inert gas through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.[5]
-
Dissolution: Add the degassed solvent to the flask containing the weighed this compound using a cannula or a gas-tight syringe.
-
Storage of Stock Solution: The resulting stock solution should be stored in a tightly sealed container, with the headspace flushed with an inert gas. For long-term storage, it is advisable to store the solution at a low temperature, such as in a refrigerator.
Experimental Workflow: Inhibition of VEGF Release from Mast Cells
This workflow describes a general procedure to investigate the inhibitory effect of this compound on Vascular Endothelial Growth Factor (VEGF) release from mast cells.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on VEGF release.
Signaling Pathway
Inhibition of Mast Cell-Mediated VEGF Release
Mast cells are a source of VEGF, a key mediator of angiogenesis and inflammation.[2][7] The release of VEGF can be triggered by various stimuli, including Substance P.[2] Thiosalicylate has been shown to inhibit this release, suggesting a role in modulating inflammatory and angiogenic responses.[8]
Caption: Proposed inhibitory action of this compound on the VEGF release signaling pathway in mast cells.
References
- 1. Vascular endothelial growth factors synthesized by human lung mast cells exert angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor (VEGF), mast cells and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. database.ich.org [database.ich.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. research.unl.edu [research.unl.edu]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Luteolin and thiosalicylate inhibit HgCl(2) and thimerosal-induced VEGF release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Thiosalicylate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium thiosalicylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common route involving the diazotization of anthranilic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiosalicylic Acid | Incomplete Diazotization: The reaction of anthranilic acid with sodium nitrite may not have gone to completion. | - Ensure the temperature is maintained below 5°C during the addition of sodium nitrite.[1] - Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[1] |
| Side Reactions of the Diazonium Salt: The diazonium salt is unstable and can decompose or react to form byproducts. Heating the diazonium salt can lead to the formation of salicylic acid. | - Use the diazonium salt solution immediately after preparation. - Maintain a low temperature throughout the process until the reaction with sodium disulfide is complete. | |
| Incomplete Reduction: The reduction of dithiosalicylic acid to thiosalicylic acid may be incomplete. | - Ensure vigorous refluxing during the reduction step. - If zinc is used as the reducing agent, ensure it remains active and does not lump together. Add more zinc if necessary.[1] - Test for completion of the reduction by checking the melting point of a small, isolated sample. The melting point should be 164°C or lower.[1] | |
| Product Discoloration (Yellow to Brown) | Presence of Impurities: The final product may be contaminated with unreacted starting materials, byproducts, or oxidized species. | - Purify the thiosalicylic acid by recrystallization from hot ethanol and water, or from acetic acid.[2] - Use decolorizing carbon during recrystallization to remove colored impurities.[2] |
| Oxidation: The thiol group in thiosalicylic acid is susceptible to oxidation, which can lead to the formation of the disulfide (dithiosalicylic acid). | - Store the purified thiosalicylic acid and this compound under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged exposure to air and light. | |
| Incomplete Reaction | Poor Reagent Quality: The purity of starting materials like anthranilic acid, sodium nitrite, or sodium sulfide can affect the reaction efficiency. | - Use high-purity, analytical grade reagents. - Ensure that the sodium sulfide has not been excessively oxidized to sodium sulfate. |
| Incorrect Stoichiometry: The molar ratios of the reactants are critical for optimal conversion. | - Carefully measure and control the amounts of all reactants as specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiosalicylic acid, the precursor to this compound?
A1: A widely used method is the diazotization of anthranilic acid, followed by reaction with sodium disulfide to form dithiosalicylic acid, which is then reduced to thiosalicylic acid.[1][3] Another method involves heating o-chlorobenzoic acid with sodium hydrosulfide in the presence of a copper catalyst.[4]
Q2: How can I prepare this compound from thiosalicylic acid?
A2: this compound can be prepared by reacting thiosalicylic acid with a stoichiometric amount of sodium hydroxide in a suitable solvent, such as water or ethanol.
Q3: My final product has a melting point lower than the expected 162-164°C for thiosalicylic acid. What could be the reason?
A3: A lower melting point typically indicates the presence of impurities. These could include residual solvent, unreacted starting materials, or byproducts from the synthesis. Further purification by recrystallization is recommended.[2]
Q4: What are the key safety precautions to take during the synthesis?
A4: Diazonium salts are potentially explosive and should be handled with extreme caution.[1] These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q5: How should I store the final this compound product?
A5: this compound should be stored in a tightly sealed container, protected from light and moisture, to prevent oxidation and degradation. Storing under an inert atmosphere is also recommended.
Experimental Protocols
Synthesis of Thiosalicylic Acid via Diazotization of Anthranilic Acid
This protocol is adapted from established literature procedures.[1]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Sodium hydroxide
-
Hydrochloric acid, concentrated
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Disulfide Solution:
-
In a beaker, dissolve sodium sulfide and sulfur in water by heating.
-
Add a solution of sodium hydroxide and cool the mixture in an ice-salt bath.
-
-
Diazotization of Anthranilic Acid:
-
In a separate beaker, suspend anthranilic acid in water and add concentrated hydrochloric acid.
-
Cool the mixture to below 5°C in an ice bath.
-
Slowly add a solution of sodium nitrite, ensuring the temperature remains below 5°C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Formation of Dithiosalicylic Acid:
-
Slowly add the cold diazonium salt solution to the cold sodium disulfide solution while stirring and maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to proceed and then acidify with concentrated hydrochloric acid to precipitate the dithiosalicylic acid.
-
Filter the precipitate and wash it with water.
-
-
Reduction to Thiosalicylic Acid:
-
Suspend the moist dithiosalicylic acid cake in glacial acetic acid.
-
Add zinc dust and reflux the mixture vigorously for several hours.
-
Monitor the reaction for completion.
-
Once the reduction is complete, cool the mixture and filter to remove excess zinc and other solids.
-
-
Isolation and Purification of Thiosalicylic Acid:
-
Precipitate the thiosalicylic acid from the filtrate.
-
Wash the product with water and dry.
-
For higher purity, the thiosalicylic acid can be recrystallized from a mixture of hot ethanol and water.[2]
-
Data Presentation: Reactant Quantities for Thiosalicylic Acid Synthesis
The following table summarizes the reactant quantities for the synthesis of thiosalicylic acid based on a 1-mole scale of anthranilic acid, as described in the literature.[1]
| Reactant | Molar Ratio (relative to Anthranilic Acid) | Quantity per mole of Anthranilic Acid |
| Anthranilic Acid | 1.0 | 137 g |
| Sodium Nitrite | 1.0 | 69 g |
| Sodium Sulfide (Na₂S·9H₂O) | 1.1 | 260 g |
| Sulfur | 1.1 (atoms) | 34 g |
| Sodium Hydroxide | 1.0 | 40 g |
| Zinc Dust | - | 27 g (for a portion of the intermediate) |
| Glacial Acetic Acid | - | 300 mL (for a portion of the intermediate) |
| Concentrated Hydrochloric Acid | - | As needed for diazotization and precipitation |
Visualization
Caption: Experimental workflow for the synthesis of thiosalicylic acid.
References
Troubleshooting low yield in sodium thiosalicylate-mediated reactions.
This guide provides troubleshooting strategies and frequently asked questions to address low yields in reactions mediated by sodium thiosalicylate. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this compound-mediated reactions can stem from several factors. The most common issues include suboptimal reaction conditions, reagent degradation, and procedural errors. Key areas to investigate are reactant concentration, temperature, solvent choice, and the pH of the reaction medium.[1][] Inadequate mixing, the presence of moisture or oxygen (if the reaction is sensitive to them), or impurities in the starting materials can also significantly decrease yield.[3]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a critical role in reactant solubility and reaction rate. Aprotic polar solvents like N,N-dimethylformamide (DMF) are often found to be optimal for these types of reactions, providing good solubility for the sodium salt and facilitating the desired transformation.[1][4] In contrast, solvents like acetonitrile (ACN) may lead to poor solubility of the sodium thiolate, resulting in very low conversion rates.[5] The choice of solvent is critical, and screening several options is a crucial step in optimization.[6]
Q3: What is the optimal temperature for reactions involving this compound?
Temperature significantly influences the reaction rate.[] While higher temperatures generally increase reaction speed, they can also promote the formation of side products or lead to the degradation of reactants or products.[7] For many coupling reactions, an optimal temperature is often found around 80°C to 120°C.[4][8] It is essential to perform temperature screening experiments to find the ideal balance for your specific reaction.[9] Running the reaction at a suboptimal temperature, either too low or too high, can be a primary cause of low yield.[10]
Q4: Can the pH of the reaction medium impact the yield?
Yes, pH can be a critical factor. The stability and reactivity of this compound and other reactants can be highly pH-dependent.[11][12] For instance, a lower pH could protonate the thiosalicylate, converting it to the less soluble thiosalicylic acid, which may precipitate out of the solution or exhibit different reactivity.[11] Conversely, highly basic or acidic conditions might catalyze undesirable side reactions or degradation.[11][12] The addition of a suitable base, such as sodium carbonate (Na₂CO₃), is often necessary to achieve high yields in related thioether synthesis.[8]
Q5: My starting material, this compound, appears discolored. Can I still use it?
This compound should typically be a white to light-colored powder.[13] Discoloration (e.g., orange, green, or brown) can be a sign of degradation, often due to oxidation or exposure to light, similar to what is observed with sodium salicylate.[11] Using degraded starting material can introduce impurities and lead to lower yields or complete reaction failure. For sensitive or quantitative experiments, it is highly recommended to use a fresh, pure batch of the reagent.
Troubleshooting and Optimization
Systematic Troubleshooting Workflow
A logical approach is key to identifying the source of low yield. The following workflow provides a step-by-step process for diagnosing the issue.
Caption: A systematic workflow for troubleshooting low peptide yield in SPPS.
Optimizing Reaction Parameters
Fine-tuning reaction parameters is crucial for maximizing yield. The following tables summarize the effects of various conditions based on published data for similar reactions.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | DMF | 91 | [8] |
| 2 | DMSO | Lower Yield | [8] |
| 3 | CH₃CN | Lower Yield | [8] |
| 4 | H₂O | Lower Yield | [8] |
| 5 | Toluene | Lower Yield | [8] |
Data adapted from a sodium thiosulfate-catalyzed reaction, which may serve as a model.
Table 2: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) | Reference |
| 1 | 80 | Optimal | [4] |
| 2 | 110 | Decreased | [8] |
| 3 | 120 | 91 (Optimal) | [8] |
| 4 | 140 | No substantial impact | [8] |
Optimal temperatures can be highly substrate-dependent.
Table 3: Effect of Base and Catalyst Loading on Yield
| Entry | Base/Catalyst | Loading | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 1 | Na₂CO₃ | 2.0 equiv. | 91 |[8] | | 2 | K₃PO₄ | 2.0 equiv. | Lower Yield |[8] | | 3 | None | - | No Product |[8] | | 4 | CuBr (Catalyst) | 10 mol% | Optimal |[4] | | 5 | Na₂S₂O₃ (Catalyst) | 20 mol% | 91 |[8] | | 6 | Na₂S₂O₃ (Catalyst) | 10 mol% | 67 |[8] |
Reaction Pathway and Potential Failure Points
Understanding the reaction mechanism can help identify where things might be going wrong. This compound can participate in various reactions, such as S-arylation or acting as a nucleophile in displacement reactions.
Caption: Key steps and potential failure points in a catalytic cycle.
Experimental Protocols
General Protocol for a this compound-Mediated S-Arylation
This protocol is a generalized starting point based on common procedures for copper-catalyzed S-arylation reactions and should be optimized for specific substrates.[4]
Materials:
-
This compound
-
Aryl Halide or Aryl Boronic Acid
-
Copper(I) Bromide (CuBr) or other suitable catalyst
-
Ligand (e.g., 1,10-phenanthroline)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide/boronic acid (1.0 mmol), this compound (1.2-2.0 mmol), copper catalyst (5-10 mol%), and ligand (5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (3-5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-120°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of sodium salicylate and acetylsalicylic acid on intramural pH and ulceration of rabbit antral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 134-23-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Preventing oxidation of sodium thiosalicylate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of sodium thiosalicylate in aqueous solutions. Find troubleshooting advice, frequently asked questions, and best-practice experimental protocols to ensure the stability and integrity of your solutions.
Troubleshooting Guide: Common Issues and Solutions
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Solution develops a yellow tint or becomes cloudy/turbid over time. | Oxidation: The thiol group (-SH) on the thiosalicylate molecule is oxidizing to form 2,2'-dithiodisalicylic acid, a disulfide dimer which is less soluble.[1][2][3] | 1. Prepare fresh solution using deoxygenated solvent.2. Add a chelating agent like EDTA to sequester metal ions that catalyze oxidation.3. Store the solution under an inert atmosphere (e.g., argon or nitrogen).4. Protect the solution from light by using amber vials or wrapping the container in foil. |
| Potency or concentration of the active compound decreases in subsequent analyses. | Chemical Degradation: This is likely due to oxidation, but can also be accelerated by pH shifts, light exposure, or elevated temperatures.[4] | 1. Confirm storage conditions are optimal (2-8°C, protected from light).2. Buffer the solution to maintain a stable pH (ideally slightly acidic to neutral to minimize thiolate anion formation).3. Consider adding an antioxidant such as ascorbic acid.4. Use a stability-indicating assay, like HPLC, to accurately track the concentration of this compound and detect degradation products.[5] |
| Precipitate forms in a refrigerated solution. | Low Solubility at Reduced Temperatures: While refrigeration slows degradation, the solubility of this compound may decrease at lower temperatures, especially in concentrated solutions.[4] | 1. Ensure the solution concentration is within the solubility limit for the storage temperature.2. Before use, allow the solution to warm to room temperature and gently agitate to redissolve any precipitate.3. If the precipitate does not redissolve, it may be a degradation product; it is safest to prepare a fresh solution. |
| Inconsistent experimental results using the same stock solution. | Ongoing Degradation: The solution is likely degrading between experiments, leading to a decreasing concentration of the active thiol compound. | 1. Prepare smaller batches of the solution more frequently.2. Aliquot the stock solution upon preparation to avoid repeated warming/cooling and exposure to air of the entire stock.3. Always prepare fresh dilutions for critical experiments from a well-stored stock. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is the oxidation of the thiol group (-SH). Two molecules of this compound are oxidized to form a single molecule of 2,2'-dithiodisalicylic acid, which contains a disulfide (-S-S-) bond.[1][2][3] This dimerization is often catalyzed by dissolved oxygen, trace metal ions, and exposure to light.
Q2: What is the ideal pH for storing this compound solutions?
Q3: Can I use antioxidants to stabilize my solution? What do you recommend?
Yes, antioxidants can be effective. For thiol compounds, water-soluble antioxidants that act as reducing agents are preferred. Ascorbic acid (Vitamin C) is a common and effective choice for protecting thiols from oxidation in aqueous solutions.[8] It is recommended to use it at a low concentration (e.g., 0.01-0.1% w/v).
Q4: How should I prepare the water or buffer for my solution to minimize oxidation?
To minimize dissolved oxygen, the solvent (e.g., deionized water, buffer) should be deoxygenated before use. This can be achieved by boiling the water and allowing it to cool under an inert gas, or by sparging the solvent with an inert gas like argon or nitrogen for at least 30 minutes. This is a critical step for enhancing stability.[9][10]
Q5: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the solution's integrity.[5] This method can separate and quantify the parent this compound from its degradation products like 2,2'-dithiodisalicylic acid, providing a clear picture of the solution's stability over time.[3][5]
Experimental Protocols and Visualizations
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol outlines a best-practice method for preparing an aqueous solution of this compound with enhanced stability for research applications.
Materials:
-
This compound (solid)
-
High-purity deionized water (or appropriate buffer, e.g., phosphate buffer)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Ascorbic acid (optional)
-
High-purity nitrogen or argon gas
-
Sterile 0.22 µm syringe filter
-
Sterile, amber glass vials with airtight caps
Procedure:
-
Solvent Deoxygenation: Take the required volume of deionized water or buffer in a glass container. Sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers:
-
To the deoxygenated solvent, add disodium EDTA to a final concentration of 0.01% w/v (100 mg/L). Stir gently until dissolved. EDTA acts as a chelating agent for trace metal ions that can catalyze oxidation.
-
(Optional) For enhanced protection, add ascorbic acid to a final concentration of 0.05% w/v (500 mg/L). Stir until dissolved.
-
-
Dissolving this compound: Weigh the required amount of this compound and add it to the stabilized, deoxygenated solvent. Stir gently under a blanket of inert gas until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.
-
Sterilization and Storage:
-
If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial. Perform this step in a laminar flow hood if possible.
-
Immediately after preparation, flush the headspace of the vial with nitrogen or argon gas before sealing tightly.
-
Store the vial at 2-8°C, protected from light.
-
-
Quality Control: For long-term use, it is recommended to test the initial concentration (T=0) using a validated HPLC method and re-test at appropriate intervals to confirm stability under your storage conditions.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a general framework for an HPLC method to quantify this compound and its primary oxidative dimer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Procedure:
-
Prepare standards of this compound and, if available, 2,2'-dithiodisalicylic acid in the mobile phase.
-
Generate a calibration curve for this compound.
-
Dilute the test sample in the mobile phase to fall within the calibration range.
-
Inject the sample and monitor the peak area of this compound and the appearance of any new peaks, particularly the peak corresponding to the dimer.
-
Diagrams
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for solution instability.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of sodium thiosulfate s... preview & related info | Mendeley [mendeley.com]
Identifying and removing impurities from sodium thiosalicylate preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium thiosalicylate. Here, you will find detailed information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The most prevalent impurity is 2,2'-dithiosalicylic acid . This impurity can arise during the synthesis of the thiosalicylic acid precursor or through the oxidation of this compound upon exposure to air.[1] Other potential impurities may include starting materials from the synthesis, such as anthranilic acid or 2-chlorobenzoic acid, and residual solvents.
Q2: What is the typical purity of commercial this compound?
A2: Commercially available this compound generally has a purity of greater than 95% .[2][3][4][5][6] However, for sensitive applications, further purification may be necessary to remove residual impurities.
Q3: How can I qualitatively assess the purity of my this compound?
A3: A simple qualitative assessment can be made by observing the material's color and by determining its melting point. Pure thiosalicylic acid (the protonated form of this compound) should be a yellow crystalline solid.[7] A brownish tint may indicate the presence of 2,2'-dithiosalicylic acid.[3] Additionally, a broad or depressed melting point range compared to the literature value for pure thiosalicylic acid (164-165 °C) suggests the presence of impurities.
Q4: What is the primary method for purifying this compound?
A4: The most common and effective method for purifying this compound (or its precursor, thiosalicylic acid) is recrystallization .[8][9] This technique is adept at removing less soluble or more soluble impurities.
Q5: How should I store this compound to prevent degradation?
A5: this compound is sensitive to air and can oxidize to form 2,2'-dithiosalicylic acid.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5][6]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was not sufficiently cooled. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[10]- Ensure the solution is cooled for an adequate amount of time, potentially using an ice bath after initial slow cooling at room temperature. |
| Oiling Out (Formation of a liquid instead of solid crystals) | - The solid is precipitating from the solution at a temperature above its melting point.- High concentration of impurities depressing the melting point. | - Reheat the solution and add a small amount of additional "soluble" solvent (e.g., ethanol in an ethanol/water system) to keep the compound dissolved longer during cooling.[10]- Consider a preliminary purification step like activated charcoal treatment to remove impurities that may be causing the oiling.[10] |
| Low Purity After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystals.- Insufficient washing of the collected crystals. | - Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer crystals.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor containing impurities. |
| Low Yield | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Washing crystals with a solvent that is not ice-cold. | - Use the minimum amount of hot solvent necessary to fully dissolve the solid.- Keep the funnel and receiving flask hot during filtration to prevent premature crystal formation.- Always use ice-cold solvent to wash the final crystals to minimize dissolution of the product. |
Impurity Identification Troubleshooting
| Observation | Potential Impurity | Suggested Analytical Approach |
| Brownish tint to the solid | 2,2'-dithiosalicylic acid | - HPLC-UV: Develop a method to separate this compound and the disulfide.- TLC: Spot the sample against a standard of 2,2'-dithiosalicylic acid. |
| Broad melting point range | General impurities | - HPLC-UV: To identify and quantify multiple impurities.- NMR Spectroscopy: To identify structural characteristics of unknown impurities. |
| Unexpected peaks in HPLC chromatogram | Synthesis byproducts, degradation products, or residual solvents. | - LC-MS: To obtain molecular weight information of the unknown peaks.- NMR Spectroscopy: To elucidate the structure of the unknown impurities. |
| Inconsistent titration results | Presence of acidic or basic impurities. | - HPLC-UV: To identify and quantify any acidic or basic impurities that may be interfering with the titration. |
Data Presentation
Table 1: Purity of this compound Before and After a Single Recrystallization
| Sample | Purity by HPLC-UV (%) | Yield (%) | Appearance |
| Commercial (Initial) | 95.8 | N/A | Light yellow powder |
| After Recrystallization | 99.5 | 85 | Bright yellow crystals |
Note: The data presented in this table are representative and may vary based on the initial purity of the starting material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of Thiosalicylic Acid
This protocol describes the purification of thiosalicylic acid, the precursor to this compound. The purified acid can then be converted to the sodium salt.
Materials:
-
Crude thiosalicylic acid
-
95% Ethanol
-
Deionized water
-
Decolorizing carbon (optional)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude thiosalicylic acid in a minimal amount of hot 95% ethanol (approximately 20 mL). Heat the mixture gently to facilitate dissolution.
-
Once the solid is dissolved, add 40 mL of hot deionized water to the solution.
-
If the solution has a noticeable color, add a small amount of decolorizing carbon and boil the solution for a few minutes.
-
Perform a hot gravity filtration to remove the decolorizing carbon and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes to complete the crystallization process.
-
Collect the purified thiosalicylic acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.
-
Determine the melting point and assess the purity of the recrystallized product.
Protocol 2: Purity Determination by HPLC-UV
This protocol provides a general framework for developing an HPLC-UV method to quantify the purity of this compound and detect the presence of 2,2'-dithiosalicylic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (initial conditions). Prepare a separate stock solution of 2,2'-dithiosalicylic acid reference standard. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and 2,2'-dithiosalicylic acid based on their retention times compared to the standards. Calculate the concentration of the impurity and the purity of the main component using the calibration curves.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Relationship between synthesis, impurities, and purification methods.
References
- 1. 2,2'-DITHIODIPROPIONIC ACID(4775-93-3) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. nbinno.com [nbinno.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. lcms.cz [lcms.cz]
- 10. jru.edu.in [jru.edu.in]
Improving the efficiency of continuous flow synthesis of sodium thiosalicylate.
Technical Support Center: Continuous Flow Synthesis of Sodium Thiosalicylate
Welcome to the technical support center for the continuous flow synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to improve the efficiency and troubleshoot the continuous manufacturing of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of synthesizing this compound using a continuous flow setup compared to traditional batch methods?
A1: Continuous flow synthesis offers several key advantages:
-
Enhanced Safety: The synthesis involves the generation of an unstable diazonium salt intermediate from anthranilic acid.[1] In a flow reactor, this hazardous intermediate is generated in small quantities and consumed immediately in the subsequent reaction step, significantly minimizing the risks of accumulation and uncontrolled decomposition that are present in batch processes.[2][3]
-
Improved Heat and Mass Transfer: Flow reactors, particularly microreactors, have a high surface-area-to-volume ratio, allowing for precise and efficient temperature control.[3] This is crucial for the highly exothermic diazotization step, helping to reduce the formation of byproducts.[4]
-
Increased Efficiency and Yield: Precise control over reaction parameters such as residence time, temperature, and stoichiometry leads to higher yields and purity of the final product.[4][5]
-
Scalability: Scaling up production in a continuous flow system is typically achieved by running the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch reactors.[6]
-
Automation Potential: Continuous flow setups are well-suited for automation, allowing for unattended operation and integration with inline analytical techniques for real-time monitoring and optimization.[7]
Q2: What are the primary challenges encountered in the continuous flow synthesis of this compound?
A2: The most common challenges include:
-
Reactor Clogging: The formation of solid precipitates is a major issue in flow chemistry.[8][9] In this synthesis, the diazonium salt intermediate, the thiosalicylic acid product, or inorganic salts can precipitate, leading to blockages in the reactor tubing.[8][9]
-
Handling of Hazardous Reagents: The process uses corrosive acids and generates unstable diazonium salts, requiring a robust and safe reactor setup.[1]
-
Process Optimization: Identifying the optimal conditions (residence time, temperature, flow rates, and concentrations) for a two-step telescoped process can be complex and time-consuming.[10][11]
Q3: Can I use inline purification for the continuous synthesis of this compound?
A3: Yes, inline purification is highly recommended. After the formation of thiosalicylic acid, the product stream can be passed through a liquid-liquid separator to remove immiscible solvents or impurities.[12] Additionally, scavenger resins can be used to remove unreacted starting materials or byproducts. For the final step of forming the sodium salt, an inline system can be designed to introduce a base and then potentially use a crystallizer to isolate the final product. Amine-functionalized resins can be used in a "catch-and-release" strategy to trap the carboxylic acid product, allowing impurities to be washed away before the pure product is released.[7][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete diazotization of anthranilic acid. 2. Decomposition of the diazonium salt intermediate. 3. Insufficient reaction time or temperature for the thiolation step. 4. Suboptimal stoichiometry. | 1. Ensure precise stoichiometric control of sodium nitrite and acid. Use inline analytics (e.g., IR spectroscopy) to monitor the reaction. 2. Decrease the temperature of the diazotization reactor. Reduce the residence time between the diazotization and thiolation steps.[4] 3. Systematically increase the residence time and/or temperature of the second reactor coil.[11] 4. Optimize the molar ratios of the reactants. |
| Reactor Clogging | 1. Precipitation of the diazonium salt. 2. Precipitation of thiosalicylic acid or this compound. 3. Formation of insoluble inorganic byproducts. | 1. Ensure complete dissolution of anthranilic acid before diazotization. Adjust solvent composition or increase flow rate to improve solubility.[8] 2. Choose a solvent system in which the product is highly soluble at the reaction temperature. Consider heating the transfer lines. Dilute the reaction stream before cooling if precipitation occurs upon cooling.[15] 3. Perform a solvent screen to find a system that keeps all components in solution.[8] Alternatively, consider using a reactor design that can handle solids, such as a continuous stirred-tank reactor (CSTR) cascade.[16] |
| Poor Purity of Final Product | 1. Formation of side products during diazotization (e.g., phenols). 2. Incomplete reaction in the second step. 3. Inefficient downstream purification. | 1. Maintain a low temperature (< 5 °C) in the diazotization reactor. Ensure rapid and efficient mixing.[3] 2. Increase residence time or temperature in the second reactor. 3. Optimize the inline purification setup. This could involve adjusting the pH for liquid-liquid extraction or selecting a more appropriate scavenger resin.[7] |
| Inconsistent Product Quality | 1. Fluctuations in pump flow rates. 2. Temperature instability in the reactors. 3. Inconsistent feed solution concentrations. | 1. Calibrate pumps regularly. Use high-quality pumps that provide stable and pulseless flow. 2. Ensure the reactor coils are fully immersed in the cooling/heating bath and that the bath temperature is stable. 3. Prepare fresh solutions and ensure complete dissolution of all reagents before starting the run. |
Data Presentation
The following tables provide representative quantitative data for optimizing a two-step continuous flow synthesis of thiosalicylic acid, the precursor to this compound. These values are based on similar continuous flow diazotization and thiolation reactions and should be used as a starting point for optimization.
Table 1: Optimization of Diazotization of Anthranilic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 0 °C | 5 °C | 10 °C |
| Residence Time | 10 seconds | 20 seconds | 30 seconds |
| Concentration (Anthranilic Acid) | 0.5 M | 1.0 M | 1.0 M |
| Equivalents (NaNO₂) | 1.05 | 1.05 | 1.10 |
| Equivalents (HCl) | 2.5 | 2.5 | 2.5 |
| Yield of Diazonium Salt (%) [17] | >95 | >98 | 90 (decomposition observed) |
Table 2: Optimization of Thiolation of Diazonium Salt
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25 °C | 40 °C | 60 °C |
| Residence Time | 2 minutes | 5 minutes | 10 minutes |
| Equivalents (Na₂S₂) | 1.1 | 1.2 | 1.2 |
| Overall Yield (Thiosalicylic Acid, %) | 75 | 88 | 92 |
| Purity (by HPLC, %) | 94 | 97 | 96 |
Experimental Protocols
Proposed Two-Step Continuous Flow Synthesis of this compound
This protocol describes a telescoped (integrated) two-step process for the synthesis of this compound.
Step 1: Continuous Diazotization of Anthranilic Acid
-
Reagent Preparation:
-
Solution A: Dissolve anthranilic acid in aqueous hydrochloric acid (e.g., 2.5 equivalents).
-
Solution B: Prepare an aqueous solution of sodium nitrite (e.g., 1.05 equivalents).
-
-
Flow Setup:
-
Use two separate syringe pumps or HPLC pumps to deliver Solution A and Solution B.
-
The streams are combined at a T-mixer.
-
The resulting stream flows through a coiled reactor (e.g., PFA tubing) immersed in a cooling bath maintained at 0-5 °C.
-
The residence time in this reactor should be short (e.g., 10-30 seconds) to minimize the decomposition of the diazonium salt.[4][18]
-
Step 2: Continuous Thiolation and Neutralization
-
Reagent Preparation:
-
Solution C: Prepare an aqueous solution of sodium disulfide (Na₂S₂).
-
Solution D: Prepare an aqueous solution of sodium hydroxide for the final neutralization.
-
-
Flow Setup:
-
The output stream from the diazotization reactor is directly mixed with Solution C at a second T-mixer.
-
This combined stream enters a second coiled reactor, which can be heated (e.g., 40-60 °C) to facilitate the reaction. The residence time will be longer here (e.g., 2-10 minutes).
-
The output from the second reactor, containing thiosalicylic acid, is then mixed with Solution D at a third T-mixer to form the sodium salt.
-
The final product stream can be collected for analysis and offline purification, or directed to an inline purification/crystallization unit.
-
Visualizations
Caption: Experimental workflow for the continuous flow synthesis of this compound.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 8. hybrid-chem.com [hybrid-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. membranereactors.com [membranereactors.com]
- 15. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Sodium Thiosalicylate Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of sodium thiosalicylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the production of this compound from laboratory to industrial scale presents several key challenges. These include managing the exothermic nature of the diazotization reaction, ensuring efficient and safe handling of diazonium salt intermediates, controlling impurity formation, optimizing reaction conditions for large-scale equipment, and developing robust and scalable purification and drying methods.[1][2][3]
Q2: How can the exothermic diazotization of anthranilic acid be safely managed at a larger scale?
A2: Effective temperature control is crucial. On a large scale, this involves using reactors with efficient cooling systems, controlling the addition rate of reagents, and potentially utilizing continuous flow reactors to improve heat dissipation.[3] Monitoring the reaction temperature in real-time is essential to prevent runaway reactions.
Q3: What are the common impurities encountered during large-scale production and how can they be minimized?
A3: Common impurities can include unreacted starting materials, by-products from side reactions such as the formation of dithiosalicylic acid, and residual solvents.[2] Minimizing these impurities involves precise control of reaction stoichiometry, temperature, and pH. A patent suggests that adjusting the sodium to sulfur atomic ratio can improve the yield of thiosalicylic acid and reduce the formation of dithiosalicylic acid.[2] Robust purification methods, such as recrystallization, are also critical for removing impurities.[4]
Q4: What are the key considerations for the crystallization and isolation of this compound at an industrial scale?
A4: Key considerations include selecting an appropriate solvent system for crystallization that provides good yield and purity, controlling the cooling rate and agitation to achieve a consistent crystal size distribution, and choosing a suitable filtration and washing method to efficiently separate the product from the mother liquor.[5][6][7] The stability of the sodium salt in the chosen solvent and during drying is also a critical factor.[8]
Q5: What are the recommended drying techniques for bulk this compound?
A5: The choice of drying technique depends on the desired final product specifications, such as residual moisture content and particle size. Common methods for bulk pharmaceutical chemicals include tray drying, vacuum drying, and agitated filter dryers.[9] The drying temperature and time must be carefully controlled to prevent thermal degradation of the product.
Q6: How can the waste streams from this compound production, particularly those containing sulfur compounds, be managed?
A6: Sulfur-containing waste streams require careful management to comply with environmental regulations. Treatment options may include oxidation of sulfur compounds to less harmful sulfates, or recovery and recycling of sulfur-containing by-products.[10][11][12][13] Developing a sustainable waste management plan is an integral part of the scale-up process.
Troubleshooting Guides
Problem: Low Yield of Thiosalicylic Acid (Precursor)
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization of anthranilic acid. | Ensure accurate stoichiometry of sodium nitrite and acid. Maintain low temperatures (typically below 5°C) throughout the addition. Verify the completion of the reaction using a starch-iodide paper test for excess nitrous acid. |
| Formation of by-products. | Control the addition rate of the diazonium salt solution to the sodium sulfide/disulfide solution to maintain the optimal reaction temperature. A patented method suggests adjusting the sodium to sulfur atomic ratio to be within the range of 1.33 to 2.0 to favor the formation of thiosalicylic acid over dithiosalicylic acid.[2] |
| Inefficient reduction of dithiosalicylic acid. | If a two-step process involving the reduction of dithiosalicylic acid is used, ensure the reducing agent (e.g., zinc dust) is active and used in the correct proportion. Issues with the reduction step not running smoothly have been reported.[1] |
Problem: Poor Quality of this compound (Color, Purity)
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities. | Use activated carbon treatment during the purification process to remove colored impurities. Ensure that the starting materials are of high purity. |
| Incomplete conversion of thiosalicylic acid to the sodium salt. | Ensure the correct stoichiometric amount of a suitable sodium base (e.g., sodium hydroxide, sodium carbonate) is used. Monitor the pH during the neutralization step. |
| Inefficient purification. | Optimize the recrystallization process by selecting an appropriate solvent, controlling the cooling profile, and ensuring efficient washing of the filter cake to remove residual impurities and mother liquor.[4] |
Problem: Difficulty in Filtration and Drying
| Possible Cause | Troubleshooting Step |
| Fine particle size leading to slow filtration. | Optimize the crystallization process to produce larger, more uniform crystals. This can be achieved by controlling the rate of cooling and agitation. |
| Product degradation during drying. | Use a lower drying temperature under vacuum to remove the solvent without causing thermal decomposition. Conduct stability studies to determine the optimal drying conditions. |
| Clumping and poor flowability of the dried product. | Consider using a milling step after drying to achieve a more uniform particle size distribution. Ensure the product is dried to the target residual solvent level. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Production Parameters (Illustrative)
| Parameter | Laboratory Scale (Illustrative) | Industrial Scale (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 10-100 g | >100 kg | Heat and mass transfer limitations, equipment selection, process safety. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower addition rates for temperature control, longer heating and cooling times. |
| Typical Yield | 70-85% | 65-80% | Potential for increased side reactions and losses during transfers and isolation. |
| Purity | >98% | >99% (pharmaceutical grade) | More stringent quality control, potential for accumulation of trace impurities. |
| Solvent Volume | 1-2 L | >1000 L | Solvent recovery and recycling, environmental impact, cost. |
Experimental Protocols
Key Experiment: Industrial Scale Synthesis of Thiosalicylic Acid (Adapted from Patented Method)
This protocol is a conceptual adaptation for a larger scale based on a patented method aimed at improving yield and minimizing by-products.[2]
-
Preparation of the Diazonium Salt: In a suitable reactor equipped with efficient cooling and agitation, a solution of anthranilic acid in aqueous hydrochloric acid is prepared and cooled to 0-5°C. A solution of sodium nitrite is then added slowly while maintaining the temperature below 5°C. The completion of the diazotization is monitored using starch-iodide paper.
-
Preparation of the Sulfide Solution: In a separate reactor, sodium sulfide and elemental sulfur are dissolved in water. The ratio of sodium to sulfur is critical and should be maintained within an atomic ratio of 1.33 to 2.0.
-
Reaction: The freshly prepared diazonium salt solution is added to the sulfide solution at a controlled rate, ensuring the reaction temperature is maintained at a low level.
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified to precipitate the thiosalicylic acid. The crude product is then filtered and washed.
-
Purification: The crude thiosalicylic acid is purified by recrystallization from a suitable solvent to achieve the desired purity.
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for production issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
- 3. Pharmaceutical Manufacturing & Process Optimization | Lucideon [lucideon.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles [mdpi.com]
- 8. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. powderbulksolids.com [powderbulksolids.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. inspenet.com [inspenet.com]
- 13. tandfonline.com [tandfonline.com]
Overcoming solubility issues of sodium thiosalicylate in non-polar solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges of sodium thiosalicylate in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
A1: this compound is an ionic salt. According to the principle of "like dissolves like," polar or ionic solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents. Non-polar solvents lack the ability to effectively solvate the sodium and thiosalicylate ions, leading to poor solubility.
Q2: What are the primary methods to dissolve this compound in non-polar solvents?
A2: The most effective methods are Phase Transfer Catalysis (PTC) and the use of crown ethers. These techniques facilitate the transfer of the thiosalicylate anion from its solid, ionic state into the non-polar organic phase.
Q3: How does Phase Transfer Catalysis (PTC) work for this compound?
A3: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, has both a hydrophilic (charged) head and a lipophilic (organic) tail. The catalyst exchanges its anion with the thiosalicylate anion at the interface of the solid salt and the organic solvent. The resulting ion pair, now with a bulky, lipophilic cation, is soluble in the non-polar solvent.[1]
Q4: What are crown ethers and how do they improve solubility?
A4: Crown ethers are cyclic polyethers that can selectively bind cations, such as Na+, within their central cavity.[2] By encapsulating the sodium cation, the crown ether effectively shields its positive charge. This creates a larger, lipophilic complex where the associated thiosalicylate anion is carried into the non-polar solvent.[3]
Q5: Can co-solvents be used to dissolve this compound in a non-polar solvent?
A5: While a co-solvent system can be attempted, it is generally less effective for ionic salts in truly non-polar solvents. A small amount of a polar co-solvent might slightly increase solubility, but it can also alter the properties of the primary non-polar solvent. For achieving significant concentrations, PTC or crown ethers are more suitable.
Troubleshooting Guides
Issue 1: this compound remains undissolved despite using a phase transfer catalyst.
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Concentration | Increase the molar ratio of the phase transfer catalyst to this compound. Start with a catalytic amount (e.g., 1-10 mol%) and incrementally increase. |
| Poor Catalyst Selection | The lipophilicity of the catalyst is crucial. For highly non-polar solvents like hexane, a more lipophilic catalyst (e.g., tetrabutylammonium or larger alkyl groups) is needed compared to moderately non-polar solvents like dichloromethane.[4] |
| Low Temperature | Gently warm the mixture. Increased temperature can enhance the rate of dissolution and the solubility. |
| Inadequate Agitation | Ensure vigorous stirring or sonication to maximize the surface area contact between the solid this compound, the organic solvent, and the catalyst.[5] |
| Presence of Water | For solid-liquid PTC, the system should be anhydrous. Trace amounts of water can hydrate the salt and hinder its transfer into the organic phase.[6] |
Issue 2: The solution is hazy or forms an emulsion.
| Possible Cause | Troubleshooting Step |
| Excess Catalyst | An excess of some phase transfer catalysts can act as a surfactant, leading to emulsion formation. Reduce the catalyst concentration. |
| Impure Solvent or Reagents | Ensure the non-polar solvent and this compound are of high purity. Impurities can contribute to the formation of a third phase or an emulsion. |
Data Presentation
Table 1: Comparison of Methods for Solubilizing this compound in Toluene (Illustrative Data)
| Method | Additive (mol%) | Solubility (mg/mL at 25°C) | Observations |
| None | 0% | < 0.1 | Essentially insoluble |
| PTC | Aliquat® 336 (5 mol%) | 5.0 | Clear, pale yellow solution |
| PTC | Tetrabutylammonium bromide (5 mol%) | 3.5 | Clear, pale yellow solution |
| Crown Ether | 18-Crown-6 (10 mol%) | 8.2 | Clear, pale yellow solution |
Note: The data in this table are illustrative examples based on the principles of these techniques. Actual solubility will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Solubilization using a Phase Transfer Catalyst (Aliquat® 336)
Objective: To dissolve this compound in toluene using Aliquat® 336 as a phase transfer catalyst.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Aliquat® 336 (methyltrioctylammonium chloride)
-
Magnetic stirrer and stir bar
-
Glass vial
Procedure:
-
To a glass vial, add this compound (e.g., 100 mg).
-
Add anhydrous toluene (e.g., 10 mL).
-
Add Aliquat® 336 (e.g., 5 mol% relative to this compound).
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Continue stirring until the solid is fully dissolved. Gentle warming (e.g., to 40°C) can be applied to expedite dissolution.
-
The resulting solution contains the this compound as an ion pair with the quaternary ammonium cation.
Protocol 2: Solubilization using a Crown Ether (18-Crown-6)
Objective: To dissolve this compound in dichloromethane using 18-Crown-6.
Materials:
-
This compound
-
Dichloromethane (anhydrous)
-
18-Crown-6
-
Magnetic stirrer and stir bar
-
Glass vial
Procedure:
-
To a glass vial, add 18-Crown-6 (e.g., 1.1 equivalents relative to this compound).
-
Add anhydrous dichloromethane (e.g., 10 mL) and stir until the crown ether is dissolved.
-
Add this compound (1 equivalent).
-
Seal the vial and stir the mixture at room temperature.
-
Stir until the solid dissolves completely. The sodium cation will be complexed by the crown ether, allowing the thiosalicylate anion to be solubilized.
Visualizations
Caption: Workflow for solubilizing this compound via Phase Transfer Catalysis.
Caption: Logical steps for troubleshooting incomplete dissolution.
References
Technical Support Center: Sodium Thiosalicylate Purity Determination
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions regarding the determination of sodium thiosalicylate purity. The primary methods discussed are non-aqueous and aqueous acid-base titrations, which are standard procedures for assaying the sodium salts of organic acids.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercial grades of this compound typically have a purity of 95.0% or greater when determined by titration.[1]
Q2: Which titration methods are recommended for determining the purity of this compound?
A2: Both non-aqueous and aqueous neutralization titrations are suitable methods for assaying this compound.[1] The non-aqueous method involves titrating the sample in a non-aqueous solvent like glacial acetic acid with a strong acid titrant such as perchloric acid. The aqueous method involves dissolving the sample in water and titrating with a standardized strong acid like hydrochloric acid.
Q3: What is the most common impurity in this compound?
A3: The most common process-related impurity is the disulfide oxidation product, 2,2'-dithiodibenzoic acid, or its corresponding disodium salt. This can arise from the incomplete reduction of dithiosalicylic acid during synthesis or from the oxidation of the thiol group upon exposure to air.[2][3]
Q4: Why is a non-aqueous titration used for a salt that is soluble in water?
A4: In a non-aqueous solvent like glacial acetic acid, the basicity of the carboxylate anion is enhanced, leading to a sharper and more distinct titration endpoint compared to an aqueous titration. This is particularly useful for weakly basic salts.
Q5: How can I tell if my sample has been oxidized?
A5: Thiosalicylic acid, the conjugate acid of this compound, is a yellow solid.[4] Its oxidation product, 2,2'-dithiodibenzoic acid, is a white to yellow solid. Visually, significant degradation might not be obvious from the appearance of the sodium salt powder, which can range from white to orange-green.[1] The presence of the dithio impurity will lead to a lower-than-expected purity value when assayed by titration.
Experimental Protocols and Data
Two primary titrimetric methods are provided for the assay of this compound.
Method 1: Non-Aqueous Titration
This method is analogous to the USP assay for sodium salicylate and is suitable for obtaining a sharp endpoint.[5] this compound, a salt of a weak acid, acts as a base in this system.
Experimental Protocol:
-
Preparation of 0.1 N Perchloric Acid Titrant:
-
Mix 8.5 mL of 72% perchloric acid with 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.
-
Standardize the titrant against primary standard potassium hydrogen phthalate (KHP).
-
-
Sample Preparation and Titration:
-
Accurately weigh approximately 350 mg of this compound into a 250 mL beaker.
-
Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Add 2-3 drops of crystal violet indicator solution (0.5% w/v in glacial acetic acid).
-
Titrate with the standardized 0.1 N perchloric acid to the endpoint, where the violet color changes to a blue-green.
-
Perform a blank determination using 100 mL of glacial acetic acid and make any necessary correction.
-
-
Calculation:
-
Calculate the purity of this compound using the following formula: % Purity = [(V_S - V_B) * N * 176.16] / (W * 10)
-
V_S = Volume of perchloric acid consumed by the sample (mL)
-
V_B = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid (N)
-
W = Weight of the this compound sample (g)
-
176.16 = Molecular weight of this compound ( g/mol )
-
-
Method 2: Aqueous Neutralization Titration
This is a straightforward acid-base titration where the this compound solution is titrated with a standard strong acid.
Experimental Protocol:
-
Preparation of 0.1 N Hydrochloric Acid Titrant:
-
Dilute approximately 8.5 mL of concentrated hydrochloric acid to 1000 mL with deionized water.
-
Standardize the titrant against primary standard sodium carbonate.
-
-
Sample Preparation and Titration:
-
Accurately weigh approximately 350 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 2-3 drops of a suitable indicator (e.g., methyl orange or a mixed indicator).
-
Titrate with the standardized 0.1 N hydrochloric acid until the endpoint color change is observed (e.g., yellow to orange for methyl orange).
-
-
Calculation:
-
Calculate the purity using the same formula as in the non-aqueous method, substituting the normality of the HCl titrant.
-
Quantitative Data Summary
| Parameter | Non-Aqueous Titration | Aqueous Neutralization Titration |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid | 0.1 N Hydrochloric Acid |
| Solvent | Glacial Acetic Acid | Deionized Water |
| Indicator | Crystal Violet | Methyl Orange |
| Endpoint Color Change | Violet to Blue-Green | Yellow to Orange |
| Molecular Weight ( g/mol ) | 176.16 | 176.16 |
| Typical Sample Weight | ~350 mg | ~350 mg |
| Expected Purity | >95.0% | >95.0% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Sample | In non-aqueous titration, the sample may dissolve slowly. | Use a magnetic stirrer to ensure complete dissolution before starting the titration. Gentle warming can be applied if necessary, but cool to room temperature before titrating. |
| Fading or Unstable Endpoint | This can occur in aqueous titrations due to the buffering effect near the equivalence point. In non-aqueous titrations, moisture in the solvent or sample can cause a fading endpoint. | For aqueous titrations, ensure vigorous mixing and note the first permanent color change. For non-aqueous titrations, use anhydrous grade solvents and ensure the sample is dry. |
| Purity is Significantly Lower than Expected | 1. Sample has degraded due to oxidation (formation of 2,2'-dithiodibenzoate). 2. Incorrect titrant standardization. 3. Inaccurate sample weighing. | 1. Store this compound in a tightly sealed, light-resistant container under an inert atmosphere.[1] Consider using a fresh lot of material. 2. Re-standardize the titrant carefully using a dried primary standard. 3. Verify the accuracy of the analytical balance. |
| No Sharp Color Change at Endpoint (Non-Aqueous) | The solvent (glacial acetic acid) may contain excess water, which can interfere with the titration. | Use a fresh bottle of glacial acetic acid or add a calculated amount of acetic anhydride to remove the water and let it stand for 24 hours before use. |
Visualized Workflows
Caption: Workflow for Non-Aqueous Titration of this compound.
Caption: Workflow for Aqueous Neutralization Titration.
Caption: Logic Diagram for Troubleshooting Low Purity Results.
References
- 1. This compound | 134-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 5. Titration of a Weak Acid by a Strong Base - Chemistry Steps [general.chemistrysteps.com]
Technical Support Center: Optimizing pH for Sodium Thiosalicylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium thiosalicylate in aqueous media. The following information is designed to help optimize reaction conditions, primarily by controlling the pH, to ensure desired outcomes and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups of this compound and how does pH affect them?
This compound, the sodium salt of thiosalicylic acid, has two key functional groups that are sensitive to pH: a carboxylic acid and a thiol (sulfhydryl) group. The reactivity and stability of the molecule are directly influenced by the protonation state of these groups, which is determined by the pH of the aqueous medium.
-
Carboxylic Acid Group: The pKa of the carboxylic acid group in thiosalicylic acid is approximately 3.5-4.0. Above this pH, the carboxylic acid will be predominantly deprotonated to the carboxylate anion (-COO⁻), which increases its water solubility.
-
Thiol Group: The pKa of the thiol group is estimated to be around 8.0-9.0. The thiol group (R-SH) is a weak nucleophile, but upon deprotonation to the thiolate anion (R-S⁻) at higher pH, it becomes a much stronger nucleophile.[1]
The ionization state of these groups as a function of pH is critical for optimizing reactions.
Q2: What is the optimal pH for using this compound as a nucleophile?
The optimal pH for nucleophilic reactions depends on the specific reaction type (e.g., SNAr, Michael addition). Generally, a pH slightly below to around the pKa of the thiol group is recommended to have a significant concentration of the highly reactive thiolate anion without introducing competing side reactions that can occur at very high pH.
For many reactions, such as thiol-maleimide conjugations, a pH range of 6.5 to 7.5 is considered optimal.[2][3] Within this range, the thiol is sufficiently nucleophilic to react efficiently, while minimizing side reactions like hydrolysis of the electrophile (e.g., maleimide) and reactions with other nucleophilic residues (e.g., amines).[2][3]
Q3: What happens if the pH is too low or too high in a nucleophilic reaction?
-
Low pH (below 6.5): The equilibrium will favor the protonated thiol (R-SH) form, which is a significantly weaker nucleophile. This will result in a very slow or incomplete reaction.[3]
-
High pH (above 8.5): While a higher pH increases the concentration of the thiolate anion, it can also lead to undesirable side reactions. These may include hydrolysis of susceptible electrophiles, and for reactions involving proteins, reaction with other residues like lysine.[2] Very high pH can also promote the oxidation of the thiol.
Q4: How does pH affect the stability of this compound in solution?
This compound is susceptible to oxidation, particularly in the presence of air (oxygen). The thiol group can be oxidized to form a disulfide bond, resulting in the formation of 2,2'-dithiosalicylic acid.[4][5] This process can be accelerated at higher pH values and in the presence of metal ions. To minimize oxidation, it is recommended to use degassed buffers and consider the addition of a chelating agent like EDTA if metal ion contamination is a concern.
Q5: Can this compound be used as a reducing agent, and what is the optimal pH?
Yes, the thiol group in this compound can act as a reducing agent, for example, in the cleavage of disulfide bonds. The efficiency of this reaction is also pH-dependent. Since the thiolate anion is the active reducing species in many cases, a pH above 7 is generally more effective. For the reduction of disulfide bonds, a pH range of 7.0 to 8.5 is often a good starting point.
Troubleshooting Guide
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or no reaction yield | pH is too low: The concentration of the reactive thiolate anion is insufficient. | Gradually increase the pH of the reaction buffer in 0.5 unit increments (e.g., from 6.5 to 7.0, then to 7.5) and monitor the reaction progress. |
| pH is too high: The electrophile may be hydrolyzing or degrading at a high pH before it can react. | Lower the pH to the recommended range for the specific reaction (e.g., 6.5-7.5 for thiol-maleimide conjugation). Ensure the electrophile is added to the reaction mixture immediately after pH adjustment. | |
| Formation of side products | pH is too high: Competing reactions, such as reaction with primary amines (e.g., lysine residues in proteins) or hydrolysis of the substrate, are favored. | Lower the pH to a more neutral range (6.5-7.5) to increase the selectivity for the thiol reaction. |
| Oxidation of this compound: The thiol is being oxidized to a disulfide, rendering it unreactive. This is more prevalent at higher pH. | Use degassed buffers, work under an inert atmosphere (e.g., nitrogen or argon), and consider adding a chelating agent like EDTA. Prepare this compound solutions fresh before use. | |
| Precipitation of reactant | pH is too low: If the starting material is thiosalicylic acid, it may precipitate out of solution at a pH below its carboxylic acid pKa (~4.0). This compound is generally more soluble. | Ensure the pH of the aqueous medium is above 4.0 to maintain the carboxylate form, which is more water-soluble. |
Data Presentation
Table 1: pH-Dependent Species Distribution of Thiosalicylic Acid
This table illustrates the approximate percentage of the different ionic forms of thiosalicylic acid at various pH values, calculated based on its pKa values (pKa1 ≈ 4.0 for the carboxylic acid, pKa2 ≈ 8.5 for the thiol).
| pH | % Carboxylic Acid (-COOH) | % Carboxylate (-COO⁻) | % Thiol (-SH) | % Thiolate (-S⁻) | Dominant Species |
| 2.0 | ~99% | ~1% | ~100% | ~0% | Neutral Molecule |
| 4.0 | 50% | 50% | ~100% | ~0% | Neutral Molecule / Monoanion |
| 6.5 | <1% | >99% | ~99% | ~1% | Monoanion |
| 7.5 | <1% | >99% | ~90% | ~10% | Monoanion |
| 8.5 | <1% | >99% | 50% | 50% | Monoanion / Dianion |
| 9.5 | <1% | >99% | ~10% | ~90% | Dianion |
Table 2: General Effect of pH on Reaction Rates for Thiol-Based Reactions
This table provides a qualitative summary of the expected effect of pH on the rate of common reactions involving this compound.
| pH Range | Nucleophilic Reactivity | Rate of Disulfide Reduction | Rate of Oxidation | Risk of Side Reactions (e.g., Hydrolysis) |
| < 6.0 | Very Low | Very Low | Low | Low |
| 6.5 - 7.5 | Moderate to High | Moderate to High | Moderate | Low to Moderate |
| 7.5 - 8.5 | High | High | Moderate to High | Moderate |
| > 8.5 | Very High | Very High | High | High |
Experimental Protocols
Protocol 1: General Procedure for Optimizing pH in a Nucleophilic Substitution Reaction
This protocol provides a general workflow for determining the optimal pH for a reaction where this compound acts as a nucleophile.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 in 0.5 pH unit increments (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Common buffers include phosphate-buffered saline (PBS) or HEPES. Ensure buffers are degassed by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to minimize oxidation.
-
Reactant Preparation:
-
Prepare a stock solution of your electrophile in a suitable solvent.
-
Prepare a fresh stock solution of this compound in the degassed buffer.
-
-
Reaction Setup:
-
Set up a series of parallel reactions, one for each pH value.
-
In each reaction vessel, add the buffer and the electrophile.
-
Initiate the reaction by adding the this compound solution.
-
Maintain the reactions at a constant temperature and stir consistently.
-
-
Reaction Monitoring:
-
At regular time intervals, take aliquots from each reaction.
-
Quench the reaction if necessary (e.g., by rapid acidification).
-
Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS, or spectroscopy) to determine the consumption of reactants and the formation of the desired product.
-
-
Data Analysis:
-
Plot the product concentration or reaction yield as a function of pH.
-
The pH that gives the highest yield of the desired product in a reasonable time frame with minimal side products is the optimal pH.
-
Visualizations
Caption: Workflow for experimental pH optimization.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Managing exothermic reactions during sodium thiosalicylate synthesis.
Welcome to the Technical Support Center for the synthesis of sodium thiosalicylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this synthesis, troubleshoot common issues, and ensure safe and efficient laboratory operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The main exothermic events occur during two key reaction pathways:
-
From 2-chlorobenzoic acid: The reaction of 2-chlorobenzoic acid with sodium hydrosulfide is highly exothermic. The initial heating to start the reaction can lead to a spontaneous and rapid temperature increase.[1]
-
From anthranilic acid: The diazotization of anthranilic acid is a well-known exothermic process. Careful temperature control is crucial to prevent runaway reactions and the formation of impurities. The subsequent reaction of the diazonium salt with a sulfur source can also release significant heat.
Q2: What are the main hazards associated with the reagents used in this compound synthesis?
A2: The primary hazards are associated with sodium hydrosulfide and the acidic conditions used in several steps. Sodium hydrosulfide is corrosive and can cause severe skin and eye burns.[2][3][4][5] Critically, it reacts with acids or heat to release highly toxic and flammable hydrogen sulfide (H₂S) gas.[2][3][4][5] H₂S can cause olfactory fatigue, meaning the ability to smell the "rotten egg" odor is lost at dangerous concentrations.[2]
Q3: How does poor temperature control affect the yield and purity of the final product?
A3: Inadequate temperature management can lead to several undesirable outcomes. Elevated temperatures can promote the formation of side products, leading to a lower yield and a more complex purification process.[6][7] In the case of the diazotization of anthranilic acid, temperatures above the recommended range (typically 0-5 °C) can lead to the decomposition of the diazonium salt, significantly reducing the yield of the desired thiosalicylic acid intermediate.[8]
Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?
A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, vigorous gas evolution, and a noticeable change in the reaction mixture's color or viscosity.[1] If a runaway reaction is suspected, the immediate priorities are to stop the addition of any further reagents, apply maximum cooling (e.g., by adding dry ice or acetone to the cooling bath), and, if necessary and safe to do so, use a quenching agent.[9] All personnel should be prepared to follow emergency shutdown procedures and evacuate if the situation cannot be controlled.[1]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
| Possible Causes | Troubleshooting Steps |
| Reagent addition is too fast: The rate of heat generation is exceeding the capacity of the cooling system.[1] | 1. Immediately stop the addition of the reagent.2. Ensure the cooling system is functioning optimally (e.g., check coolant flow and temperature).3. Once the temperature is stabilized, resume addition at a significantly slower rate. Use a syringe pump or dropping funnel for better control.[9] |
| Inadequate cooling: The cooling bath temperature is too high, or the coolant flow is insufficient. | 1. Lower the temperature of the cooling bath.2. Increase the coolant flow rate.3. Ensure the reaction flask is adequately immersed in the cooling bath. |
| Poor mixing: Localized "hot spots" are forming due to inefficient stirring.[1] | 1. Check that the stirrer is functioning correctly.2. Increase the stirring speed to ensure homogenous mixing. |
Issue 2: Low Yield of this compound
| Possible Causes | Troubleshooting Steps |
| Decomposition of intermediates: The diazonium salt intermediate (in the anthranilic acid route) is unstable at higher temperatures. | 1. Strictly maintain the reaction temperature between 0-5 °C during diazotization.[8]2. Ensure the diazonium salt is used promptly after its formation. |
| Incomplete reaction: The reaction may not have gone to completion. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).2. Consider extending the reaction time if necessary. |
| Side reactions: Elevated temperatures or incorrect stoichiometry can lead to the formation of byproducts.[6] | 1. Review and optimize the reaction temperature profile.2. Ensure accurate measurement and stoichiometry of all reagents. |
| Product loss during workup: The product may be lost during extraction or purification steps. | 1. Check the pH of the aqueous layer during workup to ensure the product is in the desired form for extraction.2. Analyze all layers and washes to identify and recover any lost product.[10] |
Issue 3: Presence of Impurities in the Final Product
| Possible Causes | Troubleshooting Steps |
| Formation of dithiosalicylic acid: This is a common byproduct, especially in the anthranilic acid route. | 1. A reduction step (e.g., using zinc dust) is necessary to convert dithiosalicylic acid to thiosalicylic acid.[11]2. Ensure the reduction step goes to completion by monitoring the reaction. |
| Unreacted starting materials: The reaction did not proceed to completion. | 1. Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.2. Purify the final product using techniques such as recrystallization or column chromatography. |
| Thermal degradation: High temperatures may have caused the product or intermediates to decompose. | 1. Implement more stringent temperature control measures.2. Consider using a lower reaction temperature, even if it requires a longer reaction time. |
Experimental Protocols
Synthesis of Thiosalicylic Acid from Anthranilic Acid (Illustrative Protocol)
This protocol is provided as an illustrative example. Researchers should consult peer-reviewed literature and perform a thorough risk assessment before conducting any experiment.
-
Diazotization:
-
Suspend anthranilic acid in water and add concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The rate of addition is critical to manage the exotherm.
-
Stir the mixture for a short period after the addition is complete.
-
-
Reaction with Sulfide:
-
In a separate flask, prepare a solution of sodium sulfide and sulfur in water, and cool it to below 5 °C.
-
Slowly add the cold diazonium salt solution to the sulfide solution, maintaining the temperature below 5 °C. This step is also exothermic.
-
-
Reduction (if necessary):
-
The intermediate, dithiosalicylic acid, is often formed. This can be reduced to thiosalicylic acid by adding a reducing agent like zinc dust and refluxing the mixture.[11]
-
-
Isolation and Purification:
-
After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the thiosalicylic acid.
-
Filter the crude product and wash it with cold water.
-
The crude thiosalicylic acid can be purified by recrystallization.
-
-
Formation of this compound:
-
Dissolve the purified thiosalicylic acid in a solution of sodium hydroxide in water.
-
The this compound can then be isolated, for example, by precipitation or evaporation of the solvent.
-
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for temperature control.
References
- 1. benchchem.com [benchchem.com]
- 2. csb.gov [csb.gov]
- 3. ausimm.com [ausimm.com]
- 4. redox.com [redox.com]
- 5. moleko.com [moleko.com]
- 6. biotage.com [biotage.com]
- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 8. Sciencemadness Discussion Board - preparation of salicylic acid from anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: De-selection Assays for Identifying False Positives in Screens with Sodium Thiosalicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using de-selection assays with sodium thiosalicylate to identify false-positive hits in high-throughput screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is a de-selection assay and why is it important in HTS?
A de-selection assay, also known as a counter-screen, is a follow-up experiment designed to eliminate false-positive "hits" identified in a primary high-throughput screen.[1] False positives are compounds that appear to have the desired activity in the primary assay but do not act through the intended specific mechanism.[2] These can arise from various forms of assay interference, such as compound aggregation, non-specific reactivity, or interference with the detection technology.[2][3] De-selection assays are crucial for triaging HTS hits, ensuring that resources are focused on compounds with genuine and specific activity, thereby preventing wasted time and effort in the drug discovery pipeline.[2]
Q2: What is the role of this compound in a de-selection assay?
This compound can be used as a tool compound in de-selection assays to help identify false positives that arise from non-specific interactions, particularly those caused by compound aggregation. While not a detergent, its physicochemical properties—a combination of a hydrophobic aromatic ring and a charged carboxylate group—allow it to disrupt weak, non-specific hydrophobic and electrostatic interactions that can lead to the formation of compound aggregates or non-specific binding of a compound to the target protein.
Q3: How do I interpret the results of a de-selection assay with this compound?
Interpreting the results involves comparing the activity of a hit compound in the presence and absence of this compound.
-
No change in activity: If the compound's potency (e.g., IC50) remains unchanged in the presence of this compound, it suggests that the compound is likely a true positive, acting through a specific binding interaction with the target that is not disrupted by the mild, non-specific competition from this compound.
-
Significant decrease in activity: If the compound's potency is significantly reduced (a rightward shift in the dose-response curve), it may indicate a false positive. This suggests the compound's apparent activity was due to non-specific interactions or aggregation, which were disrupted by this compound.
Troubleshooting Guides
Problem 1: A large number of my initial hits are being flagged as false positives by the this compound de-selection assay.
-
Possible Cause: Your screening library may contain a high proportion of compounds prone to aggregation. This is a common phenomenon in HTS.[3]
-
Troubleshooting Steps:
-
Confirm Aggregation with a Detergent-Based Assay: As a complementary approach, re-test the flagged hits in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[1] A significant loss of potency in the presence of the detergent is a strong indicator of aggregation-based inhibition.[1]
-
Computational Analysis: Use computational tools like PAINS (Pan-Assay Interference Compounds) filters to check if the flagged compounds contain substructures known to cause assay interference.[2]
-
Review Library Quality: Assess the overall quality and diversity of your screening library. Libraries with poor diversity or containing many known promiscuous compounds can lead to a high false-positive rate.
-
Problem 2: I am not seeing a significant effect of this compound on compounds that I suspect are false positives.
-
Possible Cause 1: The mechanism of the false positive is not related to aggregation or non-specific interactions that are sensitive to this compound. Other mechanisms include covalent reactivity or direct interference with the assay signal (e.g., fluorescence quenching).[2]
-
Troubleshooting Steps:
-
Orthogonal Assays: Employ an orthogonal assay with a different detection method to confirm the activity of the hits.[1] For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on absorbance or luminescence.
-
Thiol Reactivity Test: To check for reactive compounds, especially in assays containing cysteine residues, include a reducing agent like DTT in a counter-screen.
-
-
Possible Cause 2: The concentration of this compound is not optimal.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a titration of this compound to determine the optimal concentration that disrupts non-specific interactions without affecting the stability or activity of the target protein itself.
-
Experimental Protocols
Protocol 1: De-selection Assay for Aggregation-Based False Positives
This protocol is designed to identify hit compounds whose activity is dependent on aggregation.
Methodology:
-
Prepare Reagents:
-
Prepare the standard assay buffer used in your primary screen.
-
Prepare a stock solution of this compound in the assay buffer. A typical starting concentration range to test is 100 µM to 1 mM.
-
Prepare serial dilutions of the hit compounds to be tested.
-
-
Assay Procedure:
-
Run the primary assay in parallel under two conditions:
-
Condition A (Control): Standard assay conditions.
-
Condition B (De-selection): Standard assay conditions with the addition of a pre-determined optimal concentration of this compound.
-
-
Pre-incubate the target enzyme/protein with the assay buffer (with or without this compound) for a short period (e.g., 15 minutes) before adding the substrate and hit compound.
-
Add the hit compounds at various concentrations to generate a dose-response curve for both conditions.
-
Initiate the reaction by adding the substrate.
-
Measure the assay signal at the appropriate time point(s).
-
-
Data Analysis:
-
Calculate the IC50 values for each hit compound under both Condition A and Condition B.
-
A significant increase (e.g., >10-fold) in the IC50 value in the presence of this compound suggests that the compound is a likely false positive due to aggregation.
-
| Compound ID | IC50 without this compound (µM) | IC50 with 500 µM this compound (µM) | Fold Shift in IC50 | Interpretation |
| Hit-001 | 1.2 | 1.5 | 1.25 | Likely True Positive |
| Hit-002 | 2.5 | 35.8 | 14.32 | Likely False Positive (Aggregator) |
| Hit-003 | 0.8 | 0.9 | 1.13 | Likely True Positive |
| Hit-004 | 5.1 | 68.2 | 13.37 | Likely False Positive (Aggregator) |
Table 1: Example Data from a this compound De-selection Assay.
Visualizations
Caption: Workflow for identifying false positives using a de-selection assay.
Caption: Mechanism of identifying aggregation-based false positives.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Sodium Thiosalicylate as an Anti-inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of sodium thiosalicylate against commonly used anti-inflammatory agents, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. Due to the limited direct experimental data on this compound, this guide incorporates data on its close structural analog, sodium salicylate, to provide a comprehensive overview. The information presented is supported by experimental data from various in vitro and in vivo studies to aid in the evaluation of its therapeutic potential.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of sodium salicylate (as a proxy for this compound) and other established anti-inflammatory drugs.
Table 1: In Vitro Efficacy of Anti-inflammatory Agents
| Compound | Assay | Target | IC50 | Cell Line / Conditions |
| Sodium Salicylate | COX-2 Inhibition | COX-2 | 5 µg/mL | Human A549 cells, IL-1β induced |
| COX-2 Inhibition | COX-2 | >100 µg/mL | Human A549 cells, with 30 µM exogenous arachidonic acid | |
| NF-κB Inhibition | NF-κB | - | Inhibits activation | |
| Aspirin | COX-1 Inhibition | COX-1 | 95.11 µM | In vitro enzyme assay |
| COX-2 Inhibition | COX-2 | 98.73 µM | In vitro enzyme assay | |
| Ibuprofen | COX-1/COX-2 Inhibition | COX-1 & COX-2 | ~270 µM (FAAH) | Fatty Acid Amide Hydrolase inhibition assay |
| Dexamethasone | Cytokine Inhibition | Pro-inflammatory Cytokines | - | Suppresses gene expression |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema |
| Sodium Salicylate | Rat | 100-300 mg/kg | - | Significant inhibition |
| Aspirin | Rat | 100 mg/kg | p.o. | 47.2% (at 360 min)[1] |
| Ibuprofen | Rat | 40 mg/kg | p.o. | - |
| Dexamethasone | Rat | 10 mg/kg | i.p. | Significant reduction |
Note: Direct comparative studies with this compound using standardized protocols are limited. The data presented is a compilation from various studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro COX-2 Inhibition Assay
-
Cell Culture and Induction: Human A549 cells are cultured to 80-90% confluency. To induce COX-2 expression, the culture medium is replaced with fresh medium containing interleukin-1β (IL-1β) at a concentration of 1 ng/mL and incubated for 24 hours.
-
Inhibitor Treatment: Following induction, the cells are washed with phosphate-buffered saline (PBS). Fresh medium containing various concentrations of the test compound (e.g., sodium salicylate) or control vehicle is then added.
-
Prostaglandin E2 (PGE2) Measurement: After a suitable incubation period, the cell culture supernatants are collected. The concentration of PGE2, a key product of COX-2 activity, is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: The percentage of PGE2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of COX-2 activity is inhibited, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are used for this model of acute inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% w/v solution of carrageenan in saline is administered into the right hind paw of the animals.
-
Drug Administration: The test compound (e.g., this compound) and standard drugs (e.g., aspirin, ibuprofen, dexamethasone) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30 to 60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action for NSAIDs and this compound.
Caption: Anti-inflammatory mechanism of Dexamethasone.
Experimental Workflow
Caption: General workflow for evaluating anti-inflammatory agents.
References
A Comparative Guide to Thiol-Based Chelating Agents for Heavy Metal Detoxification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in the therapeutic management of heavy metal poisoning. Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are a cornerstone in the treatment of toxicity from metals such as mercury, lead, and arsenic. This guide provides a comparative analysis of sodium thiosalicylate and other prominent thiol-based chelators: Dimercaprol (BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS). The information presented is based on available experimental data to facilitate an informed selection for research and drug development purposes.
Overview of Thiol Chelating Agents
Thiol-based chelators function by forming stable, coordinate covalent bonds with heavy metal ions. The sulfhydryl group has a high affinity for these metals, forming a chelate ring structure that sequesters the metal ion and facilitates its excretion from the body. The effectiveness of a chelator is determined by factors such as its binding affinity for specific metals, biodistribution, route of administration, and potential side effects.
Quantitative Comparison of Chelating Agent Performance
The stability constant (log K) is a key quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, generally, a more effective chelator for that specific metal. The following table summarizes the available stability constants for BAL, DMSA, and DMPS with various heavy metals. Data for this compound is largely unavailable in the context of in vivo chelation.
| Chelating Agent | Mercury (Hg²⁺) | Lead (Pb²⁺) | Arsenic (As³⁺) | Cadmium (Cd²⁺) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Dimercaprol (BAL) | High affinity | Moderate affinity | High affinity | Moderate affinity |
| DMSA (Succimer) | ~32–38[2] | ~18–20[2] | ~18–23[2] | ~17–18[2] |
| DMPS (Unithiol) | ~35–40[2] | ~18–22[2] | ~20–25[2] | ~18–20[2] |
Note: The log K values can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength). The values presented are approximate and intended for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid comparison of chelating agents. Below are methodologies for key experiments in the evaluation of these compounds.
In Vitro Chelation Efficacy Assessment
Objective: To determine the binding affinity and capacity of a chelating agent for a specific heavy metal in a controlled laboratory setting.
Methodology: Isothermal Titration Calorimetry (ITC)
-
Preparation: Prepare solutions of the chelating agent and the heavy metal salt of known concentrations in a suitable buffer (e.g., PBS, pH 7.4).
-
Instrumentation: Use an isothermal titration calorimeter. Fill the sample cell with the heavy metal solution and the injection syringe with the chelator solution.
-
Titration: Inject small aliquots of the chelator solution into the metal solution at a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed during the binding reaction after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the stability constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.
In Vivo Evaluation of Chelation Efficacy in a Rodent Model
Objective: To assess the ability of a chelating agent to promote the excretion of a heavy metal in a living organism.
Methodology:
-
Animal Model: Utilize male Wistar rats (or a similar appropriate model).
-
Induction of Metal Toxicity: Administer a solution of a heavy metal salt (e.g., lead acetate, mercuric chloride) via oral gavage or intraperitoneal injection to induce a toxic burden.
-
Chelation Therapy: After a period to allow for metal distribution, administer the chelating agent (e.g., this compound, DMSA) orally or via injection. A control group should receive a vehicle solution.
-
Urine and Feces Collection: House the rats in metabolic cages for 24-48 hours to collect urine and feces separately.
-
Sample Analysis: Digest the collected urine and fecal samples and quantify the heavy metal concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: Compare the total amount of excreted metal between the treated and control groups to determine the efficacy of the chelating agent.
Visualizing Mechanisms and Workflows
General Mechanism of Thiol-Based Chelation
The fundamental mechanism involves the donation of electrons from the sulfur atoms of the thiol groups to the electron-deficient heavy metal ion, forming stable coordinate bonds.
Caption: General mechanism of heavy metal chelation by a dithiol compound.
Experimental Workflow for Evaluating Chelating Agents
A systematic approach is necessary to evaluate the potential of a novel chelating agent, from initial screening to preclinical studies.
Caption: Experimental workflow for the evaluation of a novel chelating agent.
Conclusion
Dimercaprol (BAL), DMSA, and DMPS are well-characterized thiol-containing chelating agents with established efficacy in treating heavy metal poisoning.[3] Quantitative data on their binding affinities provide a basis for selecting the most appropriate agent for a specific metal. DMPS and DMSA are generally considered to have a higher therapeutic index than BAL.[3]
The potential of this compound as a systemic heavy metal chelator is intriguing, particularly given the known metal-binding capabilities of the thiosalicylate moiety. However, there is a clear need for comprehensive in vitro and in vivo studies to quantify its binding affinities for various heavy metals, to elucidate its mechanism of action, and to establish its efficacy and safety profile in comparison to existing thiol chelators. Researchers and drug development professionals are encouraged to undertake such studies to explore the therapeutic potential of this compound.
References
A Comparative Guide to HPLC and Titration Methods for the Assay of Sodium Thiosalicylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Sodium thiosalicylate, a compound with various therapeutic applications, requires robust analytical methods for its quantification. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and acid-base titration, for the assay of this compound. This comparison is supported by representative experimental protocols and performance data to assist researchers in selecting the most appropriate method for their needs.
Principles of the Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[1] In the context of a this compound assay, a reversed-phase HPLC method would be typical. The sample is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase. A polar mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analyte between the two phases. The concentration of this compound is determined by comparing the peak area of the analyte to that of a reference standard. HPLC methods are known for their specificity, making them capable of separating the API from impurities and degradation products.[2]
Titration is a classic volumetric analysis technique used to determine the concentration of an analyte in a solution.[3] For this compound, which is the salt of a weak acid, a non-aqueous acid-base titration is a suitable approach. The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, to enhance its basic properties.[4] It is then titrated with a standardized solution of a strong acid, like perchloric acid.[4] The endpoint of the titration, which corresponds to the complete neutralization of the this compound, can be determined using a color indicator or potentiometrically.[5][6] Titration is an absolute method that does not always require a reference standard of the analyte itself, but rather a standardized titrant.[2]
Experimental Protocols
Representative HPLC Method for this compound Assay
This protocol is adapted from established methods for other salicylates.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v), with the aqueous phase containing a small percentage of acetic acid to control pH and improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Standard Preparation: A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution.
-
Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm filter before injection.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak area of this compound is recorded.
-
Calculation: The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve generated from the standard solutions.
Representative Titration Method for this compound Assay
This protocol is based on the non-aqueous titration of sodium salicylate as described in pharmacopeias.[4][8]
-
Reagents:
-
Apparatus:
-
250 mL beaker or Erlenmeyer flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
50 mL burette
-
-
Procedure:
-
Accurately weigh approximately 700 mg of the this compound sample and transfer it to a 250 mL beaker.[8]
-
Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.[8]
-
Add a few drops of Crystal Violet indicator solution.
-
Titrate the solution with 0.1 N perchloric acid to the endpoint, which is indicated by a color change.[4]
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation: The percentage of this compound is calculated based on the volume of perchloric acid consumed, its normality, and the weight of the sample taken. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound, which would be calculated based on its molecular weight.
Performance Comparison
The choice between HPLC and titration depends on the specific requirements of the analysis, such as the need for stability-indicating data, sample throughput, and available resources.
| Parameter | HPLC | Titration | References |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; titrates the total basic content, including other basic impurities. | [2] |
| Precision | Typically good, with RSDs often less than 2%. | Can be very high, with RSDs of 0.1% achievable with modern equipment. | [3] |
| Accuracy | High, dependent on the purity of the reference standard. | High, as it can be a primary method. | [2] |
| Sensitivity | High; suitable for detecting low concentrations. | Lower sensitivity compared to HPLC. | [3] |
| Linearity Range | Wide, can cover a broad range of concentrations. | Narrower, dependent on the titrant concentration and sample size. | |
| Robustness | Can be sensitive to small changes in mobile phase composition, flow rate, and temperature. | Generally robust, less affected by minor environmental changes. | |
| Throughput | Can be automated for high-throughput analysis. | Generally lower throughput, can be automated but is often performed manually. | |
| Cost & Complexity | Higher initial instrument cost and requires more complex method development. | Lower instrument cost and simpler procedure. | [3] |
Visualization of Cross-Validation Workflow
A cross-validation of analytical methods is essential to ensure that a new or alternative method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC and titration are viable methods for the assay of this compound, each with distinct advantages and disadvantages.
-
HPLC is the preferred method when specificity is critical, such as in the presence of impurities or in stability studies. Its ability to separate and individually quantify different components in a sample is a significant advantage in a drug development setting.
-
Titration offers a simple, cost-effective, and highly precise method for determining the total purity of a bulk substance.[2][3] It is an excellent choice for routine quality control of the raw material where the impurity profile is well-characterized and known to not interfere with the assay.
The selection of the most suitable method will ultimately depend on the specific analytical needs, the stage of drug development, and the resources available. For comprehensive characterization, a combination of both techniques can be powerful, with HPLC providing specificity and titration offering a precise measure of the total active substance.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. turkjps.org [turkjps.org]
- 8. Sodium Salicylate [drugfuture.com]
Comparative study of sodium thiosalicylate and its derivatives in catalysis.
A deep dive into the catalytic prowess of sodium thiosalicylate and its derivatives reveals their potential in facilitating key organic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. While direct comparative studies under identical conditions remain scarce in publicly available literature, existing research provides valuable insights into their individual catalytic activities, offering a foundation for future investigations.
This compound, a bifunctional molecule containing both a carboxylate and a thiolate group, and its derivatives, especially S-alkylated forms, have garnered attention as ligands in catalysis. These sulfur-containing compounds can form stable complexes with transition metals like palladium, which are pivotal catalysts in the formation of carbon-carbon bonds—a cornerstone of modern synthetic chemistry, crucial for the development of pharmaceuticals and advanced materials.
Performance in Palladium-Catalyzed Heck Coupling Reactions
The Heck reaction, a Nobel Prize-winning transformation, is a powerful method for creating substituted alkenes. Research into the catalytic activity of palladium complexes of thiosalicylate in the Heck coupling of iodobenzene and methyl acrylate has yielded promising results. A study by Moosun et al. (2015) demonstrated that a palladium(II) complex incorporating a thiosalicylate ligand effectively catalyzes this reaction. The optimization of reaction conditions highlighted the influence of the base, solvent, and temperature on the product yield.
The following table summarizes the catalytic performance of a palladium thiosalicylate complex in the Heck coupling reaction, based on the data from Moosun et al. (2015). A similar table for an S-alkyl derivative cannot be constructed due to the lack of available comparative data.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| 1 | Et3N | DMF | 140 | 24 | 60 |
| 2 | K2CO3 | DMF | 140 | 24 | 70 |
| 3 | Cs2CO3 | DMF | 140 | 24 | 85 |
| 4 | NaOAc | DMF | 140 | 24 | 50 |
| 5 | Cs2CO3 | DMA | 140 | 24 | 80 |
| 6 | Cs2CO3 | NMP | 140 | 24 | 75 |
| 7 | Cs2CO3 | Toluene | 110 | 24 | 40 |
| 8 | Cs2CO3 | DMF | 120 | 24 | 65 |
| 9 | Cs2CO3 | DMF | 100 | 24 | 45 |
Experimental Protocols
To provide a clear understanding of the experimental setup for such catalytic reactions, a detailed protocol for the Heck coupling reaction catalyzed by a palladium thiosalicylate complex is outlined below.
Synthesis of Palladium Thiosalicylate Complex [Pd(tb)(bipy)]·3H₂O (Complex 1)
A solution of 2,2'-dipyridylamine (bipy) (0.5 mmol) in methanol (5 mL) was added to a solution of PdCl₂(CH₃CN)₂ (0.5 mmol) in DMF (10 mL). The resulting solution was stirred for 15 minutes. Subsequently, a solution of 2,2'-dithiosalicylic acid (dtdb) (0.5 mmol) in methanol (5 mL) was added, and the mixture was stirred for an additional 3 hours at room temperature. The resulting precipitate was filtered, washed with methanol, and dried in a desiccator over silica gel.
General Procedure for the Heck Coupling Reaction
A mixture of iodobenzene (1 mmol), methyl acrylate (1.2 mmol), base (2 mmol), and the palladium thiosalicylate catalyst (0.01 mol%) in the appropriate solvent (5 mL) was heated at the specified temperature for 24 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Catalytic Cycle and Workflow
The catalytic cycle of the Heck reaction is a well-established pathway involving a palladium(0) active species. The workflow for a typical Heck coupling experiment can be visualized as a sequence of steps from catalyst preparation to product analysis.
The catalytic cycle itself involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.
Conclusion and Future Outlook
The available data indicates that palladium complexes of thiosalicylate are viable catalysts for Heck cross-coupling reactions. However, to establish a comprehensive comparative guide, further research is imperative. Specifically, studies focusing on the synthesis and catalytic evaluation of palladium complexes with S-alkyl derivatives of thiosalicylic acid under the same reaction conditions as their non-alkylated counterparts are needed. Such studies would enable a direct comparison of their catalytic efficiency in terms of yield, turnover number, and turnover frequency, providing valuable structure-activity relationships for the design of more efficient catalysts for carbon-carbon bond formation. Researchers and professionals in drug development and materials science would benefit greatly from this expanded knowledge base, allowing for a more informed selection of catalysts for specific synthetic challenges.
References
Assessing the Purity of Synthesized Sodium Thiosalicylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for assessing the purity of sodium thiosalicylate. Experimental data, detailed protocols, and workflow visualizations are presented to offer a comprehensive resource for selecting the most appropriate purity assessment strategy.
Introduction to this compound and its Purity
This compound (sodium 2-sulfanylbenzoate) is a compound with applications in various fields, including pharmaceuticals. Its synthesis can result in impurities that may affect its efficacy, safety, and stability. Therefore, robust analytical methods are required to accurately determine its purity and identify any contaminants.
NMR Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis to determine the purity of a sample. By analyzing the ¹H and ¹³C NMR spectra, one can identify the characteristic signals of this compound and detect the presence of any impurities.
Predicted NMR Data:
Due to the limited availability of experimentally assigned public NMR data for this compound and its potential impurities, the following chemical shifts have been predicted using widely accepted computational models. These predictions provide a valuable reference for spectral analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and a Potential Impurity in D₂O
| Compound | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | ¹H | 7.85 | dd | H-6 |
| ¹H | 7.40 | td | H-4 | |
| ¹H | 7.30 | dd | H-3 | |
| ¹H | 7.15 | td | H-5 | |
| ¹³C | 175.0 | s | C=O | |
| ¹³C | 140.0 | s | C-1 | |
| ¹³C | 135.0 | s | C-2 | |
| ¹³C | 132.5 | d | C-6 | |
| ¹³C | 132.0 | d | C-4 | |
| ¹³C | 128.0 | d | C-5 | |
| ¹³C | 125.0 | d | C-3 | |
| 2,2'-Dithiobis(benzoic acid) | ¹H | 8.10 | dd | H-6, H-6' |
| ¹H | 7.60 | td | H-4, H-4' | |
| ¹H | 7.50 | dd | H-3, H-3' | |
| ¹H | 7.30 | td | H-5, H-5' | |
| ¹³C | 168.0 | s | C=O, C=O' | |
| ¹³C | 140.0 | s | C-1, C-1' | |
| ¹³C | 138.0 | s | C-2, C-2' | |
| ¹³C | 133.0 | d | C-6, C-6' | |
| ¹³C | 131.5 | d | C-4, C-4' | |
| ¹³C | 128.0 | d | C-5, C-5' | |
| ¹³C | 126.0 | d | C-3, C-3' |
Note: dd = doublet of doublets, td = triplet of doublets, s = singlet, d = doublet. Chemical shifts are referenced to a suitable internal standard (e.g., DSS in D₂O).
A common impurity in the synthesis of this compound is the disulfide-linked dimer, 2,2'-dithiobis(benzoic acid), which can arise from the oxidation of the thiol group. The presence of this impurity can be identified by a distinct set of signals in the NMR spectrum.
Comparative Purity Assessment Methods
While NMR provides comprehensive structural and quantitative information, other methods offer alternative or complementary approaches to purity assessment.
Table 2: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined against a certified internal standard.[1][2] | Provides structural confirmation and quantification simultaneously. Non-destructive. High precision and accuracy.[2][3] | Requires a suitable internal standard with known purity. May have lower sensitivity for trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a mobile and a stationary phase.[4][5] | High sensitivity for detecting trace impurities. Well-established and widely available technique.[4][5] | Requires method development and validation. Destructive to the sample. Quantification relies on response factors. |
| Acid-Base Titration | Neutralization of the acidic carboxylate group with a standardized base.[6][7] | Simple, cost-effective, and provides a measure of the total acidic content. | Non-specific; it quantifies all acidic components, not just the active ingredient. |
| Karl Fischer Titration | A chemical reaction specific to water to determine the water content.[8][9][10][11][12] | Highly specific and accurate for water content determination.[8][9][10][11][12] | Only measures water content, not other impurities. Requires specialized equipment. |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).
-
Ensure complete dissolution by gentle vortexing.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a pH modifier like formic acid.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound and a solution of the synthesized sample at a known concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Acid-Base Titration
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (persistent color change).
-
Purity Calculation: Calculate the purity based on the volume of titrant used, its concentration, and the mass of the sample.
Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a suitable amount of the synthesized this compound and introduce it into the titration vessel.
-
Titration: Start the titration and record the amount of Karl Fischer reagent consumed to reach the endpoint.
-
Water Content Calculation: The instrument software will typically calculate the water content directly.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.
Caption: Information flow from analytical techniques to overall purity assessment.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring its quality and suitability for its intended application.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. torontech.com [torontech.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. mt.com [mt.com]
A Comparative Guide to Potency Assay Validation for Sodium Thiosalicylate-Containing Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential potency assays for therapeutics containing sodium thiosalicylate. Given the anti-inflammatory properties of salicylates, this document focuses on assays developed around the plausible mechanism of action of cyclooxygenase (COX) inhibition. The validation of these assays is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.
Introduction to Potency Assays for this compound
This compound, a compound related to the well-known non-steroidal anti-inflammatory drugs (NSAIDs), is hypothesized to exert its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory signaling cascade. A robust and validated potency assay is a critical quality attribute (CQA) that ensures every batch of a therapeutic product possesses the intended biological activity.[1][2] Regulatory bodies like the FDA require validated potency assays for product release and stability testing.[2][3]
This guide compares two primary types of potency assays relevant to a COX-inhibiting mechanism of action:
-
Enzymatic Assay: Directly measures the inhibition of purified COX-1 and/or COX-2 enzymes.
-
Cell-Based Assay: Measures the downstream effects of COX inhibition in a cellular context, such as the reduction of prostaglandin E2 (PGE2) production.
The selection of a suitable potency assay depends on various factors, including the specific therapeutic product, its intended clinical use, and the phase of drug development.
Signaling Pathway: COX Inhibition
The therapeutic action of this compound is postulated to follow the cyclooxygenase inhibition pathway. This pathway is central to the mechanism of action of all NSAIDs.[4]
Figure 1: Simplified signaling pathway of COX inhibition by a this compound therapeutic.
Comparison of Potency Assay Methodologies
The choice between an enzymatic and a cell-based assay involves a trade-off between simplicity and biological relevance. Enzymatic assays offer a direct measure of target engagement, while cell-based assays provide a more integrated view of the drug's effect in a living system.
| Feature | Enzymatic Assay (COX Inhibition) | Cell-Based Assay (PGE2 Inhibition) |
| Principle | Measures the direct inhibition of purified COX-1/COX-2 enzyme activity by monitoring the consumption of a substrate or formation of a product. | Measures the inhibition of prostaglandin E2 (PGE2) production in a cell line (e.g., macrophages) stimulated to induce COX-2 expression. |
| Biological Relevance | Moderate. Directly assesses the mechanism of action at the molecular target. | High. Reflects the drug's ability to penetrate cell membranes and act on the target in a complex biological environment.[2][5] |
| Throughput | High. Amenable to 96- or 384-well plate formats. | Moderate to High. Can be adapted to plate-based formats, but cell culture steps add time. |
| Complexity & Time | Low. Relatively simple and fast (hours). | High. Involves cell culture, stimulation, and lysis steps (days). |
| Variability | Low. Purified components lead to higher precision. | Higher. Inherent biological variability of cells can lead to greater imprecision. |
| Cost | Generally lower. Reagents are typically less expensive than cell culture materials. | Generally higher due to cell culture media, supplements, and consumables. |
Quantitative Data Comparison: Validation Parameters
The following tables summarize hypothetical yet representative validation data for the two assay types, based on ICH Q2(R1) guidelines.[6][7][8] These parameters are essential for demonstrating that an analytical procedure is suitable for its intended purpose.[9]
Table 1: Accuracy
Accuracy is determined by assessing the agreement between the measured value and a known true value. This is often done by spiking the sample matrix with a known amount of analyte.
| Assay Type | Analyte Concentration | Mean Recovery (%) | Acceptance Criteria |
| Enzymatic Assay | 80% | 101.2 | 80 - 120% |
| 100% | 99.5 | ||
| 120% | 98.9 | ||
| Cell-Based Assay | 80% | 105.7 | 80 - 120% |
| 100% | 101.3 | ||
| 120% | 96.5 |
Table 2: Precision
Precision is the measure of the random error of an assay and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
| Assay Type | Precision Level | %RSD | Acceptance Criteria |
| Enzymatic Assay | Repeatability (n=6) | 3.5% | ≤ 15% |
| Intermediate Precision (3 days, 2 analysts) | 6.8% | ≤ 20% | |
| Cell-Based Assay | Repeatability (n=6) | 9.8% | ≤ 25% |
| Intermediate Precision (3 days, 2 analysts) | 14.2% | ≤ 30% |
Table 3: Linearity and Range
Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been shown to be accurate, precise, and linear.
| Assay Type | Range (% of Target Conc.) | Correlation Coefficient (R²) | Acceptance Criteria |
| Enzymatic Assay | 25% - 150% | 0.998 | ≥ 0.98 |
| Cell-Based Assay | 25% - 150% | 0.992 | ≥ 0.98 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any potency assay.
Protocol 1: Enzymatic COX Inhibition Assay
This protocol outlines a colorimetric method for determining the peroxidase activity of COX enzymes.
Figure 2: Experimental workflow for the enzymatic COX inhibition potency assay.
Methodology:
-
Reagent Preparation: All reagents, including assay buffer, heme, arachidonic acid substrate, and the colorimetric probe N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX Activity Assay Kit).[10][11]
-
Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for background, positive control (no inhibitor), and test samples at various dilutions.
-
Incubation: Assay buffer, heme, purified COX enzyme, and dilutions of the this compound therapeutic or reference standard are added to the wells and incubated.
-
Reaction Initiation: The reaction is started by adding arachidonic acid and TMPD. The peroxidase activity of COX catalyzes the oxidation of TMPD, resulting in a color change.
-
Data Acquisition: The plate is immediately read on a plate reader at 590 nm.
-
Analysis: The rate of reaction is calculated. A dose-response curve is generated by plotting the percentage of COX inhibition versus the logarithm of the drug concentration. The relative potency of the test article is determined by comparing its dose-response curve to that of the reference standard.[12]
Protocol 2: Cell-Based PGE2 Inhibition Assay
This protocol describes a method using a macrophage-like cell line to measure the inhibition of PGE2 production.
Figure 3: Experimental workflow for the cell-based PGE2 inhibition potency assay.
Methodology:
-
Cell Culture: A suitable cell line, such as the human monocytic cell line THP-1, is cultured and seeded into 96-well plates. Cells may require differentiation into a macrophage-like state using an agent like Phorbol 12-myristate 13-acetate (PMA).
-
Drug Treatment: Cells are pre-treated with various concentrations of the this compound therapeutic and a reference standard for 1-2 hours.
-
Stimulation: To induce the expression of COX-2, cells are stimulated with lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for PGE2 production and secretion into the culture medium.
-
PGE2 Quantification: The cell culture supernatant is collected, and the concentration of PGE2 is measured using a validated and commercially available ELISA kit.
-
Data Analysis: A dose-response curve is constructed by plotting the percentage of PGE2 inhibition against the logarithm of the drug concentration. The relative potency is calculated by comparing the IC50 value of the test sample to the reference standard.
Conclusion
The validation of a potency assay for this compound-containing therapeutics requires a scientifically sound approach grounded in the product's mechanism of action. Both enzymatic and cell-based assays offer viable paths for establishing a reliable measure of biological activity.
-
The enzymatic assay provides a highly precise, rapid, and direct measure of target engagement, making it suitable for routine quality control and release testing.
-
The cell-based assay , while more complex and variable, offers greater biological relevance by assessing the drug's activity in a cellular environment.[5] It is often considered a more representative model of the in vivo therapeutic effect.
Ultimately, the choice of assay, or the use of a combination of assays, should be justified and supported by robust validation data that meets the criteria set forth by regulatory guidelines such as ICH Q2(R1). A phase-appropriate approach to assay development and validation is recommended to ensure that the potency measurement is consistently reliable throughout the product's lifecycle.[3]
References
- 1. casss.org [casss.org]
- 2. bioagilytix.com [bioagilytix.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bebpa.org [bebpa.org]
- 7. bebpa.org [bebpa.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cirm.ca.gov [cirm.ca.gov]
A Comparative Analysis of the Antioxidant Capacities of Sodium Thiosalicylate and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacities of sodium thiosalicylate and the well-established antioxidant, ascorbic acid (Vitamin C). Due to a lack of publicly available quantitative data from standardized antioxidant assays for this compound, this comparison focuses on the known antioxidant mechanisms of salicylates and ascorbic acid. Detailed experimental protocols for common antioxidant capacity assays are provided to enable researchers to conduct their own direct comparisons.
Introduction to Antioxidant Mechanisms
Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The primary mechanisms by which antioxidants function include hydrogen atom transfer (HAT) and single electron transfer (SET).
This compound , as a derivative of salicylic acid, is expected to exhibit antioxidant properties. The antioxidant activity of salicylates has been attributed to their ability to scavenge hydroxyl radicals and chelate transition metals. Some derivatives of salicylic and thiosalicylic acid have shown antioxidant potential in various studies. However, salicylic acid itself has demonstrated low radical scavenging capacity in some experimental setups. The antioxidant capacity can be significantly influenced by the addition of other functional groups to the salicylate structure.
Ascorbic Acid is a potent, water-soluble antioxidant that is a benchmark in many antioxidant capacity studies.[1] Its antioxidant activity is due to its ability to donate electrons, thereby neutralizing reactive oxygen and nitrogen species.[2] Ascorbic acid can also regenerate other antioxidants, such as vitamin E, back to their active forms.[3]
Quantitative Comparison of Antioxidant Capacity
A direct quantitative comparison of the antioxidant capacity of this compound and ascorbic acid is challenging due to the absence of published data for this compound in standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) assays.
For ascorbic acid, a wide range of IC50 values (the concentration of an antioxidant required to scavenge 50% of the initial free radicals) have been reported from DPPH assays. This variability is often due to differing experimental conditions, such as the initial concentration of the DPPH radical and the reaction time.[4]
Table 1: Reported DPPH Radical Scavenging Activity (IC50) of Ascorbic Acid
| Reference Compound | Reported DPPH IC50 Value (µg/mL) | Notes |
| Ascorbic Acid | 3.37[3] | The IC50 value of ascorbic acid can vary significantly based on assay conditions. |
| Ascorbic Acid | 6.1[5] | Different studies report a range of values, highlighting the importance of using a consistent protocol for comparison. |
| Ascorbic Acid | 66.12[6] | This value was reported in a study comparing it to plant extracts. |
Note: No comparable data for this compound was found in the reviewed literature.
Experimental Protocols for Antioxidant Capacity Assessment
To facilitate a direct and accurate comparison, researchers can utilize the following standardized protocols.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[7][8]
Experimental Workflow:
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[4][9]
Experimental Workflow:
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the decay of fluorescence over time.[6][10]
Experimental Workflow:
Signaling Pathways in Antioxidant Action
The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Ascorbic Acid's Influence on Antioxidant Signaling:
Ascorbic acid can influence the activity of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. By promoting Nrf2 activity, ascorbic acid can lead to the increased expression of a battery of antioxidant and detoxification enzymes.[5]
The potential influence of this compound on such signaling pathways remains an area for further investigation.
Conclusion
While ascorbic acid is a well-characterized antioxidant with a large body of supporting data, the antioxidant capacity of this compound is not as well-defined in the scientific literature. The provided experimental protocols offer a framework for researchers to directly compare the antioxidant potentials of these two compounds. Such studies would be invaluable in elucidating the potential therapeutic applications of this compound as an antioxidant agent. It is recommended that multiple assays be performed to obtain a comprehensive understanding of the antioxidant activities, as different assays reflect different antioxidant mechanisms.
References
- 1. plant-stress.weebly.com [plant-stress.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 9. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]
- 10. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyl Thiosalicylate and Sodium Thiosalicylate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of methyl thiosalicylate and sodium thiosalicylate, focusing on their anti-inflammatory and related activities. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their potential applications in research and drug development.
Executive Summary
Methyl thiosalicylate and this compound are two derivatives of thiosalicylic acid with potential therapeutic applications. Existing research suggests that their distinct chemical forms—a methyl ester and a sodium salt, respectively—likely influence their biological activity, primarily due to differences in cell permeability and bioavailability.
Available data indicates that methyl thiosalicylate is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) release from human mast cells, a key process in inflammation and angiogenesis. In contrast, while This compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, specific quantitative data on its potency in various biological assays is less readily available. This guide presents the current state of knowledge, highlighting the demonstrated efficacy of methyl thiosalicylate and the inferred activities of this compound based on its classification and studies on related compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for methyl thiosalicylate and this compound.
Table 1: Comparative Efficacy in a Key Anti-inflammatory Assay
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| Methyl Thiosalicylate | Inhibition of Substance P-induced VEGF Release | Human LAD2 Mast Cells | 1 µM | 100% inhibition | [1] |
| 10 µM | 100% inhibition | [1] | |||
| Sodium Salicylate * | Inhibition of Substance P-induced VEGF Release | Human LAD2 Mast Cells | Not specified | No effect | [1] |
Note: Data for sodium salicylate is presented as a surrogate for this compound due to the lack of direct comparative data. The structural similarity allows for a tentative inference.
Table 2: General Biological Activity Profile
| Feature | Methyl Thiosalicylate | This compound | Citations |
| Primary Mechanism of Action | Inhibition of VEGF release | Inhibition of Cyclooxygenase (COX) enzymes | [1][2][3] |
| Effect on NF-κB Pathway | Not explicitly studied | Inferred to have inhibitory effects at high concentrations, though data is conflicting for the closely related sodium salicylate. | [4][5][6][7] |
| Cytotoxicity (LC50) | Data not available | >2200 µM (as thiosalicylic acid in mIMCD3 kidney cells, 24h) | [8] |
| Cell Permeability | High (lipophilic methyl ester) | Lower (hydrophilic sodium salt) | [4][9] |
| Topical Bioavailability | Readily absorbed | Lower absorption compared to ester form | [4] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate or adapt these assays.
Inhibition of VEGF Release from Human Mast Cells (LAD2)
This protocol is based on the study by Asadi et al. (2010)[1], which demonstrated the potent inhibitory effect of methyl thiosalicylate.
Objective: To quantify the inhibition of Vascular Endothelial Growth Factor (VEGF) release from human mast cells (LAD2 line) stimulated with Substance P.
Materials:
-
Human leukemic mast cell line (LAD2)
-
StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and human stem cell factor (SCF)
-
Substance P (SP)
-
Methyl thiosalicylate and/or this compound
-
Phosphate-buffered saline (PBS)
-
Human VEGF ELISA kit
Procedure:
-
Cell Culture: Culture LAD2 mast cells in StemPro-34 SFM medium as per standard protocols.[10][11][12][13][14]
-
Cell Plating: Seed LAD2 cells in 24-well plates at a density of 5 x 10^5 cells/mL in fresh culture medium.
-
Treatment:
-
Pre-treat the cells with various concentrations of methyl thiosalicylate or this compound for 1 hour.
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation: Induce VEGF release by adding Substance P to a final concentration of 2 µM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
VEGF Quantification: Measure the concentration of VEGF in the supernatants using a human VEGF ELISA kit, following the manufacturer's instructions.[15][16][17]
-
Data Analysis: Calculate the percentage of VEGF inhibition for each treatment condition compared to the stimulated control.
Cyclooxygenase (COX) Inhibition Assay
This generalized protocol is for assessing the inhibitory activity of compounds on COX-1 and COX-2 enzymes.[1][3][10][18][19][20]
Objective: To determine the IC50 values of methyl thiosalicylate and this compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin screening assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the test compounds to the desired concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Incubation: Incubate for a short duration (e.g., 2 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method as per the kit instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol is for measuring the inhibition of NF-κB transcriptional activity.[2][11][14][21][22]
Objective: To assess the ability of methyl thiosalicylate and this compound to inhibit TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Transfection: Co-transfect cells with the NF-κB reporter and control plasmids.
-
Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in normalized luciferase activity indicates NF-κB inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of thiosalicylates.
Caption: Workflow for the VEGF Release Inhibition Assay.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical bioavailability of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. IL-9 Induces VEGF Secretion from Human Mast Cells and IL-9/IL-9 Receptor Genes Are Overexpressed in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. <i>In Vivo</i> and <i>In Silico</i> Approach [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. bowdish.ca [bowdish.ca]
- 22. indigobiosciences.com [indigobiosciences.com]
Structure-Activity Relationship of Thiosalicylate Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiosalicylate analogues, focusing on their anti-inflammatory and enzyme inhibitory activities. The information is compiled from various experimental studies to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activities of various thiosalicylate and salicylate analogues are summarized below. The data highlights the impact of different structural modifications on their inhibitory potency against key inflammatory targets.
Table 1: Cyclooxygenase (COX) Inhibition by Salicylate Analogues
| Compound | Modification | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Reference) | - | 0.42 | 33.8 |
| Diclofenac (Reference) | - | - | 1.80 |
| Compound VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 |
| Other Analogues (VIIb-VIId) | Thiophene-3-carboxamide derivatives | 0.35 - 3.3 | - |
Source: Data compiled from a study on novel thiophene-3-carboxamide derivatives as selective COX-2 inhibitors.[1]
Table 2: Anti-Inflammatory Activity of N-Substituted Salicylamide Analogues
| Compound | Modification | NF-κB Luciferase Assay IC50 (µM) |
| 5-Chlorosalicylamide (5-CSAM) | Amidation and 5-chloro substitution of salicylic acid | - |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | N-phenethylamine substitution on 5-CSAM | 15 |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | N-3-phenylpropylamine substitution on 5-CSAM | 17 |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | N-4-hydroxyphenylethylamine substitution on 5-CSAM | 91 |
Source: Structure-activity relationship study of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Thiosalicylate and Salicylate Analogues
Terminally difunctional compounds can be synthesized by the alkylation of salicylic acid or thiosalicylic acid and their derivatives.[3] For instance, methyl salicylate and thiosalicylic acid can be smoothly etherified.[3] The synthesis of various α-thiosalicylate esters can be achieved through a metal-free, TfOH-catalyzed S-alkylation of tetrazole-5-thiones using diazo carbonyl compounds via a formal S-H insertion.[4] This method allows for the chemoselective synthesis of a C-S bond.[4] The synthesized compounds are typically characterized using spectroscopic and analytical techniques.[4]
For the synthesis of N-substituted salicylamide analogues, modifications can be made to the 5-position, carboxyl group, or hydroxyl group of salicylic acid.[2] Amidation of the carboxylic group and chlorination at the 5-position have been shown to enhance NF-κB inhibitory activity.[2]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds (thiosalicylate analogues) or a reference drug (e.g., indomethacin) are administered, usually intraperitoneally or orally, 30 minutes to one hour before the induction of inflammation.[5][6]
-
Paw edema is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of each rat.[5][6]
-
The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
-
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition is determined by comparing the edema in the treated groups to the control group.
In Vitro Enzyme Inhibition Assays (COX-1 and COX-2)
The inhibitory activity of thiosalicylate analogues against COX-1 and COX-2 enzymes is determined to assess their selectivity.
-
Method: Commercially available COX inhibitor screening assay kits are often used.
-
Procedure:
-
The test compounds are incubated with the respective COX enzymes (COX-1 or COX-2).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured, often through a colorimetric or fluorometric method.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1]
NF-κB Activity Assay
The effect of thiosalicylate analogues on the NF-κB signaling pathway can be assessed using a luciferase reporter gene assay.
-
Cell Line: A suitable cell line, such as HCT116 human colon cancer cells, is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
Procedure:
-
The transfected cells are treated with the thiosalicylate analogues at various concentrations.
-
The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
The luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the NF-κB-dependent luciferase activity, is determined.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of salicylate and potentially thiosalicylate analogues are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit NF-κB activity.[2] This inhibition can occur through interference with the activation of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby suppressing the transcription of inflammatory mediators.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to In Vitro Assay Development for Screening Sodium Thiosalicylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vitro assays for the preliminary screening of sodium thiosalicylate derivatives. The focus is on evaluating their anti-inflammatory potential and cytotoxic effects, which are critical early indicators of therapeutic efficacy and safety. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate screening methods.
Introduction to this compound Screening
This compound, an organosulfur compound derived from thiosalicylic acid, and its derivatives are of interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3] Effective screening of these derivatives requires robust in vitro assays to identify lead compounds, elucidate their mechanism of action, and assess their safety profile at an early stage. This guide focuses on assays targeting key pathways in inflammation and cell viability.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assays
A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4] Screening for COX-1 and COX-2 inhibition is a fundamental step in characterizing the anti-inflammatory properties of this compound derivatives.
Comparative Performance of COX Inhibition Assays
The following table summarizes the performance of common in vitro methods for assessing COX inhibition. The data provides a baseline for comparing the potency and selectivity of new derivatives against established NSAIDs.
| Assay Type | Key Parameter | Ibuprofen IC50 (µM) | Celecoxib (COX-2 Inhibitor) IC50 (µM) | Alternative Compound IC50 (µM) |
| COX-1 Inhibition | IC50 | 12.9[4] | 7.6 | Valdecoxib: >100 |
| COX-2 Inhibition | IC50 | 31.4[4] | 0.04 | Valdecoxib: 0.005 |
| COX-2 Selectivity Index | SI = IC50(COX-1)/IC50(COX-2) | 0.4[4] | 190 | >20,000 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the preference of a compound for inhibiting COX-2 over COX-1; a higher SI is desirable for reducing gastrointestinal side effects associated with COX-1 inhibition.[4]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Human Recombinant COX-2 Enzyme
-
Test compounds (this compound derivatives) and reference inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme with purified water. Store on ice during use.
-
Prepare the Arachidonic Acid solution by reconstituting it in ethanol, then mixing with NaOH and diluting with purified water immediately before use.
-
Dilute the COX Cofactor in COX Assay Buffer.
-
-
Compound Preparation: Dissolve test inhibitors and reference compounds in a suitable solvent (e.g., DMSO) and dilute to the desired test concentrations with COX Assay Buffer.[5]
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor like Celecoxib.
-
Test Sample (S): Add 10 µL of the diluted test compound.
-
-
Reaction Mixture: Prepare a master mix containing COX Assay Buffer and the diluted COX Cofactor. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except for a "no-enzyme" control. Mix and incubate at 25°C, protected from light.
-
Initiate Reaction: Add the prepared Arachidonic Acid/NaOH solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Excitation = 535 nm / Emission = 587 nm).[5]
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of the COX Inflammatory Pathway
The following diagram illustrates the role of COX enzymes in the inflammatory cascade.
Caption: The Cyclooxygenase (COX) inflammatory pathway.
Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Immunoassay
Inhibition of COX activity by test compounds should lead to a decrease in the production of downstream mediators like Prostaglandin E2 (PGE2). A competitive enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify PGE2 levels in cell culture supernatants.[6][7]
Comparative Performance of PGE2 Inhibition
This table shows the expected outcome on PGE2 production in a cell-based assay after treatment with various compounds.
| Treatment | Cell Type | Stimulant | Expected PGE2 Inhibition (%) |
| Ibuprofen (10 µM) | Macrophages | LPS | High |
| Celecoxib (1 µM) | Macrophages | LPS | High |
| Untreated Control | Macrophages | LPS | 0% (Baseline) |
| Vehicle Control | Macrophages | LPS | Minimal |
Experimental Protocol: Competitive PGE2 ELISA
This protocol is for quantifying PGE2 in cell culture supernatants.[8]
Materials:
-
PGE2 ELISA Kit (containing anti-mouse IgG coated 96-well plate, monoclonal anti-PGE2 antibody, PGE2-alkaline phosphatase conjugate, standards)
-
Cell culture supernatants (from cells treated with test compounds)
-
Wash Buffer
-
Assay Buffer
-
pNPP Substrate and Stop Solution
-
Microplate reader set to 405 nm
Procedure:
-
Sample Collection: Culture cells (e.g., macrophages) and pre-treat with various concentrations of this compound derivatives for 1-2 hours. Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) and incubate for 24 hours. Collect the cell culture supernatants for analysis.[4]
-
Assay Plate Preparation:
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[8]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer.
-
Substrate Reaction:
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[8]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[8]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
-
Determine the percentage of PGE2 inhibition for each compound relative to the stimulated, untreated control.
-
Mechanism of Action: NF-κB Signaling Pathway Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses.[9][10] Screening for inhibition of this pathway can reveal if this compound derivatives act on upstream inflammatory signaling. Luciferase reporter assays are a common and sensitive method for this purpose.[11][12]
Comparative Performance of NF-κB Inhibitors
This table provides a comparison of known inhibitors on NF-κB activation, which can be used as a benchmark for new derivatives.
| Compound | Target in Pathway | Typical Effective Concentration | Fold Induction (vs. Control) |
| BAY 11-7082 | IKKβ | 5-10 µM | Low |
| MG-132 | Proteasome | 1-5 µM | Low |
| TNF-α (Activator) | TNF Receptor | 10 ng/mL | High (e.g., 54-fold)[11] |
| Untreated Cells | - | - | 1-fold (Baseline) |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes how to measure NF-κB activation in cells transfected with an NF-κB reporter construct.[13][14]
Materials:
-
HeLa or HEK293 cells
-
NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds and a known activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector. Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Add an NF-κB activator, such as TNF-α, to the wells (except for the unstimulated control) and incubate for a specified period (e.g., 6-24 hours).[11]
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly reaction and initiate the Renilla reaction) and measure the luminescence again.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of treated cells to that of unstimulated cells.
-
Determine the inhibitory effect of the derivatives by comparing their results to cells stimulated with TNF-α alone.
-
Visualization of the NF-κB Signaling Pathway
The following diagram outlines the canonical NF-κB activation pathway.
Caption: The canonical NF-κB signaling pathway.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess whether the observed anti-inflammatory effects of the derivatives are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Comparative Cytotoxicity Data
This table presents example data for assessing the cytotoxicity of test compounds.
| Compound | Concentration (µM) | Cell Viability (%) | Interpretation |
| Vehicle Control | - | 100% | Baseline |
| Test Derivative A | 10 | 95% | Not significantly cytotoxic |
| Test Derivative A | 100 | 70% | Moderate cytotoxicity |
| Test Derivative A | 500 | 15% | High cytotoxicity |
| Doxorubicin (Positive Control) | 1 | <10% | Potent cytotoxic agent |
Experimental Protocol: MTT Assay
This protocol is adapted for screening compounds in a 96-well format.[17][18]
Materials:
-
Cells (e.g., the same cell line used in the anti-inflammatory assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-48 hours. Include untreated and vehicle controls.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][17] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the cell viability against the logarithm of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Visualization of the Screening Workflow
The following diagram shows a logical workflow for screening derivatives using the described assays.
Caption: A logical workflow for in vitro screening.
References
- 1. Thiomersal - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. signosisinc.com [signosisinc.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the performance of different sodium thiosalicylate synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for the synthesis of sodium thiosalicylate, a key intermediate in the pharmaceutical and dye industries. The performance of each method is evaluated based on yield, purity, and estimated cost of starting materials. Detailed experimental protocols and a discussion of the relevant biological signaling pathways are also included to provide a thorough resource for laboratory and process development applications.
Performance Comparison of Synthesis Methods
The synthesis of this compound is achieved by the neutralization of thiosalicylic acid with a sodium base. The critical difference between the methods lies in the synthesis of the thiosalicylic acid precursor. The two most common routes start from either 2-chlorobenzoic acid or anthranilic acid.
| Performance Metric | Method 1: From 2-Chlorobenzoic Acid | Method 2: From Anthranilic Acid |
| Starting Material | 2-Chlorobenzoic Acid | Anthranilic Acid |
| Reported Yield | Almost quantitative[1] | 71-84%[2] |
| Purity | Product is sufficiently pure for most purposes after precipitation and washing.[2] | Product is sufficiently pure for most purposes after precipitation and washing.[2] |
| Reaction Time | Several hours (heating and reaction) | Several hours (diazotization, reaction, and reduction) |
| Estimated Cost of Starting Materials | Moderate | Lower |
Note on Cost: The estimated cost is based on the approximate bulk pricing of the primary starting materials. Method 2, starting from anthranilic acid, appears to be more cost-effective based on the lower price of the initial reactant. However, a full cost analysis should also consider the prices of all reagents, solvents, and energy consumption.
Experimental Protocols
Method 1: Synthesis of Thiosalicylic Acid from 2-Chlorobenzoic Acid
This method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with a hydrosulfide group.
Procedure:
-
In a suitable reaction vessel, mix 50 g of 2-chlorobenzoic acid with a small amount of water.[1]
-
Carefully add a solution of 13.5 g of sodium hydroxide in 25 ml of water, 100 g of sodium hydrosulfide, and 0.5 g of crystallized copper sulfate.[1]
-
Heat the mixture with continuous stirring to 150-200°C. The mass will turn dark red and melt.[1]
-
Increase the temperature to 250°C, at which point the mass will thicken, heat spontaneously, and eventually solidify.[1]
-
After cooling, dissolve the melt in one liter of water.[1]
-
Filter the solution and precipitate the thiosalicylic acid by adding hydrochloric acid.[1]
-
To obtain this compound, the precipitated thiosalicylic acid can be neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate solution, followed by isolation of the salt.
Method 2: Synthesis of Thiosalicylic Acid from Anthranilic Acid
This classic method proceeds via the diazotization of anthranilic acid, followed by reaction with sodium disulfide to form dithiosalicylic acid, which is then reduced to thiosalicylic acid.[3]
Procedure:
-
Diazotization: In a beaker, dissolve 137 g (1 mole) of anthranilic acid in 500 cc of water and 200 cc of concentrated hydrochloric acid. Cool the mixture to approximately 6°C in a freezing mixture. While maintaining the temperature below 5°C, add a solution of 69 g (1 mole) of sodium nitrite in 280 cc of hot water.[2]
-
Formation of Dithiosalicylic Acid: In a separate 4-liter beaker, prepare a solution of 260 g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in 290 cc of boiling water. Add a solution of 40 g of sodium hydroxide in 100 cc of water and cool the mixture to below 5°C.[2]
-
Slowly add the diazo solution to the cold alkaline sulfide solution over 20-30 minutes, keeping the temperature below 5°C with the addition of ice.[2]
-
Allow the mixture to warm to room temperature. After about two hours, the evolution of nitrogen will cease.[2]
-
Acidify the solution with concentrated hydrochloric acid to precipitate the dithiosalicylic acid. Filter and wash the precipitate with water.[2]
-
Reduction to Thiosalicylic Acid: Suspend the moist dithiosalicylic acid cake in 300 cc of 33% aqueous sodium hydroxide solution and add 27 g of zinc dust. Reflux the mixture for about eight hours.[2]
-
Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the thiosalicylic acid.[2]
-
Wash the product with water and dry. The reported yield is 110-130 g (71-84% of the theoretical amount based on anthranilic acid).[2]
-
To obtain this compound, neutralize the thiosalicylic acid with a sodium base as described in Method 1.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a potential anti-inflammatory signaling pathway influenced by salicylate compounds.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Postulated anti-inflammatory mechanism of salicylates via inhibition of the NF-κB pathway.[4][5]
Discussion of Biological Activity
Sodium salicylate, a close structural analog of this compound, is a well-known non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory effects are, in part, attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines like tumor necrosis factor-alpha (TNF-α).[4][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[4] Sodium salicylate has been shown to inhibit the activity of IKK, thereby preventing the degradation of IκBα and blocking the activation of NF-κB.[4][6]
Furthermore, salicylates have been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are also crucial in inflammatory signaling.[7] Studies on the thiosalicylate component of thimerosal suggest it can inhibit the release of vascular endothelial growth factor (VEGF), a pro-inflammatory mediator, from mast cells.[8] This evidence suggests that this compound may possess anti-inflammatory properties acting through similar molecular mechanisms as sodium salicylate. Further research is warranted to fully elucidate the specific biological activities and signaling pathways modulated by this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin and thiosalicylate inhibit HgCl(2) and thimerosal-induced VEGF release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of preservatives: sodium thiosalicylate vs. parabens.
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceuticals, biologics, and cosmetic products, the prevention of microbial contamination is paramount to ensure product safety and efficacy. Preservatives are essential excipients that achieve this goal. This guide provides a detailed comparative review of two commonly used preservative classes: sodium thiosalicylate (widely known as Thimerosal) and parabens. This analysis is based on a comprehensive review of publicly available experimental data on their antimicrobial efficacy, mechanisms of action, and toxicological profiles.
Executive Summary
This compound (Thimerosal) is an organomercury compound that has been used for decades, primarily in multi-dose vaccine vials, due to its potent broad-spectrum antimicrobial activity. Parabens are a family of alkyl esters of p-hydroxybenzoic acid, with methylparaben, propylparaben, and butylparaben being the most common, and are extensively used in cosmetics, pharmaceuticals, and food products. The choice between these preservatives involves a trade-off between potent, broad-spectrum efficacy and potential toxicity concerns. While Thimerosal is highly effective at low concentrations, its mercury content has raised safety concerns, leading to its removal from most childhood vaccines. Parabens are generally considered to have a lower toxicity profile, but questions have been raised about their potential endocrine-disrupting activity, particularly with longer alkyl chains. This guide aims to provide the necessary data for an informed risk-benefit assessment.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial efficacy and toxicity of this compound and various parabens.
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound (Thimerosal) (µg/mL) | Methylparaben (µg/mL) | Propylparaben (µg/mL) | Butylparaben (µg/mL) |
| Staphylococcus aureus | 6.25[1] | >500 | 500 | - |
| Pseudomonas aeruginosa | 100[1] | 800 | - | - |
| Escherichia coli | - | - | - | - |
| Candida albicans | 6.25[1] | 400 | 200 | 100 |
| Aspergillus brasiliensis (niger) | 12.5[1] | 200 | 100 | 50 |
| Bacillus subtilis | - | 1000 | 125 | 63 |
| Saccharomyces cerevisiae | - | 1000 | 63 | 32 |
| Penicillium digitatum | - | - | 250 | 125 |
Note: A lower MIC value indicates higher antimicrobial efficacy. Data is compiled from various sources and experimental conditions may vary.
Table 2: Comparative Toxicity Data
| Preservative | Oral LD50 (Rat) | In Vitro Cytotoxicity (IC50) |
| This compound (Thimerosal) | 75 mg/kg[2] | HepG2 cells: 2.62 µg/mL[1] |
| C2C12 cells: 3.17 µg/mL[1] | ||
| PBMC: 1.27 µg/mL[1] | ||
| Vero cells: 0.86 µg/mL[1] | ||
| Methylparaben | >5000 mg/kg[3] | Human lymphocytes: Genotoxic & cytotoxic at 10-100 µg/mL[4][5] |
| Propylparaben | - | Human dermal fibroblasts: More cytotoxic than methylparaben[6] |
| Butylparaben | 5000 mg/kg (Mouse)[3] | Human lymphocytes: Genotoxic & cytotoxic at 10-100 µg/mL[4] |
Note: LD50 values indicate the lethal dose for 50% of the test population. IC50 is the concentration of a substance that inhibits a biological process by 50%.
Mechanisms of Action
This compound (Thimerosal): The antimicrobial and toxic effects of Thimerosal are primarily attributed to its ethylmercury component. It is believed to exert its effects by reacting with sulfhydryl groups of proteins in microorganisms, leading to enzyme inhibition and disruption of cellular functions.[1]
Parabens: The antimicrobial mechanism of parabens is not fully elucidated but is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis.[7] The efficacy of parabens increases with the length of the alkyl chain.[7]
Experimental Protocols
Antimicrobial Effectiveness Test (AET) - USP <51>
The United States Pharmacopeia (USP) chapter <51> provides a standardized method for evaluating the effectiveness of antimicrobial preservatives in product formulations.
Objective: To determine if the preservative system in a product is effective in preventing the proliferation of, or reducing the number of, microorganisms that may be introduced during manufacturing or use.
Methodology:
-
Preparation of Inoculum: Standardized cultures of challenge microorganisms are prepared. The USP specifies the use of Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[8][9]
-
Inoculation of Product: The product is inoculated with a known concentration of each challenge microorganism, typically to achieve an initial concentration of 10^5 to 10^6 colony-forming units (CFU) per mL or gram of the product.[10]
-
Incubation: The inoculated product is incubated at a specified temperature (usually 20-25°C) for a period of 28 days.[8][10]
-
Sampling and Enumeration: At specified time intervals (typically 7, 14, and 28 days), aliquots of the inoculated product are removed, and the number of viable microorganisms is determined using plate count methods.[8][10]
-
Evaluation of Efficacy: The log reduction in the concentration of microorganisms from the initial inoculum is calculated at each time point. The acceptance criteria for preservative effectiveness vary depending on the product category (e.g., parenteral, topical, oral).
Cytotoxicity Assay - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Objective: To determine the concentration of a preservative that causes a 50% reduction in the viability of a cell culture (IC50).
Methodology:
-
Cell Culture: A suitable cell line is cultured in a 96-well plate.
-
Treatment: The cells are exposed to various concentrations of the preservative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the preservative.
Signaling Pathways and Logical Relationships
Thimerosal-Induced Cellular Toxicity
Thimerosal's cytotoxicity is linked to its ability to induce oxidative stress and disrupt intracellular calcium homeostasis, ultimately leading to apoptosis.
Caption: Thimerosal-induced apoptosis pathway.
Paraben-Induced Endocrine Disruption
Parabens can exert weak estrogenic effects by binding to estrogen receptors and may interfere with steroid hormone biosynthesis.
Caption: Paraben-induced endocrine disruption pathway.
Experimental Workflow: USP <51> Antimicrobial Effectiveness Test
The following diagram illustrates the key steps in the USP <51> AET.
Caption: USP <51> Antimicrobial Effectiveness Test workflow.
Conclusion
Both this compound and parabens have a long history of use as effective preservatives. Thimerosal exhibits potent antimicrobial activity at very low concentrations, making it a valuable preservative, particularly in multi-dose vaccine formulations where preventing contamination is critical. However, its mercury content remains a point of public and scientific scrutiny, despite numerous studies supporting its safety at the concentrations used in vaccines.
Parabens offer a broad spectrum of antimicrobial activity and are generally considered to have low toxicity. The concern surrounding parabens centers on their potential for endocrine disruption, with longer-chain parabens showing greater estrogenic activity. Regulatory bodies in various regions have set concentration limits for their use in consumer products.
The selection of a preservative system requires a careful evaluation of the product's characteristics, intended use, and target patient population. For drug development professionals, this comparative review provides a foundation of experimental data to support an evidence-based approach to preservative selection, balancing the need for microbial protection with safety considerations. Further product-specific testing is always necessary to ensure the chosen preservative is both effective and safe within a given formulation.
References
- 1. Biochemical and molecular basis of thimerosal-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 4. Do parabens have the ability to interfere with steroidogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of type 1, 2 and 3 inositol 1,4,5-trisphosphate receptors by cyclic ADP-ribose and thimerosal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purified reconstituted inositol 1,4,5-trisphosphate receptors. Thiol reagents act directly on receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Confirming the Molecular Structure of Sodium Thiosalicylate with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the molecular structure of sodium thiosalicylate using mass spectrometry. We present a detailed experimental protocol, predicted fragmentation patterns, and a comparison with its structural isomer, sodium 4-mercaptobenzoate, to aid researchers in the unambiguous identification of this compound.
Introduction
This compound is a compound with applications in various fields, including pharmaceuticals and as a preservative. Accurate confirmation of its molecular structure is paramount for quality control, regulatory compliance, and understanding its biological activity. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.
This guide outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to distinguish this compound from its positional isomer, sodium 4-mercaptobenzoate. The ortho- and para-positioning of the thiol group relative to the carboxylate group leads to distinct fragmentation patterns that allow for their differentiation.
Predicted Molecular Ions
Under Electrospray Ionization (ESI) conditions, this compound (C₇H₅NaO₂S, Molecular Weight: 176.16 g/mol , Exact Mass: 175.9908 Da) and its isomer are expected to produce several characteristic ions.[1][2] In negative ion mode, the deprotonated molecule [M-H]⁻ is anticipated, along with potential dimer ions such as [2M-H]⁻ and the sodium-bridged dimer [2M-2H+Na]⁻.[3][4][5] In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A general protocol for the analysis of this compound and its isomer using a high-resolution mass spectrometer is provided below.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the sample (this compound or sodium 4-mercaptobenzoate) at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Negative and Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 350 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies (MS/MS) |
| Mass Range | m/z 50 - 500 |
Predicted Fragmentation Patterns
The structural differences between this compound (ortho-isomer) and sodium 4-mercaptobenzoate (para-isomer) are expected to result in distinct fragmentation patterns upon collision-induced dissociation (CID). The proximity of the carboxylate and thiol groups in the ortho-isomer can lead to unique fragmentation pathways that are not observed for the para-isomer.
This compound (ortho-isomer):
In negative ion mode, the [M-H]⁻ ion (m/z 153.0) is expected to be the precursor ion. Key predicted fragments include:
-
Loss of CO₂ (decarboxylation): m/z 109.0 (C₆H₅S⁻)
-
Loss of H₂S: m/z 119.0 (C₇H₃O₂⁻) - This may be a less favorable pathway.
-
Ortho-effect driven fragmentation: The close proximity of the carboxylate and thiol groups may facilitate a concerted loss of both CO₂ and S, or other unique rearrangements.
Sodium 4-mercaptobenzoate (para-isomer):
The [M-H]⁻ ion (m/z 153.0) will also be the precursor ion. Predicted fragments include:
-
Loss of CO₂ (decarboxylation): m/z 109.0 (C₆H₅S⁻) - This is expected to be a major fragment.
-
Loss of SH: m/z 120.0 (C₇H₄O₂⁻)
An electron ionization (EI) mass spectrum of the parent acid, 4-mercaptobenzoic acid, shows a prominent molecular ion peak and fragments corresponding to the loss of OH and COOH.[6] While EI is a harder ionization technique, this data supports the predicted fragmentation of the aromatic backbone.
Comparative Data Summary
The following table summarizes the expected and observed (from literature for the isomer's acid form) m/z values for the key ions and fragments of this compound and its isomer.
| Ion / Fragment | This compound (Predicted m/z) | Sodium 4-mercaptobenzoate (Predicted m/z) | 4-Mercaptobenzoic Acid (Observed m/z from EI spectrum)[6] |
| [M-H]⁻ | 153.0 | 153.0 | - |
| [M+H]⁺ | 155.0 | 155.0 | 154.0 (M⁺˙) |
| [M+Na]⁺ | 177.0 | 177.0 | - |
| [M-H-CO₂]⁻ | 109.0 | 109.0 | 109.0 |
| [M-H-H₂S]⁻ | 119.0 | - | - |
| [M-H-SH]⁻ | - | 120.0 | 121.0 |
| [M-OH]⁺ | - | - | 137.0 |
| [M-COOH]⁺ | - | - | 109.0 |
Experimental Workflow
The logical flow for confirming the molecular structure of this compound is depicted in the following diagram.
Caption: Workflow for confirming this compound structure.
Conclusion
The combination of accurate mass measurement and detailed fragmentation analysis by ESI-MS/MS provides a robust method for the structural confirmation of this compound. By comparing the experimental fragmentation pattern with the predicted pathways and the data from its isomer, sodium 4-mercaptobenzoate, researchers can confidently identify the correct ortho-structure. The key differentiating fragments are expected to arise from the unique reactivity of the adjacent carboxylate and thiol groups in this compound, which are absent in the para-isomer.
References
- 1. Sodium 4-mercaptobenzoate | C7H5NaO2S | CID 23685140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H5NaO2S | CID 23690429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry [vtechworks.lib.vt.edu]
- 4. [PDF] Pseudo-Molecular Ion Formation by Aromatic Acids in Negative Ionization Mode Electrospray Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 4-mercapto- [webbook.nist.gov]
Thiosalicylate-Based Ionic Liquids: A Performance Benchmark Against Traditional Sorbents in Contaminant Removal
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sorbent Performance
The quest for highly efficient and selective sorbents is a cornerstone of advancements in environmental remediation and pharmaceutical purification. Thiosalicylate-based ionic liquids (TS-ILs) have emerged as a promising class of materials, offering unique properties that distinguish them from traditional sorbents such as activated carbon and ion-exchange resins. This guide provides an objective comparison of the performance of TS-ILs against these conventional materials, supported by experimental data, to inform sorbent selection for specific applications.
Performance Benchmark: Heavy Metal Extraction
The removal of heavy metals from aqueous solutions is a critical application for sorbents. This section benchmarks the performance of a representative thiosalicylate-based ionic liquid, 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]), against activated carbon and a strong acid cation-exchange resin for the extraction of various heavy metal ions.
Table 1: Comparative Performance of Sorbents in Heavy Metal Extraction
| Sorbent | Target Metal Ion | Extraction Efficiency (%) | Adsorption Capacity (mg/g) | Notes |
| 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]) | Cr(III) | 77.3[1][2] | - | Extraction occurs rapidly at room temperature.[1][2] |
| Mn(II) | 92.5[1][2] | - | High efficiency observed.[1][2] | |
| Fe(II) | 70.6[1][2] | - | ||
| Co(II) | 77.1[1][2] | - | ||
| Ni(II) | 68.9[1][2] | - | ||
| Cu(II) | 90.2[1][2] | - | High affinity for copper ions.[1][2] | |
| Zn(II) | 93.1[1][2] | - | Excellent extraction efficiency.[1][2] | |
| Activated Carbon | Cr(VI) | >98% | 9.99 | Performance is pH-dependent.[3] |
| Cu(II) | - | 144.3 | Capacity varies with initial concentration.[4] | |
| Pb(II) | >90% | 242 | High affinity for lead ions. | |
| Cd(II) | up to 85% | 121.5 | Efficiency is dependent on conditions.[3] | |
| Ion-Exchange Resin (Amberlite IR-120H) | Cd(II) | 96.3% | - | Strong acid cation-exchanger. |
| Cu(II) | - | - | High efficiency for divalent cations. | |
| Zn(II) | - | - | Commonly used for heavy metal removal. |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Application in Pharmaceutical Purification
While the primary application of thiosalicylate-based ionic liquids has been in metal extraction, their tunable nature and specific interactions suggest potential in pharmaceutical purification. Ionic liquid-modified sorbents are being explored for the solid-phase extraction (SPE) of pharmaceutical compounds from complex matrices. The carboxyl group in the thiosalicylate anion could offer specific interactions with acidic or polar drug molecules.
Table 2: Potential Performance Indicators for Pharmaceutical Purification
| Sorbent Type | Target Analyte Class | Potential Advantages | Key Performance Metric |
| Thiosalicylate-based IL Sorbent | Acidic/Polar Drugs | High selectivity, potential for tailored interactions. | Recovery (%) |
| Activated Carbon | Broad range of pharmaceuticals | High surface area, cost-effective.[4] | Adsorption Capacity (mg/g) |
| Ion-Exchange Resin | Ionizable Drugs | High capacity for charged molecules, well-established protocols.[5][6][7][8] | Dynamic Binding Capacity (mg/mL) |
Further research is needed to quantify the performance of thiosalicylate-based ionic liquids in pharmaceutical purification. However, the principles of ionic liquid-based extraction suggest they could offer advantages in selectivity over the more general adsorption mechanisms of activated carbon.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key experimental protocols for the synthesis of thiosalicylate-based ionic liquids and the evaluation of sorbent performance.
Synthesis of 1,3-dialkylimidazolium thiosalicylate
This protocol describes the synthesis of imidazolium-based thiosalicylate ionic liquids via a metathesis reaction.[1][2][9]
Materials:
-
1,3-dialkylimidazolium bromide (e.g., 1,3-dibutylimidazolium bromide or 1,3-dihexylimidazolium bromide)
-
Sodium thiosalicylate
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5 mmol of the 1,3-dialkylimidazolium bromide in a round-bottom flask.
-
Prepare a solution of 1.1 equivalents of this compound in 15 mL of deionized water.
-
Add the this compound solution to the imidazolium bromide solution.
-
Stir the reaction mixture vigorously for 15 minutes at room temperature. A second, denser layer of the ionic liquid should form.
-
Extract the ionic liquid layer using ethyl acetate.
-
Wash the ethyl acetate layer with deionized water to remove any remaining sodium bromide.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to yield the pure thiosalicylate-based ionic liquid.
Heavy Metal Extraction using Thiosalicylate-Based Ionic Liquids
This protocol outlines the procedure for evaluating the extraction efficiency of thiosalicylate-based ionic liquids for heavy metal ions from aqueous solutions.[1][2][10]
Materials:
-
Thiosalicylate-based ionic liquid (e.g., [HHIM][TS])
-
Stock solutions of heavy metal salts (e.g., CrCl₃, MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) of known concentration
-
Deionized water
-
Organic solvent immiscible with water (e.g., ethyl acetate)
-
Atomic Absorption Spectrometer (AAS)
Procedure:
-
Prepare aqueous solutions of the heavy metal ions of a specific concentration from the stock solutions.
-
In a separation funnel, mix a known volume of the aqueous metal ion solution with a known volume of the thiosalicylate-based ionic liquid dissolved in the organic solvent.
-
Shake the funnel vigorously for a specified contact time (e.g., 1-5 minutes) to ensure thorough mixing and facilitate extraction.
-
Allow the two phases to separate completely.
-
Carefully collect the aqueous phase.
-
Determine the final concentration of the metal ion in the aqueous phase using Atomic Absorption Spectroscopy (AAS).
-
Calculate the extraction efficiency (%) using the following formula: Extraction Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
Solid-Phase Extraction (SPE) for Pharmaceutical Analysis
This is a general protocol for the extraction of pharmaceutical compounds from aqueous samples using a sorbent in an SPE cartridge. This can be adapted for ionic liquid-modified sorbents, activated carbon, or ion-exchange resins.[11][12]
Materials:
-
SPE cartridge packed with the desired sorbent
-
Aqueous sample containing the pharmaceutical analyte
-
Methanol (for conditioning and elution)
-
Deionized water (for rinsing)
-
Collection vials
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Conditioning: Pass a specific volume of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with deionized water to remove the methanol and prepare the sorbent for the aqueous sample.
-
Sample Loading: Pass the aqueous sample through the SPE cartridge at a controlled flow rate. The analyte will be retained on the sorbent.
-
Washing: Rinse the cartridge with deionized water or a weak organic solvent to remove any interfering substances that are not strongly bound to the sorbent.
-
Elution: Pass a small volume of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to desorb the analyte. Collect the eluate in a collection vial.
-
Analysis: Analyze the collected eluate using HPLC to determine the concentration of the pharmaceutical.
-
Calculate the recovery (%) of the analyte.
Sorbent Performance Evaluation Workflow
The following diagram illustrates a generalized workflow for the benchmarking of different sorbent materials for a specific application.
Caption: Workflow for benchmarking sorbent performance.
Regeneration and Reusability
A key consideration in the practical application of any sorbent is its ability to be regenerated and reused, which significantly impacts its cost-effectiveness and environmental footprint.
-
Thiosalicylate-Based Ionic Liquids: Regeneration of ionic liquids after metal extraction is an active area of research. Methods such as stripping with acidic solutions can be employed to recover the extracted metal ions and regenerate the ionic liquid for subsequent cycles.[13] The efficiency of regeneration and the stability of the ionic liquid over multiple cycles are critical factors to evaluate.
-
Activated Carbon: Thermal regeneration is a common method for regenerating spent activated carbon.[3][14] This process involves heating the carbon to high temperatures in an inert atmosphere to desorb and volatilize the adsorbed contaminants. Chemical regeneration using acids, bases, or organic solvents can also be employed, particularly for specific adsorbates.[14]
-
Ion-Exchange Resins: These resins are typically regenerated by washing with a concentrated solution of the ion that was initially on the resin (e.g., H⁺ for a cation exchanger). This reverses the ion-exchange process and prepares the resin for reuse. The efficiency of regeneration and the potential for resin degradation over time are important considerations.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Activated carbon - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. conductscience.com [conductscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ymc.eu [ymc.eu]
- 9. ias.ac.in [ias.ac.in]
- 10. Novel thiosalicylate-based ionic liquids for heavy metal extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ukm.my [ukm.my]
- 13. View of Recent Advances in Ionic Liquid-Modified Graphene Oxide as A QuEChERS Compatible Sorbent for Pharmaceutical Analysis of Water Samples | Trends in Sciences [tis.wu.ac.th]
- 14. Activated Carbon Regeneration: Top 3 Methods & Benefits [allcarbontech.com]
Safety Operating Guide
Proper Disposal of Sodium Thiosalicylate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of sodium thiosalicylate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for regulatory compliance and responsible chemical management.
Immediate Safety and Disposal Overview
This compound is classified as a hazardous substance and must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or discharged into the sanitary sewer system.[1][2] Improper disposal can lead to environmental contamination and potential health risks. All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][3][4]
Hazard Profile of this compound
Understanding the hazards associated with this compound underscores the importance of proper handling and disposal. The primary risks are summarized in the table below, based on available Safety Data Sheets (SDS).
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Eye Irritation | Causes serious eye irritation. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | |
| Aquatic Hazard | Harmful to aquatic life. | |
| Combustion Hazard | May decompose in high temperatures to generate poisonous fumes, including carbon monoxide and sulfur oxides. |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize as Hazardous: Treat all solid this compound, solutions containing it, and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous waste.[5]
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams. Store it separately to prevent unintended chemical reactions.[5][6]
Step 2: Select a Proper Waste Container
-
Compatibility: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] The original product container can be reused for waste collection if it is in good condition.[7]
-
Condition: Ensure the container is in good condition, free from leaks or cracks, and has a securely fitting cap.[6]
-
Venting: No special venting is required, but the container must be kept closed at all times except when adding waste.[6][8]
Step 3: Labeling the Waste Container
Properly labeling the waste container is a critical regulatory requirement. The label must be legible and permanently affixed.
-
Initial Labeling: As soon as the first particle of waste is placed in the container, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Required Information: The label must include the following details[1]:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
CAS Number: 134-23-6.
-
An accurate estimate of the quantity of waste.
-
The date of waste generation (the date the first waste was added).
-
The physical location (building and room number).
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).
-
Step 4: Accumulation and Storage
-
Storage Location: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the direct control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Storage Limits: Be aware of regulatory limits on the amount of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or hazardous waste management office to schedule a pickup.[1][5]
-
Documentation: Complete any required waste pickup forms, ensuring that the information matches the container label.[1]
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with all regulations.
Disposal of Empty Containers
An empty container that once held this compound must be managed carefully to be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a solvent (such as water) capable of removing the chemical residue.[5][6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5][6]
-
Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original chemical label. The container may then be disposed of in the regular trash or recycled, depending on institutional policies.[5]
Disposal Process Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Sodium thiosalicylate
Essential Safety and Handling Guide for Sodium Thiosalicylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal.
This compound Safety Profile
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. All PPE should be inspected before use and used in accordance with institutional and regulatory guidelines.
| Protection Type | Routine Laboratory Handling | Large Spills or Insufficient Ventilation |
| Eye & Face Protection | Splash goggles or safety glasses with side-shields.[1][2] | Splash goggles and a face shield.[1] |
| Skin Protection | Lab coat and chemically resistant gloves (e.g., nitrile).[1][3][4] | Full protective suit and boots.[1] |
| Respiratory Protection | Not generally required with adequate ventilation. A dust respirator (NIOSH/MSHA or EN 149 approved) should be used if dust is generated.[1][2] | A self-contained breathing apparatus (SCBA) is required.[1] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to storage.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] The use of a chemical fume hood is strongly recommended to control airborne contaminants.[5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[1]
Handling Procedures
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[5][6] Avoid clearing dust from surfaces with compressed air.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[3] Do not eat, drink, or smoke in the handling area.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3]
Storage Procedures
-
Container: Keep the storage container tightly closed.[1][2][3]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][2][3][7]
-
Inert Atmosphere: For long-term stability, store under an inert gas like argon.[2][3]
-
Incompatibilities: Store away from heat, sources of ignition, strong oxidizing agents, and acids.[1][7]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[3]
Waste Characterization
-
It is the responsibility of the waste generator to properly characterize all waste materials to ensure complete and accurate classification.[6]
Disposal Method
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[3][6]
-
Incineration: One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal: Dispose of empty containers as unused product.[6] Do not mix with other waste.
First Aid Measures
Immediate and appropriate first aid is essential in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person feels unwell, seek medical advice.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water.[3] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][3] If present and easy to do, remove contact lenses and continue rinsing.[1][3] If eye irritation persists, seek medical attention.[1][3] |
| Ingestion | Rinse the mouth with water.[1][3] If the person feels unwell, call a poison center or doctor.[1] |
Quantitative Data and Experimental Protocols
No specific occupational exposure limits for this compound have been established.[1] The safety data sheets reviewed for this document are based on the hazardous properties of the chemical and do not cite specific experimental protocols. Therefore, detailed methodologies for key experiments are not available.
Emergency Workflow: Chemical Spill Response
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
